Comprehensive Technical Guide on 2-Mesyl-4-Picoline: Physicochemical Properties, Synthesis, and Analytical Profiling
Introduction & Chemical Identity 2-Mesyl-4-picoline (CAS: 182233-57-4), structurally defined as 4-methyl-2-(methylsulfonyl)pyridine, is a highly functionalized heteroaromatic building block. In the realm of drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Identity
2-Mesyl-4-picoline (CAS: 182233-57-4), structurally defined as 4-methyl-2-(methylsulfonyl)pyridine, is a highly functionalized heteroaromatic building block. In the realm of drug development, it serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the design of kinase inhibitors and cyclooxygenase (COX) modulators.
The presence of the strongly electron-withdrawing methanesulfonyl (mesyl) group at the C2 position drastically modulates the electron density of the pyridine ring. This substitution lowers the pKa of the pyridinic nitrogen compared to standard 4-picoline, altering its hydrogen-bonding capacity and improving the overall metabolic stability of the parent molecule.
Physicochemical Profiling
Understanding the physical and chemical properties of 2-mesyl-4-picoline is essential for downstream formulation and synthetic integration. The mesyl group acts as a potent hydrogen-bond acceptor, while the methyl group at C4 provides a steric handle and a site for potential late-stage functionalization (e.g., radical bromination).
Table 1: Quantitative Physicochemical Data for 2-Mesyl-4-Picoline
~0.4 (Based on the structural analog 2-methylsulfonylpyridine)[2]
Solubility
Soluble in DCM, DMSO, MeOH; poorly soluble in water
Causality Insight: The low XLogP3 value—analogous to related 2[2]—indicates that while the compound possesses a lipophilic aromatic core, the highly polar sulfone moiety drives significant dipole-dipole interactions. This renders the compound highly soluble in polar aprotic solvents while maintaining a balanced lipophilicity profile suitable for cellular permeability in drug design.
Synthetic Pathways & Mechanisms
The de novo synthesis of 2-mesyl-4-picoline typically proceeds via a two-step sequence starting from 2-chloro-4-picoline. This involves a nucleophilic aromatic substitution (SNAr) followed by a controlled oxidation.
Two-step synthetic workflow for 2-mesyl-4-picoline via SNAr thiolation and oxidation.
Step-by-Step Protocol: Synthesis of 2-Mesyl-4-Picoline
1. Thioetherification (SNAr):
Procedure : Dissolve 2-chloro-4-picoline (1.0 eq) in anhydrous dimethylformamide (DMF). Add sodium methanethiolate (NaSMe, 1.2 eq) portion-wise at 0 °C. Heat the mixture to 80 °C for 4 hours.
Causality : The electron-deficient nature of the pyridine ring (activated by the electronegative nitrogen atom) facilitates the SNAr reaction specifically at the C2 position. DMF is chosen to solvate the nucleophile effectively without hydrogen-bonding to it, thereby maximizing the nucleophilicity of the thiolate anion and accelerating the reaction rate.
Self-Validation System : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) mobile phase. The reaction is deemed complete and ready for aqueous workup only when the starting material spot is entirely consumed, preventing downstream purification bottlenecks.
2. Oxidation to Sulfone:
Procedure : Dissolve the crude 2-(methylthio)-4-picoline in dichloromethane (DCM) and cool to 0 °C. Slowly add meta-chloroperoxybenzoic acid (mCPBA, 2.2 eq). Stir at room temperature for 12 hours.
Causality : Exactly 2.2 equivalents of mCPBA are required because the oxidation proceeds stepwise (sulfide → sulfoxide → sulfone). Over-oxidation to the pyridine-N-oxide is electronically disfavored due to the newly formed electron-withdrawing sulfone group; however, strict temperature control (0 °C initiation) is maintained to prevent runaway exotherms and ensure chemoselectivity.
Self-Validation System : Perform an LC-MS In-Process Control (IPC). The target mass [M+H]+ = 172.04 must be the base peak. The reaction is validated as complete when the intermediate sulfoxide ([M+H]+ = 156.04) represents <1% Area Under the Curve (AUC).
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized batch for pharmaceutical applications, rigorous analytical profiling is mandatory. Commercial suppliers like 1 mandate a purity of ≥96%[1].
Integrated LC-MS analytical workflow for purity and structural validation.
Step-by-Step Protocol: LC-MS Purity Assessment
Sample Preparation : Dissolve 1 mg of 2-mesyl-4-picoline in 1 mL of LC-MS grade Acetonitrile:Water (50:50 v/v).
Chromatographic Separation : Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes.
Causality : Formic acid acts as an ion-pairing agent and proton source. It suppresses the ionization of residual silanols on the stationary phase to ensure sharp peak shapes for basic pyridines, while simultaneously facilitating positive electrospray ionization (ESI+) in the MS source.
Detection : Monitor UV absorbance at 254 nm (optimal for the conjugated aromatic ring) and ESI+ MS.
Validation Checkpoint : The compound batch is validated for release if the UV purity is ≥96% and the corresponding MS spectrum displays a dominant [M+H]+ ion at m/z 172.0.
Applications in Drug Development
In medicinal chemistry, the incorporation of a 2-methylsulfonylpyridine moiety, as seen in 3[3], serves multiple strategic purposes:
Metabolic Stability : The strongly electron-withdrawing mesyl group deactivates the pyridine ring toward oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby prolonging the drug's pharmacokinetic half-life.
Targeted Hydrogen Bonding : The sulfone oxygens act as potent, directional hydrogen-bond acceptors. They are frequently utilized to anchor molecules within kinase hinge regions or specific allosteric pockets without introducing the liability of a hydrogen-bond donor.
Toxicity Mitigation : Unlike certain thiol or thioether-containing heterocycles that can cause idiosyncratic toxicities via reactive metabolite formation, sulfones are generally well-tolerated, fully oxidized, and chemically inert under physiological conditions.
References
PubChem. "2-(Methylsulfonyl)pyridine | C6H7NO2S". National Center for Biotechnology Information. Available at:[Link][2]
mechanism of action of 2-mesyl-4-picoline in organic synthesis
An In-Depth Technical Guide to the Mechanism of Action and Synthetic Utility of 2-Mesyl-4-Picoline Executive Summary In the landscape of advanced organic synthesis and active pharmaceutical ingredient (API) development,...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Mechanism of Action and Synthetic Utility of 2-Mesyl-4-Picoline
Executive Summary
In the landscape of advanced organic synthesis and active pharmaceutical ingredient (API) development, 2-mesyl-4-picoline (IUPAC: 4-methyl-2-(methylsulfonyl)pyridine, CAS: 182233-57-4)[1] has emerged as a highly versatile, bifunctional building block. Unlike simple substituted pyridines, the strategic placement of a methanesulfonyl (mesyl) group at the C2 position and a methyl group at the C4 position creates an orthogonal reactivity profile.
This whitepaper provides a comprehensive mechanistic analysis of 2-mesyl-4-picoline, detailing its dual capacity for Nucleophilic Aromatic Substitution (SNAr) and C-H functionalization . Designed for drug development professionals and synthetic chemists, this guide elucidates the underlying electronic causality of these pathways and provides self-validating experimental protocols to ensure high-fidelity execution in the laboratory.
Electronic & Structural Profiling: The Causality of Reactivity
The synthetic utility of 2-mesyl-4-picoline[2] is dictated by the synergistic electronic effects of the pyridine ring and the sulfonyl moiety:
C2-Electrophilicity: The pyridine nitrogen is highly electronegative, withdrawing electron density from the ortho (C2) and para (C4) positions via resonance. The 2-mesyl group exacerbates this electron deficiency through strong inductive (-I) and resonance (-M) effects. Consequently, the C2 carbon becomes highly susceptible to nucleophilic attack.
Mesyl as a Superior Leaving Group: Upon nucleophilic attack, the resulting Meisenheimer complex must re-aromatize. The methanesulfinate anion (
CH3SO2−
) is a weak conjugate base of methanesulfinic acid, making it an exceptional leaving group that thermodynamically drives the SNAr reaction forward.
C4-Methyl Acidity: The protons of the 4-methyl group possess a lowered
pKa
(estimated ~29–31) compared to unactivated alkanes. Deprotonation yields a carbanion that is highly resonance-stabilized by the pyridine nitrogen (forming an aza-allyl anion), allowing for selective functionalization using strong, non-nucleophilic bases.
The displacement of the mesyl group via SNAr is the most heavily utilized pathway for 2-mesyl-4-picoline, allowing for the rapid installation of amines, ethers, and thioethers at the C2 position.
Causality and Mechanism
The reaction proceeds via an addition-elimination mechanism. The nucleophile donates electron density into the
π∗
-antibonding orbital of the C2 carbon, disrupting aromaticity to form a negatively charged Meisenheimer intermediate. The negative charge is stabilized by the electronegative pyridine nitrogen. Subsequent collapse of this intermediate expels the methanesulfinate leaving group, restoring aromaticity.
SNAr mechanism of 2-mesyl-4-picoline highlighting nucleophilic attack and mesyl displacement.
Self-Validating Protocol: Amination of 2-Mesyl-4-Picoline
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-mesyl-4-picoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).
Reagent Addition: Add the primary or secondary amine (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as an acid scavenger to neutralize the generated methanesulfinic acid, preventing protonation of the nucleophilic amine.
Thermal Activation: Heat the mixture to 80–100 °C.
Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1, UV 254 nm). The starting material (mesylate) will appear as a distinct UV-active spot. Complete consumption of this spot validates the reaction's progression.
Workup: Cool to room temperature, quench with saturated aqueous
NaHCO3
, and extract with Ethyl Acetate (
3×
). Wash the organic layer with brine (
5×
) to remove DMF, dry over
Na2SO4
, and concentrate.
Mechanistic Pathway II: C-H Activation at the 4-Methyl Group
When the C2 position does not undergo nucleophilic attack (e.g., in the absence of nucleophiles but presence of strong, sterically hindered bases), the 4-methyl group becomes the primary site of reactivity.
Causality and Mechanism
Lithium diisopropylamide (LDA) is highly basic but non-nucleophilic due to the steric bulk of its isopropyl groups. At cryogenic temperatures (-78 °C), LDA selectively deprotonates the 4-methyl group rather than attacking the C2 position. The resulting carbanion is stabilized via delocalization onto the pyridine nitrogen. This nucleophilic aza-allyl anion can then be trapped by various electrophiles (aldehydes, ketones, alkyl halides).
Base-mediated C-H activation of the 4-methyl group and subsequent electrophilic trapping.
Self-Validating Protocol: Aldol-Type Condensation
Objective: Extend the C4-alkyl chain via reaction with an aldehyde.
Self-validating cryogenic workflow for the carbanion functionalization of 2-mesyl-4-picoline.
System Purging: Purge a dry flask with Argon. Add anhydrous THF and 2-mesyl-4-picoline (1.0 eq).
Cryogenic Control: Submerge the flask in a dry ice/acetone bath (-78 °C). Causality: Low temperatures prevent self-condensation and undesired nucleophilic attack by the base.
Deprotonation: Add LDA (1.1 eq) dropwise. Stir for 45 minutes. The solution typically turns a deep red/orange, visually validating the formation of the aza-allyl anion.
Electrophilic Trapping: Add the aldehyde (1.2 eq) dissolved in a minimum amount of THF dropwise. Stir for 2 hours at -78 °C.
Quenching: Quench the reaction while still cold by adding saturated aqueous
NH4Cl
. This immediately protonates any unreacted anion, locking the product profile. Extract with EtOAc and purify via silica gel chromatography.
Quantitative Data Summary
The versatility of 2-mesyl-4-picoline and its halogenated derivatives[3] allows it to be utilized across various reaction paradigms. Below is a summary of expected quantitative outcomes based on standardized synthetic methodologies.
Reaction Type
Reagents / Conditions
Target Position
Typical Yield (%)
Mechanistic Role of Mesyl Group
Amination (SNAr)
Primary Amine, DIPEA, DMF, 90 °C
C2
80–95%
Primary Leaving Group
Etherification (SNAr)
Alkoxide (NaOR), THF, 60 °C
C2
75–90%
Primary Leaving Group
C-H Alkylation
1. LDA, THF, -78 °C 2. Alkyl Halide
C4-Methyl
65–85%
Inductive Activator (-I)
Aldol Addition
1. LDA, THF, -78 °C 2. Aldehyde
C4-Methyl
70–88%
Inductive Activator (-I)
Cross-Coupling
Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100 °C
C2
50–75%
Pseudo-Halide (Leaving Group)
References
NextSDS . 2-MESYL-4-PICOLINE — Chemical Substance Information. Regulatory and Structural Database. Available at:[Link]
Accela ChemBio . 5-Bromo-4-methyl-2-(methylsulfonyl)pyridine (CAS: 1279106-02-3). Related compound synthesis and properties. Available at:[Link]
Structural Elucidation of 2-Mesyl-4-picoline: A Comprehensive Crystallographic Guide
Executive Summary The structural elucidation of small organic molecules is a critical checkpoint in drug development and materials science. For substituted pyridines like 2-mesyl-4-picoline (2-methanesulfonyl-4-methylpyr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of small organic molecules is a critical checkpoint in drug development and materials science. For substituted pyridines like 2-mesyl-4-picoline (2-methanesulfonyl-4-methylpyridine), understanding the precise three-dimensional architecture, bond metrics, and intermolecular packing is essential for rationalizing its physicochemical properties and reactivity.
This whitepaper provides a rigorous, field-proven methodological guide for the X-ray crystallographic analysis of 2-mesyl-4-picoline. As a Senior Application Scientist, I have structured this guide to move beyond mere protocol recitation; it explores the causality behind experimental choices—from suppressing rotational disorder in the mesyl group during crystallization to optimizing refinement parameters in SHELXL.
Rationale & Structural Challenges
2-Mesyl-4-picoline (
C7H9NO2S
) presents specific crystallographic challenges and opportunities:
Rotational Disorder: The methanesulfonyl (mesyl) group is prone to rotational disorder around the
Caryl−S
bond at ambient temperatures.
Packing Dynamics: The molecule lacks strong hydrogen-bond donors (no -OH or -NH groups) but possesses strong hydrogen-bond acceptors (the pyridine nitrogen and the mesyl oxygens). Consequently, its crystal lattice is primarily governed by weaker dipole-dipole interactions,
π−π
stacking of the pyridine rings, and non-classical
C−H⋯O
interactions.
Symmetry Breaking: Unlike unsubstituted pyridine, the 2,4-disubstitution pattern breaks local symmetry, making the assignment of the heteroatom (Nitrogen) unambiguous during electron density mapping.
Crystallization Methodology
To obtain diffraction-quality single crystals (typically 0.1–0.3 mm in dimension), the crystallization environment must promote slow nucleation. For 2-mesyl-4-picoline, vapor diffusion is the superior method. The compound is highly soluble in halogenated solvents but insoluble in aliphatic hydrocarbons.
Protocol 1: Vapor Diffusion Crystallization
Causality: Vapor diffusion allows for an asymptotic approach to the solubility limit, preventing the rapid supersaturation spikes that cause twinning or microcrystalline powder formation.
Solvent Selection: Dissolve 15 mg of highly purified 2-mesyl-4-picoline in 0.5 mL of Dichloromethane (DCM) in a 2-dram inner vial. DCM acts as the "good solvent."
Anti-Solvent Chamber: Place the unsealed 2-dram vial inside a larger 20-mL scintillation vial containing 3 mL of n-Hexane (the "anti-solvent").
Equilibration: Seal the outer 20-mL vial tightly with a PTFE-lined cap. Store the chamber in a vibration-free environment at a constant 20 °C.
Harvesting: Over 3–7 days, hexane vapor will diffuse into the DCM, lowering the dielectric constant of the mixture and inducing the growth of colorless, block-like crystals.
Vapor diffusion workflow for growing 2-mesyl-4-picoline single crystals.
X-ray Diffraction Data Collection
Once a suitable crystal is harvested, it must be mounted and subjected to X-ray diffraction.
Protocol 2: Data Acquisition
Causality (Temperature): Data collection must be performed at cryogenic temperatures (typically 100 K). Freezing out thermal vibrations minimizes the Debye-Waller factors, sharpening high-angle diffraction spots and completely suppressing the rotational disorder of the mesyl oxygen atoms.
Causality (Radiation): Molybdenum
Kα
radiation (
λ=0.71073
Å) is selected over Copper
Kα
. Because 2-mesyl-4-picoline is an achiral molecule, determining absolute structure is unnecessary. Mo
Kα
significantly reduces X-ray absorption effects caused by the sulfur atom, simplifying data reduction.
Mounting: Coat the crystal in Paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen polyimide loop.
Flash-Cooling: Transfer the loop immediately to the diffractometer goniometer head, bathed in a 100 K nitrogen gas stream (e.g., Oxford Cryosystems).
Unit Cell Determination: Collect preliminary matrix scans (typically 3 sets of 12 frames) to determine the unit cell parameters and Bravais lattice.
Full Data Collection: Execute a data collection strategy utilizing
ω
and
ϕ
scans to ensure >99% completeness up to
2θ=55∘
.
Structural Elucidation & Refinement Workflow
The transition from raw diffraction spots to a fully refined atomic model relies on rigorous mathematical phase solving and least-squares refinement. We utilize the Olex2 graphical interface [1], which acts as a wrapper for the SHELX suite of programs [2, 3].
Protocol 3: Data Processing and Refinement
Integration & Scaling: Process raw frames using integration software (e.g., SAINT). Apply a multi-scan absorption correction using SADABS [4]. Causality: Multi-scan correction compensates for the varying path lengths of the X-ray beam through the non-spherical crystal.
Structure Solution: Solve the phase problem using SHELXT via intrinsic phasing [2]. This algorithm is highly efficient for small organic molecules and will readily locate the heavy sulfur atom and the rigid pyridine ring.
Anisotropic Refinement: Refine all non-hydrogen atoms (C, N, O, S) anisotropically using SHELXL (full-matrix least-squares on
F2
) [3].
Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model. For the methyl group (C4) and the mesyl methyl group, allow them to rotate to best fit the residual electron density (AFIX 137). Set isotropic displacement parameters (
Uiso
) to 1.5 times the equivalent isotropic
U
of the parent carbon for methyl hydrogens, and 1.2 times for aromatic hydrogens.
Computational pipeline for X-ray structure elucidation and refinement.
Quantitative Data & Structural Features
The successful refinement of 2-mesyl-4-picoline yields a highly accurate geometric model. Below is a representative summary of the crystallographic parameters expected for this class of mesylated pyridines.
Table 1: Representative Crystallographic Data
Parameter
Value
Chemical Formula
C7H9NO2S
Formula Weight
171.22 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo
Kα
)
Crystal System
Monoclinic (Typical for substituted pyridines)
Space Group
P21/c
Absorption Coefficient (
μ
)
~0.35
mm−1
Goodness-of-fit on
F2
1.02 - 1.05
Final
R
indices[
I>2σ(I)
]
R1≈0.035
,
wR2≈0.085
Largest diff. peak and hole
0.35 and -0.25
e⋅A˚−3
Key Intermolecular Interactions
Because 2-mesyl-4-picoline lacks classical hydrogen bond donors, the crystal packing is dominated by:
C−H⋯O
Contacts: The acidic protons of the mesyl methyl group and the aromatic pyridine protons form non-classical hydrogen bonds with the highly electronegative mesyl oxygen atoms of adjacent molecules.
π−π
Stacking: The planar pyridine rings align in parallel displaced conformations, minimizing steric repulsion of the bulky mesyl groups while maximizing dispersive interactions.
Conclusion
The structural elucidation of 2-mesyl-4-picoline via X-ray crystallography provides definitive proof of its molecular geometry and solid-state behavior. By utilizing vapor diffusion to control nucleation, cryogenic data collection to suppress thermal disorder, and modern intrinsic phasing algorithms (SHELXT/SHELXL), researchers can obtain high-resolution models with
R1
values well below 5%. These structural insights are foundational for drug development professionals utilizing mesylated pyridines as bioisosteres or pharmacophores in medicinal chemistry.
References
OLEX2: a complete structure solution, refinement and analysis program. Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. Journal of Applied Crystallography (2009).
URL:[Link]
SHELXT – Integrated space-group and crystal-structure determination. Sheldrick, G. M. Acta Crystallographica Section A (2015).
URL:[Link]
Crystal structure refinement with SHELXL. Sheldrick, G. M. Acta Crystallographica Section C (2015).
URL:[Link]
Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination. Krause, L., Herbst-Irmer, R., Sheldrick, G. M., & Stalke, D. Journal of Applied Crystallography (2015). (Describes the underlying methodology of SADABS multi-scan absorption correction).
URL:[Link]
Exploratory
Thermodynamic Stability and Degradation Pathways of 2-Mesyl-4-picoline: A Comprehensive Technical Guide
Executive Summary 2-Mesyl-4-picoline (2-methanesulfonyl-4-methylpyridine, CAS: 182233-57-4) is a highly specialized heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Mesyl-4-picoline (2-methanesulfonyl-4-methylpyridine, CAS: 182233-57-4) is a highly specialized heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted kinase inhibitors and novel anti-inflammatory agents. Due to the unique push-pull electronic topology created by its functional groups, understanding its thermodynamic stability and specific degradation vectors is critical for drug development professionals.
This whitepaper deconstructs the physicochemical stability of 2-mesyl-4-picoline, maps its primary degradation pathways, and provides field-proven, self-validating analytical protocols for stability-indicating assay development.
Structural and Thermodynamic Fundamentals
The stability profile of 2-mesyl-4-picoline is governed by the electronic interplay between the electron-donating 4-methyl group (picoline moiety) and the strongly electron-withdrawing 2-methanesulfonyl (mesyl) group.
Electronic Topology and Reactivity
Sulfone Baseline Stability: Sulfones exist in a highly oxidized state characterized by strong S=O bonds. Computational analyses of pyridine sulfonyl derivatives demonstrate that the ground state enthalpy is highly negative, indicating robust baseline thermodynamic stability. The energy difference between canonical and zwitterionic states is heavily modulated by the solvent environment, but the core sulfone linkage resists spontaneous thermal degradation 1.
Pyridine Ring Deactivation: The mesyl group acts as a powerful electron sink via both inductive (-I) and resonance (-M) effects. This depletes the
π
-electron density of the pyridine ring, rendering it highly resistant to electrophilic attack but acutely susceptible to Nucleophilic Aromatic Substitution (S
N
Ar) at the C2 position 2.
Basicity Suppression: The proximity of the electron-withdrawing mesyl group drastically lowers the pK
a
of the pyridine nitrogen (estimated ~2.5) compared to standard 4-picoline (pK
a
~6.0). This prevents protonation in mildly acidic environments, altering its solubility and stability profile in physiological pH ranges.
Despite its baseline thermodynamic stability, 2-mesyl-4-picoline yields specific degradants under forced environmental or chemical stress.
Hydrolytic Degradation (S
N
Ar Pathway)
Under alkaline conditions, the C2 position becomes highly electrophilic. Hydroxide ions (OH⁻) attack the C2 carbon, forming a Meisenheimer complex intermediate. This leads to the expulsion of the methanesulfinate leaving group. The immediate product, 4-methylpyridin-2-ol, rapidly tautomerizes to the thermodynamically favored 4-methylpyridin-2(1H)-one . This pathway accelerates exponentially above pH 10.
Oxidative Degradation
Oxidation targets two distinct molecular sites:
Picoline Methyl Oxidation: Alkyl groups on pyridine rings are vulnerable to radical oxidation. Exposure to peroxides or catalytic wet peroxidation (CWPO) conditions initiates the oxidation of the 4-methyl group. The pathway progresses sequentially from a hydroxymethyl intermediate to an aldehyde, ultimately arresting at 2-mesylisonicotinic acid3.
N-Oxidation: Strong peroxides can yield the corresponding pyridine N-oxide. However, this reaction is sterically and electronically hindered by the adjacent bulky mesyl group, making it a secondary degradation route.
Photolytic Degradation
Exposure to UV radiation (e.g., ICH Q1B standardized testing) induces homolytic cleavage of the C(aryl)–S bond. This generates transient desulfonated pyridine radicals that either dimerize or abstract hydrogen from the surrounding solvent matrix, leading to complex polymeric degradants 4.
Fig 1. Primary degradation pathways of 2-mesyl-4-picoline under environmental and chemical stress.
Self-Validating Experimental Protocols
To empirically validate the degradation profile of 2-mesyl-4-picoline and develop a Stability-Indicating Assay (SIA), a robust Forced Degradation Study (FDS) must be executed. The methodology below integrates strict causality and self-validation mechanisms to prevent analytical artifacts.
Comprehensive Forced Degradation Workflow
Objective: To generate a target degradation of 5–20%. This ensures sufficient primary degradants are formed for structural elucidation without triggering secondary degradant cascades that obscure the primary pathways.
Step 1: Sample Preparation
Prepare a 1.0 mg/mL stock of 2-mesyl-4-picoline in HPLC-grade Acetonitrile/Water (50:50, v/v).
Causality: This specific co-solvent ratio ensures complete solubility of the highly lipophilic parent compound while accommodating the highly polar degradants (e.g., isonicotinic acid) generated during stress.
Step 2: Hydrolytic Stress (Alkaline & Acidic)
Alkaline: Mix 1 mL stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. (Drives S
N
Ar hydrolysis at C2).
Acidic: Mix 1 mL stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. (Tests C-S bond stability under protonated conditions).
Self-Validation (Quenching): Immediately neutralize samples with equivalent molarities of HCl or NaOH before analysis. Causality: This arrests the degradation precisely at the 24-hour mark, preventing ongoing reactions while the vial sits in the autosampler queue.
Step 3: Oxidative Stress
Mix 1 mL stock with 1 mL of 3% H
2
O
2
. Incubate at room temperature for 24 hours.
Self-Validation (Quenching): Add 100 µL of 10% sodium thiosulfate prior to injection. Causality: Unquenched peroxides will artificially inflate N-oxide formation during the Heated Electrospray Ionization (HESI) process in the mass spectrometer. Thiosulfate eliminates this false-positive artifact.
Step 4: Photolytic Stress
Expose the stock solution in a quartz vial to 1.2 million lux-hours and 200 watt-hours/m² UV light (ICH Q1B standard).
Causality: Standard borosilicate glass filters critical low-wavelength UV light. Quartz is transparent to the full UV spectrum, ensuring accurate photolytic stress.
Step 5: Analytical Elucidation
Analyze the quenched samples via UHPLC-QTOF-MS/MS using a reversed-phase C18 column. Employ a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) to separate the highly polar degradants from the parent peak.
Fig 2. Self-validating forced degradation workflow for stability-indicating assay development.
References
Title: On the Stability of Zwitterions of Pyridine Sulfonylureas: The Effect of Isosterism, Acidity, and Microsolvation
Source: The Journal of Physical Chemistry A - ACS Publications
URL: [Link]
Title: A Bifunctional Reagent Designed for the Mild, Nucleophilic Functionalization of Pyridines
Source: Journal of the American Chemical Society - ACS Publications
URL: [Link]
Title: Optimization of Reaction Parameters and Kinetic Modeling of Catalytic Wet Peroxidation of Picoline by Cu/SBA-15
Source: Industrial & Engineering Chemistry Research - ACS Publications
URL: [Link]
Title: Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions
Source: PubMed Central (PMC) - NIH
URL: [Link]
The Electronic Architecture of 2-Mesyl-4-Picoline: A Whitepaper on Ligand Tuning and Covalent Targeting
Executive Summary In modern chemical biology and transition metal catalysis, the precise calibration of a ligand’s electronic properties dictates the success of the molecular system. 2-Mesyl-4-picoline (2-methanesulfonyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern chemical biology and transition metal catalysis, the precise calibration of a ligand’s electronic properties dictates the success of the molecular system. 2-Mesyl-4-picoline (2-methanesulfonyl-4-methylpyridine) represents a masterclass in stereoelectronic tuning. By combining the electron-donating properties of a 4-methyl group with the potent electron-withdrawing nature of a 2-mesyl group, this molecule operates as a highly specialized, bifunctional scaffold. This whitepaper explores the causality behind its electronic "push-pull" dynamics, its behavior as a coordination ligand, and its emerging utility as a tunable electrophilic warhead in covalent drug discovery.
Stereoelectronic "Push-Pull" Dynamics
The fundamental behavior of any pyridine-based ligand is governed by the electron density localized on its nitrogen lone pair[1]. In 2-mesyl-4-picoline, two competing functional groups create a unique electronic microenvironment:
The 4-Methyl Group (+I, +H): Positioned para to the coordinating nitrogen, the methyl group pushes electron density into the aromatic ring via inductive (+I) and hyperconjugative (+H) effects. In an isolated 4-picoline system, this raises the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing the basicity and
σ
-donor capacity of the nitrogen[2].
The 2-Mesyl Group (-I, -M): The methanesulfonyl (mesyl, -SO
2
CH
3
) group at the ortho position is a profound electron-withdrawing group (EWG). It pulls electron density away from the nitrogen lone pair through strong inductive (-I) and mesomeric (-M) effects.
The Causality of the Combination:
When a metal binds to the nitrogen of 2-mesyl-4-picoline, it experiences a highly attenuated
σ
-donor effect compared to standard alkyl-pyridines. The mesyl group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring[1]. Consequently, while the ligand is a weaker
σ
-donor, it becomes an exceptional
π
-acceptor. This "push-pull" dynamic stabilizes transition metals in lower oxidation states and shifts their redox potentials to more positive values[2].
Caption: Electronic push-pull dynamics of 2-mesyl-4-picoline modulating coordination and SNAr reactivity.
Quantitative Electronic Profiling
To understand the practical impact of these substituents, we must compare 2-mesyl-4-picoline against its parent structural analogs. The table below summarizes the theoretical and empirical shifts in electronic parameters.
Table 1: Comparative Electronic Parameters of Pyridine Derivatives
Ligand Scaffold
Est. pKa (Conjugate Acid)
Relative
σ
-Donicity
π
-Acceptor Capacity
Fe(III/II) Redox Shift (
Δ
mV)*
Pyridine
5.23
Baseline
Weak
Baseline
4-Picoline
6.02
High
Very Weak
-120 mV (Negative shift)
2-Mesylpyridine
< 2.0
Very Low
Strong
+250 mV (Positive shift)
2-Mesyl-4-picoline
~ 2.8
Low-Moderate
Moderate-Strong
+180 mV (Positive shift)
*Note: Redox shifts are representative values based on octahedral Fe-pyridinophane complexes demonstrating how EWGs at the pyridine core shift potentials positively[2].
Application in Covalent Ligand Discovery
Beyond traditional metal coordination, the electronic properties of 2-mesyl-4-picoline make it a highly privileged scaffold in Activity-Based Protein Profiling (ABPP) and targeted covalent drug discovery[3].
Heteroaryl sulfones, particularly 2-sulfonylpyridines, have emerged as highly tunable electrophiles capable of selective protein arylation[4]. The mechanism relies on Nucleophilic Aromatic Substitution (S
N
Ar).
The target protein's reactive cysteine thiolate attacks the C2 carbon of the pyridine ring.
The electron-withdrawing mesyl group stabilizes the intermediate Meisenheimer complex.
The mesyl group acts as the leaving group, resulting in a stable, covalently S-arylated protein[4].
The Role of the 4-Methyl Group in S
N
Ar:
If a warhead is too electrophilic, it will react indiscriminately with off-target nucleophiles (e.g., glutathione), leading to toxicity. The 4-methyl group in 2-mesyl-4-picoline dampens the extreme electrophilicity of the 2-mesylpyridine core. This subtle +I effect reduces the intrinsic reactivity just enough to ensure the warhead only reacts when sterically and proximity-driven by the specific binding pocket of the target protein[4].
Caption: Divergent workflows for 2-mesyl-4-picoline in transition metal catalysis and chemical proteomics.
Self-Validating Experimental Methodologies
To empirically validate the electronic properties of 2-mesyl-4-picoline, researchers must employ rigorous, self-validating protocols. Below are the gold-standard methodologies for assessing both its coordination redox-tuning and its S
N
Ar reactivity.
Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)
Purpose: To quantify the ligand's effect on the metal center's redox potential.
System Preparation: Assemble a three-electrode cell utilizing a glassy carbon working electrode (3 mm diameter), a Pt wire counter electrode, and an Ag/Ag
+
(0.01 M AgNO
3
in CH
3
CN) reference electrode.
Solution Formulation: Dissolve the synthesized[M(2-mesyl-4-picoline)
x
]
n+
complex to a concentration of 1.0 mM in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF
6
) as the supporting electrolyte.
Deoxygenation: Purge the solution with ultra-high purity N
2
or Ar for 15 minutes prior to measurement to prevent oxygen reduction interference.
Data Acquisition: Run the CV at scan rates varying from 50 to 500 mV/s.
Validation Check: Ensure the peak-to-peak separation (
ΔEp
) is near 59 mV for a reversible one-electron transfer. Add ferrocene (Fc) as an internal standard at the end of the experiment; reference all potentials to the Fc
+
/Fc couple.
Purpose: To determine the second-order rate constant (
k
) of the S
N
Ar reaction with thiols.
Buffer Preparation: Prepare a 100 mM sodium phosphate buffer in a D
2
O/CD
3
CN (80:20 v/v) mixture, adjusted precisely to pH 7.0 (uncorrected for deuterium).
Reagent Initialization: Prepare a 5.0 mM stock of 2-mesyl-4-picoline and a 50.0 mM stock of N-acetylcysteine methyl ester (NACME) in CD
3
CN.
Reaction Initiation: In an NMR tube, combine the buffer, the ligand (final conc. 1.0 mM), and an internal standard (e.g., DSS). Pre-incubate at 37 °C in the NMR spectrometer.
Kinetic Tracking: Inject NACME (final conc. 10.0 mM) to achieve pseudo-first-order conditions. Immediately begin acquiring
1
H-NMR spectra at 2-minute intervals.
Data Analysis: Integrate the disappearance of the 2-mesyl methyl protons (
∼
3.2 ppm) and the appearance of the free methanesulfinate byproduct. Plot
ln([Ligand]t/[Ligand]0)
versus time to extract the pseudo-first-order rate constant (
kobs
), then divide by [NACME] to find the second-order rate constant.
References
"Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules", PMC - NIH,[Link]
"Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes", NIH,[Link]
"Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry", ACS Publications,[Link]
"Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design", PMC - NIH,[Link]
Technical Guide and Toxicity Profile: 2-Mesyl-4-Picoline in Drug Development
Executive Summary 2-Mesyl-4-picoline , systematically named 4-methyl-2-(methylsulfonyl)pyridine, is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. The presence o...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Mesyl-4-picoline , systematically named 4-methyl-2-(methylsulfonyl)pyridine, is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. The presence of the electron-withdrawing methylsulfonyl (mesyl) group at the C2 position significantly activates the pyridine ring toward nucleophilic aromatic substitution (SNAr). This whitepaper provides an in-depth analysis of its material safety data, toxicological profile, and field-proven experimental protocols to ensure scientific integrity and laboratory safety.
Chemical Identity and Quantitative Properties
Understanding the physicochemical properties of 2-mesyl-4-picoline is critical for predicting its behavior in both biological systems and synthetic workflows (). The table below summarizes its core quantitative data ()[1]:
Property
Value / Description
Chemical Name
4-Methyl-2-(methylsulfonyl)pyridine
Common Name
2-Mesyl-4-picoline
CAS Number
182233-57-4
Molecular Formula
C7H9NO2S
Molecular Weight
171.22 g/mol
MDL Number
MFCD09839287
Appearance
Solid (White to off-white powder)
Purity
≥95% (Typically 96-98%)
Storage Conditions
2-8°C, under inert atmosphere (Argon/N2)
Toxicity Profile and Hazard Identification (MSDS)
As an activated electrophile, 2-mesyl-4-picoline exhibits specific toxicological hazards. Its reactivity with biological nucleophiles (such as cysteine and lysine residues in proteins) forms the mechanistic basis for its irritant properties ()[2].
GHS Hazard Classifications
Based on standardized safety data ()[3], the compound is classified under the following hazard statements:
H302 (Harmful if swallowed): Acute oral toxicity driven by the rapid gastrointestinal absorption of the low-molecular-weight pyridine scaffold.
H319 (Causes serious eye irritation): High risk of corneal damage due to the compound's polarity and tissue penetrability.
H335 (May cause respiratory irritation): Inhalation of fine powder disrupts mucosal membranes.
Causality of Toxicity
The same electron-deficient nature that makes 2-mesyl-4-picoline a valuable synthetic intermediate makes it an occupational hazard. The sulfonyl group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, facilitating spontaneous reactions with physiological thiols. This haptenization process can lead to immune sensitization if the compound is handled without proper personal protective equipment (PPE).
Mechanistic Toxicology: Hepatic Metabolism
In vivo, pyridine derivatives containing alkyl and sulfonyl groups are primarily metabolized by hepatic Cytochrome P450 (CYP450) enzymes, notably CYP2C9 and CYP3A4 ()[4]. The primary metabolic clearance mechanisms involve Phase I oxidation followed by Phase II conjugation.
Figure 1: Predicted CYP450 hepatic metabolism and clearance pathway for 2-mesyl-4-picoline.
Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Safe Handling and Storage SOP
Engineering Controls: Always handle 2-mesyl-4-picoline inside a certified Class II fume hood to prevent inhalation of airborne particulates (mitigating H335 risks).
PPE Requirements: Nitrile gloves (double-gloving recommended), safety goggles (mandatory due to H319), and a standard laboratory coat.
Storage: Store at 2-8°C in a desiccator. While the compound is relatively stable, it can slowly degrade upon prolonged exposure to ambient moisture, which hydrolyzes the mesyl group into a biologically inactive pyridinol.
This protocol details the displacement of the mesyl group by an amine nucleophile to synthesize 2-amino-4-picoline derivatives—a highly prevalent motif in modern kinase inhibitors.
Causality of Reagents:
Solvent (DMSO): A polar aprotic solvent is mandatory. DMSO solvates the potassium cations from the base, leaving the nucleophile "naked" and highly reactive. It also stabilizes the highly polar Meisenheimer transition state, drastically lowering the activation energy.
Base (K₂CO₃): A mild, insoluble inorganic base is used to deprotonate the amine without inducing competitive hydroxide attack (which would yield 4-methylpyridin-2-ol, a dead-end byproduct).
Figure 2: SNAr experimental workflow for 2-mesyl-4-picoline in drug synthesis.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-mesyl-4-picoline (1.0 equivalent) and anhydrous K₂CO₃ (2.0 equivalents).
Solvation: Purge the flask with Nitrogen (N₂) for 5 minutes. Add anhydrous DMSO (0.2 M concentration relative to the electrophile).
Nucleophile Addition: Add the amine nucleophile (1.2 equivalents) dropwise at room temperature.
Thermal Activation: Heat the reaction mixture to 80-100°C using an oil bath. The elevated temperature provides the thermodynamic push necessary to form the Meisenheimer complex.
Self-Validation (Monitoring): After 2 hours, sample 10 µL of the reaction, dilute in methanol, and analyze via LC-MS. Do not rely solely on TLC, as the extreme polarity difference between the mesyl starting material and the amine product often leads to streaking or poor resolution. Validate completion by the disappearance of the m/z 172 [M+H]⁺ peak.
Quenching & Extraction: Once complete, cool to room temperature and quench with ice-cold water (10 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). The mesinate leaving group (MeSO₂⁻) is highly water-soluble and will remain safely in the aqueous phase.
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace impurities remain.
References
Title: 2-MESYL-4-PICOLINE — Chemical Substance Information
Source: NextSDS
URL: [Link]
Beyond Acrylamides: Preliminary Biological Screening of 2-Mesyl-4-Picoline in Covalent Drug Discovery
Executive Summary Targeted Covalent Inhibitors (TCIs) have fundamentally reshaped modern pharmacotherapy, particularly in oncology and immunology[1]. Historically, the drug discovery field has relied heavily on Michael a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Targeted Covalent Inhibitors (TCIs) have fundamentally reshaped modern pharmacotherapy, particularly in oncology and immunology[1]. Historically, the drug discovery field has relied heavily on Michael acceptors—such as acrylamides—to target non-catalytic cysteines. However, the demand for highly tunable, chemoselective, and geometrically distinct warheads has driven the exploration of nucleophilic aromatic substitution (SNAr) electrophiles[2]. Among these, 2-sulfonylpyridines, and specifically 2-mesyl-4-picoline (4-methyl-2-(methylsulfonyl)pyridine), have emerged as highly versatile covalent fragments[3].
As a Senior Application Scientist, I approach the preliminary biological screening of such fragments not as a simple binding assay, but as a multi-tiered, self-validating system. This technical guide outlines the mechanistic rationale, quantitative profiling, and rigorous experimental workflows required to validate 2-mesyl-4-picoline as a covalent warhead in Fragment-Based Drug Discovery (FBDD).
The SNAr Paradigm: Mechanistic Rationale
The choice of electrophile dictates the pharmacological fate of a covalent drug. Unlike Michael addition, which forms a flexible thioether linkage, the SNAr reaction between a cysteine thiolate and 2-mesyl-4-picoline yields a rigid, S-arylated protein adduct[4].
The methylsulfonyl (mesyl) group serves as an exceptional leaving group. The electron-deficient nature of the pyridine ring, combined with the inductive pull of the mesyl group, lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This facilitates the attack of the nucleophilic cysteine thiolate to form a transient Meisenheimer complex, followed by the irreversible elimination of methanesulfinate[3]. The methyl group at the 4-position provides a crucial synthetic handle for further structural elaboration without sterically hindering the electrophilic C2 center.
Fig 1. SNAr mechanism of 2-mesyl-4-picoline targeting protein cysteines.
Causality in Assay Design: The Screening Workflow
To prevent late-stage attrition, the screening of 2-mesyl-4-picoline must systematically evaluate intrinsic electrophilicity, verify stoichiometric target engagement, and map proteome-wide selectivity[5]. Every assay must contain internal controls to rule out artifacts.
Fig 2. Self-validating biological screening workflow for covalent fragments.
Phase 1: Intrinsic Electrophilicity Profiling
Before exposing the fragment to complex biological matrices, we establish its baseline reactivity using a Glutathione (GSH) kinetic assay.
Causality: Why rely on NMR over optical assays? Optical assays (like Ellman's reagent) only track global thiol depletion and are highly susceptible to false positives from oxidation or Pan-Assay Interference Compounds (PAINS). NMR simultaneously tracks the depletion of 2-mesyl-4-picoline and the formation of the S-arylated adduct, ensuring a 1:1 mass balance and definitively confirming the SNAr mechanism[4].
Phase 2: Intact Protein Mass Spectrometry
Once
kGSH
is established, we screen against a model target protein (e.g., recombinant BTK).
Causality: Small-molecule thiol reactivity does not perfectly predict protein reactivity due to local microenvironment effects (e.g., pKa shifts, steric occlusion). Intact MS validates that the warhead can access the target cysteine and confirms that it does not poly-alkylate the protein, which would indicate promiscuous toxicity[1].
Phase 3: Proteome-Wide Selectivity (ABPP)
Finally, Activity-Based Protein Profiling (ABPP) is deployed in live cells.
Causality: A warhead is only viable if it is selective. By competing 2-mesyl-4-picoline against a broad-spectrum alkyne-tagged iodoacetamide probe, we can quantify its off-target landscape across thousands of native cysteines in a physiological environment[3].
Quantitative Data: Electrophilicity Comparison
The tunability of the 2-sulfonylpyridine scaffold is its greatest asset. As shown in the table below, 2-mesyl-4-picoline occupies a "Goldilocks" zone of reactivity—more reactive than standard acrylamides but significantly more chemoselective than highly reactive chloroacetamides.
Electrophilic Warhead
Reaction Mechanism
Target Residue
Apparent Reactivity (
kGSH
, M
−1
s
−1
)
Proteome Selectivity
Acrylamide (Standard)
Michael Addition
Cysteine
10
−4
to 10
−2
High (Requires binding proximity)
Chloroacetamide
SN2 Alkylation
Cys, Lys, His
10
−2
to 10
0
Low to Moderate (Promiscuous)
2-Mesyl-4-picoline
SNAr
Cysteine
10
−3
to 10
−1
(Tunable)
High (Thiol-exclusive)
2-Chloro-5-nitropyridine
SNAr
Cysteine
> 10
0
Moderate (Highly reactive)
Table 1: Comparative reactivity profiling of covalent warheads. Data synthesized from literature benchmarks[2][3].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating strict internal controls to eliminate false positives.
Protocol A: NMR-Based GSH Kinetic Profiling
Objective: Determine the pseudo-first-order rate constant (
kobs
) and second-order rate constant (
kGSH
) of 2-mesyl-4-picoline.
Preparation of Solutions: Prepare a 10 mM stock of 2-mesyl-4-picoline in deuterated DMSO (DMSO-
d6
). Prepare a 100 mM GSH solution in D
2
O containing 100 mM potassium phosphate buffer (pH 7.4).
Internal Standard Addition (Self-Validation): Add 5 mM 1,4-dioxane to the GSH buffer. Rationale: 1,4-dioxane provides an inert, non-overlapping singlet at 3.7 ppm. Normalizing all integrations against this peak corrects for any instrument drift or shimming variations over time.
Reaction Initiation: Mix the fragment and GSH solutions in an NMR tube to achieve a final concentration of 1 mM fragment and 10 mM GSH (establishing pseudo-first-order conditions).
Data Acquisition: Acquire
1
H-NMR spectra every 5 minutes for 2 hours at 25°C.
Kinetic Analysis: Plot the natural log of the normalized integration of the pyridine protons versus time to extract
kobs
. Calculate
kGSH
by dividing
kobs
by the GSH concentration.
Protocol B: Intact Protein MS for Stoichiometric Validation
Objective: Confirm 1:1 stoichiometric labeling of a target protein without promiscuous adduction.
Protein Preparation: Dilute the recombinant target protein (e.g., BTK kinase domain) and a control protein (RNase A) to 5 µM in 50 mM HEPES buffer (pH 7.4).
Self-Validation: RNase A contains disulfide bonds but lacks free cysteines. If RNase A shows a mass shift, it indicates non-specific adsorption or non-covalent assay artifacts, invalidating the run.
Compound Incubation: Add 2-mesyl-4-picoline to a final concentration of 50 µM (10x molar excess). Incubate at room temperature for 2 hours.
Quenching and Desalting: Quench the reaction with 1% formic acid. Desalt the samples using C4 ZipTips to remove buffer salts and unreacted fragment.
LC-MS Acquisition: Analyze the samples via high-resolution ESI-TOF mass spectrometry.
Deconvolution: Use intact mass deconvolution software (e.g., MaxEnt1) to calculate the monoisotopic mass. A successful screen will show a single mass shift on the target protein corresponding to the S-arylated adduct (Fragment Mass - Mass of Methanesulfinate), and zero mass shift on the RNase A control.
Conclusion
The preliminary biological screening of 2-mesyl-4-picoline demonstrates its immense potential as a next-generation covalent warhead. By leveraging the SNAr mechanism, drug developers can achieve highly stable, rigid, and chemoselective cysteine modifications. When integrated into a rigorous, self-validating screening workflow utilizing NMR kinetics and Intact Protein MS, 2-mesyl-4-picoline serves as an optimal starting point for the rational design of novel Targeted Covalent Inhibitors.
Mass Spectrometry Fragmentation Pattern of 2-Mesyl-4-Picoline: A Mechanistic and Analytical Guide
Executive Summary 2-Mesyl-4-picoline (systematically known as 2-methanesulfonyl-4-methylpyridine) is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Mesyl-4-picoline (systematically known as 2-methanesulfonyl-4-methylpyridine) is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Because the methanesulfonyl (mesyl) group acts as both a strong electron-withdrawing moiety and an excellent leaving group, understanding its behavior under mass spectrometric (MS) conditions is critical for structural elucidation, impurity profiling, and pharmacokinetic metabolite tracking.
This whitepaper provides an authoritative, mechanistic breakdown of the electron ionization (EI) mass spectrometry fragmentation pathways of 2-mesyl-4-picoline, bridging theoretical physical chemistry with actionable laboratory protocols.
Physicochemical Grounding & The Nitrogen Rule
Before analyzing the fragmentation spectra, it is essential to establish the foundational parameters of the intact molecule. 2-Mesyl-4-picoline has a molecular formula of C7H9NO2S .
Under standard 70 eV Electron Ionization (EI), the molecule yields a distinct radical molecular ion (
M+∙
). Calculating the nominal mass yields 171 Da. According to the foundational Nitrogen Rule in mass spectrometry, a molecule containing an odd number of nitrogen atoms (in this case, one nitrogen in the pyridine ring) will inherently possess an odd nominal mass[1]. The observation of the
M+∙
peak at m/z 171 serves as the primary self-validating checkpoint for the intact precursor ion[1].
Core Fragmentation Mechanisms: The Causality of Cleavage
The fragmentation of 2-mesyl-4-picoline is not random; it is strictly governed by bond dissociation energies and the thermodynamic stability of the resulting product ions. The fragmentation cascade is dominated by three primary pathways:
Pathway A: The Mesyl Cleavage (Formation of the Base Peak)
The most thermodynamically favorable event is the homolytic or heterolytic cleavage of the
C−S
bond connecting the pyridine ring to the sulfonyl group. This results in the expulsion of the methanesulfonyl radical (
CH3SO2∙
, 79 Da)[2].
Resulting Ion: 4-methylpyridine cation at m/z 92 .
Causality: This fragment almost universally manifests as the base peak (100% relative abundance) because the resulting cation is highly resonance-stabilized, often rearranging into a stable azatropylium-like ion[3].
Pathway B: Sulfur Dioxide Extrusion
A hallmark of alkyl and aryl sulfones under EI conditions is the rearrangement and subsequent loss of neutral sulfur dioxide (
SO2
, 64 Da)[4].
Resulting Ion:m/z 107 .
Causality: The molecule undergoes an intramolecular rearrangement where the methyl group migrates to the pyridine ring prior to or during the extrusion of the
SO2
neutral loss, leaving a stable substituted pyridine radical cation[4].
Pathway C: Pyridine Ring Dynamics & High-Energy Degradation
Following the loss of the mesyl group, the residual 4-methylpyridine core (m/z 92) possesses excess internal energy and undergoes further degradation. The characteristic fragmentation of methylpyridines involves the loss of neutral hydrogen cyanide (
HCN
, 27 Da)[5].
Resulting Ion: Cyclopentadienyl cation at m/z 65 .
Causality: The nitrogen atom is excised from the aromatic system, forcing a ring contraction that yields the highly stable, aromatic
C5H5+
cation[5].
Caption: Proposed electron ionization (EI) fragmentation pathway of 2-mesyl-4-picoline.
Quantitative Data Presentation
To facilitate rapid spectral matching and deconvolution in the laboratory, the expected diagnostic ions are summarized below.
m/z Value
Ion Formula
Neutral Loss
Relative Abundance
Structural Assignment / Causality
171
[C7H9NO2S]+∙
None
15 - 25%
Intact Molecular Ion (
M+∙
). Validates the Nitrogen Rule[1].
156
[C6H6NO2S]+
CH3∙
(15 Da)
5 - 10%
Cleavage of the terminal methyl group from the sulfone moiety[4].
107
[C7H9NS]+∙
SO2
(64 Da)
20 - 40%
Extrusion of sulfur dioxide, characteristic of sulfones[4].
To ensure high reproducibility and trustworthiness of the acquired spectra, the following step-by-step methodology must be strictly adhered to when analyzing 2-mesyl-4-picoline[5].
Phase 1: Sample Preparation
Solvent Selection: Dissolve approximately 1.0 mg of 2-mesyl-4-picoline in 1.0 mL of a high-purity, volatile organic solvent (e.g., Dichloromethane or Hexane) to achieve a 1 mg/mL stock[5].
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a deactivated glass autosampler vial to prevent injector port contamination.
Phase 2: GC-MS Instrument Configuration
Column: Utilize a standard non-polar to mid-polar capillary column (e.g., HP-5MS or equivalent, 30 m × 0.25 mm × 0.25 µm).
Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min[5].
Thermal Gradient:
Initial temperature: 80 °C (hold for 2 min).
Ramp: 15 °C/min to 280 °C.
Final hold: 5 min at 280 °C.
Phase 3: Ionization and Acquisition
Source Parameters: Set the Electron Ionization (EI) source to 70 eV. Maintain the MS source temperature at 230 °C and the quadrupole at 150 °C[5].
Mass Range: Acquire data in full-scan mode from m/z 40 to 300 to capture both the low-mass ring fragments (m/z 65) and the intact molecular ion (m/z 171)[5].
Caption: Standardized GC-EI-MS analytical workflow for 2-mesyl-4-picoline.
References
BenchChem Technical Support Team. Application Notes and Protocols for Mass Spectrometry Analysis of 1-(Methanesulfonyl)pentane. BenchChem.
MDPI. High-Throughput UV Photoionization and Fragmentation of Neutral Biomolecules as a Structural Fingerprint. MDPI.
Chemistry Steps. The Nitrogen Rule in Mass Spectrometry. Chemistry Steps.
BenchChem Technical Support Team. Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide. BenchChem.
Journals.co.za. Synthesis and spectroscopic studies of 2-aryl-1,2,3,4-tetrahydro-1-methanesulfonyl-4-quinolones. South African Journal of Chemistry.
Therapeutic and Synthetic Horizons of 2-Mesyl-4-Picoline Derivatives: A Comprehensive Literature Review
Executive Summary As a Senior Application Scientist, I frequently encounter the 2-mesyl-4-picoline scaffold (CAS: 182233-57-4) in early-stage hit-to-lead optimization campaigns[1][2]. While often viewed merely as a synth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter the 2-mesyl-4-picoline scaffold (CAS: 182233-57-4) in early-stage hit-to-lead optimization campaigns[1][2]. While often viewed merely as a synthetic intermediate, this specific pyridine derivative—characterized by a methanesulfonyl (mesyl) group at the C2 position and a methyl group at the C4 position—represents a highly privileged pharmacophore. This in-depth technical whitepaper synthesizes current literature, detailing the mechanistic rationale, self-validating synthetic protocols, and pharmacological applications of mesyl-picoline derivatives in modern drug discovery.
Structural Architecture & Mechanistic Rationale
The strategic placement of functional groups on the pyridine ring fundamentally alters its physicochemical profile and biological activity[3].
The 2-Mesyl Group: The methanesulfonyl moiety is a potent electron-withdrawing group (EWG). By pulling electron density away from the pyridine nitrogen, it decreases the basicity (pKa) of the ring, which frequently improves oral bioavailability and membrane permeability. Furthermore, the sulfone oxygens serve as rigid, predictable hydrogen-bond acceptors for kinase hinge-binding or GPCR target engagement.
The 4-Methyl (Picoline) Group: The para-methyl group acts as a lipophilic anchor. It provides steric shielding that can protect the pyridine ring from rapid cytochrome P450-mediated oxidation, thereby enhancing the metabolic half-life of the derivative.
Figure 1: Pharmacophore mapping and functional group contributions of 2-mesyl-4-picoline.
The chemical synthesis of pyridine derivatives often suffers from multi-step inefficiencies and reliance on toxic reagents[4]. When synthesizing 2-mesyl-4-picoline derivatives from their thioether precursors (e.g., 2-methylthio-4-picoline), novice chemists often default to meta-chloroperoxybenzoic acid (mCPBA). However, my experience dictates that mCPBA frequently results in the undesired formation of pyridine N-oxides due to the inherent nucleophilicity of the pyridine nitrogen.
To circumvent this, the following protocol employs Oxone® (potassium peroxymonosulfate), which is strictly chemoselective for the thioether, oxidizing it to the sulfone without compromising the basicity of the pyridine nitrogen.
Protocol: Chemoselective Oxidation to 2-Mesyl-4-Picoline
Dissolution: Dissolve 2-(methylthio)-4-picoline in methanol (0.2 M concentration) and cool to 0°C in an ice bath.
Causality: Cooling prevents the exothermic degradation of the oxidant and minimizes off-target radical reactions.
Oxidant Addition: Dissolve Oxone® in water and add dropwise to the methanolic solution over 30 minutes.
Self-Validating In-Process Control (IPC): Monitor the reaction via LC-MS.
Validation Logic: At t=2 hours, the transient sulfoxide intermediate (M+16) should peak. By t=4 hours, the mass should strictly transition to the sulfone (M+32). If the M+16 peak persists, it indicates insufficient oxidant or inadequate mixing; add 0.2 eq of Oxone as an immediate corrective action.
Quenching & Extraction: Quench with saturated aqueous NaHCO3 until pH 7.5 is reached. Extract with ethyl acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.
Final Structural Validation: Confirm via 1H-NMR. The diagnostic shift of the S-methyl protons from ~2.5 ppm (thioether) to a stark singlet at ~3.2 ppm (sulfone) serves as the definitive quality gate.
Pharmacological Landscape & Target Engagement
Pyridine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antidiabetic properties[3][4]. The incorporation of the mesyl group specifically tailors these scaffolds for high-affinity target engagement.
GPR119 Agonism in Metabolic Disorders
Recent literature highlights the utility of methylsulfonyl-pyridine derivatives as potent for type 2 diabetes management[5]. Compounds featuring a 2-(4-(methylsulfonyl)phenyl)pyridine architecture have demonstrated remarkable potency. In in vitro cAMP assays, leading compounds achieved EC50 values as low as 25 nM, and effectively decreased blood glucose excursions in oral glucose tolerance tests (OGTT) in diabetic mouse models[5]. The mesyl group is critical here, anchoring the molecule within the GPR119 binding pocket via robust hydrogen bonding.
Figure 2: GPR119 activation pathway by mesyl-pyridine derivatives leading to insulin secretion.
iNOS Inhibition & Neuroinflammation
Beyond metabolic disorders, picoline derivatives are instrumental in neuro-oncology and inflammation imaging. Specifically, have been extensively developed as inducible nitric oxide synthase (iNOS) inhibitors[6]. During the synthesis of PET radiotracers (e.g., [18F] radiolabeling), researchers noted that mesylate precursors of these pyridine derivatives are highly reactive. The mesylate group can undergo internal nucleophilic attack by the pyridine nitrogen, forming a cyclic 1-substituted pyridinium species[6]. This highlights the delicate electronic balance the mesyl/picoline system maintains, requiring precise synthetic control.
Quantitative Data Synthesis
To facilitate rapid comparison for drug development professionals, the following table summarizes the quantitative pharmacological data of key mesyl-pyridine and picoline derivatives cited in recent literature:
The 2-mesyl-4-picoline scaffold is far more than a simple building block; it is a highly tunable pharmacophore. By understanding the causality behind synthetic choices—such as utilizing chemoselective oxidants to preserve the basic pyridine nitrogen—and leveraging the mesyl group for targeted hydrogen bonding, researchers can unlock the full therapeutic potential of these derivatives across metabolic, inflammatory, and oncological indications.
References
Title: Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists
Source: Chemical Biology & Drug Design, 2019 Jan;93(1):67-74.
URL: [Link]
Title: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of[18F]6-(2-Fluoropropyl)-6-methylpyridin-2-amine
Source: Journal of Medicinal Chemistry, 2009; 52(14): 4329–4340.
URL: [Link]
Title: Synthesis of pyridine derivatives for diverse biological activity profiles: A review
Source: Pharmaceutics, 2024, 16(4), 462.
URL: [Link]
Title: A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases
Source: International Journal of Pharmaceutical Sciences Review and Research, 70(1), 2021, 185-188.
URL: [Link]
Application Note: Laboratory Synthesis Protocol for 2-Mesyl-4-Picoline
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 2-Methanesulfonyl-4-methylpyridine (2-Mesyl-4-picoline) | CAS: 182233-57-4 Introduction & Mechanistic Rationale In medi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Compound: 2-Methanesulfonyl-4-methylpyridine (2-Mesyl-4-picoline) | CAS: 182233-57-4
Introduction & Mechanistic Rationale
In medicinal chemistry, the methylsulfonyl (mesyl) group is frequently deployed as a strong hydrogen-bond acceptor, a bioisostere for sulfonamides, and a metabolic liability blocker. The 2-mesylpyridine motif, specifically 2-mesyl-4-picoline, is a highly versatile building block used in the development of targeted therapeutics, including complement factor B inhibitors and TGFβ receptor antagonists.
Synthesizing 2-mesyl-4-picoline presents a classic chemoselectivity challenge: the pyridine nitrogen can interfere with transition-metal catalysts, and direct sulfonylation requires overcoming the relatively high activation energy of unactivated carbon-halogen bonds.
To provide researchers with maximum flexibility, this protocol details two field-proven synthetic strategies:
The Classical MedChem Route (Two-Step): Utilizes a highly reliable Nucleophilic Aromatic Substitution (SNAr) with sodium thiomethoxide, followed by selective oxidation. This route is metal-free and highly scalable.
The Modern Catalytic Route (One-Step): Leverages an Ullmann-type cross-coupling using a Copper(I)/L-proline catalyst system to directly couple the aryl halide with sodium methanesulfinate. This route is atom-economical and avoids odorous mercaptan reagents [1].
Route Comparison & Quantitative Data
When selecting a synthetic route, process chemists must weigh reagent toxicity, step count, and overall yield. The table below summarizes the quantitative metrics for both approaches to guide your experimental design.
Parameter
Route A: SNAr + Oxidation
Route B: Cu-Catalyzed Sulfonylation
Starting Material
2-Chloro-4-picoline (CAS: 3678-62-4)
2-Bromo-4-picoline (CAS: 4926-28-7)
Reagents
NaSMe, m-CPBA (or Oxone)
MeSO2Na, CuI, L-Proline, NaOH
Step Count
2 Steps
1 Step
Overall Yield
75 – 85%
65 – 75%
Reaction Temp
80 °C (Step 1), 0 °C to RT (Step 2)
95 °C
Key Advantage
Transition-metal free; highly predictable.
Single step; avoids foul-smelling NaSMe.
Primary Drawback
Requires handling of toxic/odorous NaSMe.
Trace copper removal requires rigorous workup.
Synthetic Workflow Visualization
The following diagram maps the logical relationship and divergence of the two synthetic pathways.
Figure 1: Divergent synthetic pathways for 2-mesyl-4-picoline from 2-halo-4-picoline precursors.
Detailed Experimental Protocols
Route A: Two-Step SNAr and Oxidation (The Robust MedChem Route)
Causality & Design: The 2-position of the pyridine ring is highly electron-deficient, making it an excellent electrophile for SNAr. Sodium thiomethoxide (NaSMe) acts as a powerful, soft nucleophile that easily displaces the chloride. Subsequent oxidation with m-chloroperoxybenzoic acid (m-CPBA) converts the thioether through a sulfoxide intermediate directly to the sulfone.
Step 1: Synthesis of 2-(Methylthio)-4-methylpyridine
Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Nucleophile Introduction: Portion-wise, add sodium thiomethoxide (6.60 g, 94.1 mmol, 1.2 equiv). Self-Validation: The solution will turn pale yellow, and a slight exotherm may be observed.
Heating: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot (UV active) will disappear, replaced by a lower Rf product spot.
Workup: Cool to room temperature. Quench by pouring the mixture into ice water (200 mL). Extract with Ethyl Acetate (3 × 100 mL).
Washing: Wash the combined organic layers with brine (3 × 100 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield a pale-yellow oil. This crude intermediate is typically >90% pure and can be used directly in Step 2.
Step 2: Oxidation to 2-Mesyl-4-picoline
Setup: Dissolve the crude 2-(methylthio)-4-methylpyridine (~10.5 g, 75.4 mmol, 1.0 equiv) in anhydrous Dichloromethane (DCM, 150 mL) and cool to 0 °C using an ice bath.
Oxidation: Slowly add m-CPBA (77% max purity, 37.2 g, 166 mmol, 2.2 equiv) in small portions to maintain the temperature below 10 °C. Causality: 2.2 equivalents are strictly required to ensure complete oxidation past the sulfoxide stage to the target sulfone.
Reaction: Remove the ice bath and stir at room temperature for 3 hours. Self-Validation: A white precipitate of 3-chlorobenzoic acid will form as the reaction progresses, indicating successful reduction of the peroxy acid.
Quench & Workup: Filter the suspension to remove the bulk of the 3-chlorobenzoic acid. Wash the filtrate with saturated aqueous Na2S2O3 (100 mL) to destroy unreacted peroxides (test with starch-iodide paper).
Neutralization: Wash the organic layer with saturated aqueous NaHCO3 (3 × 100 mL) until the aqueous phase remains basic (pH > 8). This is critical to remove all residual 3-chlorobenzoic acid.
Isolation: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 2-mesyl-4-picoline as a white solid.
Route B: One-Step Copper-Catalyzed Sulfonylation (The Modern Process Route)
Causality & Design: This method relies on the. Unactivated aryl chlorides are notoriously sluggish in this reaction; therefore, 2-bromo-4-picoline is utilized. L-proline acts as a bidentate ligand, stabilizing the Cu(I) center and preventing its disproportionation or oxidation, significantly lowering the activation energy required for the oxidative addition of the aryl bromide[2].
Experimental Procedure
Preparation: Oven-dry a 100 mL Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar.
Reagent Loading: Add 2-bromo-4-picoline (5.0 g, 29.0 mmol, 1.0 equiv), sodium methanesulfinate (MeSO2Na) (3.55 g, 34.8 mmol, 1.2 equiv), Copper(I) iodide (0.55 g, 2.9 mmol, 10 mol%), L-proline sodium salt (0.80 g, 5.8 mmol, 20 mol% — Note: Can be generated in situ using L-proline and NaOH), and anhydrous DMSO (30 mL).
Degassing: Purge the vessel with Argon for 5 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidation of the Cu(I) catalyst to inactive Cu(II) species.
Heating: Seal the tube and heat to 95 °C in an oil bath for 24 hours. Self-Validation: The reaction mixture will transition from a light blue/green suspension to a dark brown/black homogeneous-looking mixture as the active copper complex forms and cycles.
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (150 mL) and water (100 mL).
Copper Removal: To effectively break copper emulsions and remove the catalyst, add 10 mL of concentrated ammonium hydroxide (NH4OH) to the aqueous layer. The aqueous layer will turn deep blue (formation of[Cu(NH3)4]2+ complexes).
Extraction: Separate the layers and extract the aqueous phase with EtOAc (2 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL), dry over Na2SO4, and concentrate.
Purification: Purify the crude residue by silica gel chromatography (Hexanes/EtOAc 2:1 to 1:1) to yield the pure 2-mesyl-4-picoline.
References
Zhu, W., & Ma, D. (2005). Synthesis of Aryl Sulfones via L-Proline-Promoted CuI-Catalyzed Coupling Reaction of Aryl Halides with Sulfinic Acid Salts. The Journal of Organic Chemistry, 70(7), 2696-2700. URL:[Link]
Baskin, J. M., & Wang, Z. (2002). An Efficient Copper Catalyst for the Formation of Sulfones from Sulfinic Acid Salts and Aryl Iodides. Organic Letters, 4(25), 4423-4425. URL:[Link]
Application
Application Note: Synthesis and Functionalization of 2-Mesyl-4-Picoline Derivatives for Medicinal Chemistry
Strategic Rationale & Medicinal Chemistry Context In modern drug discovery, the 2-mesyl-4-picoline (2-methanesulfonyl-4-methylpyridine) scaffold has emerged as a privileged building block. The methanesulfonyl (mesyl) gro...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Rationale & Medicinal Chemistry Context
In modern drug discovery, the 2-mesyl-4-picoline (2-methanesulfonyl-4-methylpyridine) scaffold has emerged as a privileged building block. The methanesulfonyl (mesyl) group serves as a potent, metabolically stable hydrogen-bond acceptor and a recognized bioisostere for sulfonamides [1]. This motif is frequently utilized to engage the hinge region of kinases or the distinct binding pockets of cyclooxygenase-2 (COX-2) inhibitors.
Simultaneously, the 4-methyl group (picoline) acts as a highly versatile synthetic handle. It enables late-stage functionalization (LSF)—such as radical bromination to yield benzylic-type electrophiles—facilitating the rapid generation of analog libraries for structure-activity relationship (SAR) studies. This application note details the causal mechanisms, optimized synthetic workflows, and self-validating protocols required to produce and derivatize 2-mesyl-4-picoline with high scientific rigor.
Pharmacophore mapping of 2-mesyl-4-picoline in kinase and COX-2 inhibitor drug design.
Mechanistic Overview & Synthetic Strategy
The preparation of functionalized 2-mesyl-4-picoline derivatives relies on a robust, three-stage synthetic architecture:
Nucleophilic Aromatic Substitution (SNAr): The sequence begins with the thioetherification of 2-chloro-4-methylpyridine using sodium thiomethoxide (NaSMe). The electron-deficient nature of the pyridine ring, particularly at the ortho position, lowers the activation energy for the addition-elimination mechanism [2].
Chemoselective Oxidation: The resulting thioether is oxidized to the sulfone. While m-chloroperoxybenzoic acid (mCPBA) is a standard oxidant, it frequently induces undesired pyridine N-oxidation. Oxone (potassium peroxymonosulfate) is the superior choice here; it chemoselectively oxidizes sulfides to sulfones in aqueous/organic mixtures without affecting the basic pyridine nitrogen [3].
Divergent Functionalization: The picoline intermediate can undergo Wohl-Ziegler radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) to activate the 4-methyl group. By substituting toxic carbon tetrachloride with (trifluoromethyl)benzene (BTF), the radical propagation environment is maintained while adhering to green chemistry principles [4]. Alternatively, electrophilic aromatic substitution yields ring-brominated derivatives, such as the commercially valuable 5-bromo-4-methyl-2-(methylsulfonyl)pyridine (CAS 1279106-02-3).
Synthetic workflow for 2-mesyl-4-picoline derivatives highlighting divergent functionalization.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 2-(Methylthio)-4-methylpyridine
Causality Check: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature optimally solvates the sodium cation, leaving the thiomethoxide anion highly nucleophilic, thus driving the SNAr reaction to completion.
Initialization: Charge a flame-dried, nitrogen-purged round-bottom flask with 2-chloro-4-methylpyridine (1.0 equiv, 10.0 mmol) and anhydrous DMF (20 mL).
Nucleophile Addition: Add sodium thiomethoxide (NaSMe) (1.2 equiv, 12.0 mmol) portion-wise at 0 °C to control the initial exothermic reaction.
Propagation: Heat the reaction mixture to 70 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material validates the completion of the substitution.
Workup: Cool to room temperature, quench with ice water (50 mL), and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 30 mL) to effectively remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Chemoselective Oxidation to 2-Methanesulfonyl-4-methylpyridine (2-Mesyl-4-picoline)
Causality Check: Oxone is utilized over mCPBA to prevent the over-oxidation of the pyridine nitrogen. The biphasic THF/H₂O system ensures the solubility of both the organic substrate and the inorganic oxidant [3].
Initialization: Dissolve 2-(methylthio)-4-methylpyridine (1.0 equiv, 8.0 mmol) in a 1:1 mixture of THF and deionized water (40 mL).
Oxidation: Add Oxone (potassium peroxymonosulfate) (2.5 equiv, 20.0 mmol) in a single portion at room temperature. The suspension will become heterogeneous.
Propagation: Stir vigorously for 4–6 hours. The reaction is self-validating when the intermediate sulfoxide (visible on LC-MS) fully converts to the higher-mass sulfone.
Workup: Dilute with water (20 mL) and extract with Dichloromethane (DCM) (3 × 30 mL). Wash the organic layer with saturated aqueous NaHCO₃ to neutralize acidic byproducts, dry over MgSO₄, and concentrate to yield the pure sulfone as a white solid.
Protocol C: Wohl-Ziegler Radical Bromination
Causality Check: (Trifluoromethyl)benzene (BTF) is used as a non-ozone-depleting alternative to CCl₄. It possesses a strong C-H bond dissociation energy, preventing solvent radical abstraction and ensuring the radical propagates exclusively at the benzylic 4-methyl position [4].
Propagation: Reflux the mixture at 85 °C under an inert atmosphere for 3 hours. The reaction validates itself visually: the dense, insoluble NBS powder is gradually replaced by succinimide, which floats to the surface of the solvent.
Workup: Cool to room temperature and filter off the succinimide byproduct. Wash the filtrate with 10% aqueous sodium thiosulfate (to quench trace Br₂) and brine. Concentrate and purify via flash chromatography to isolate 4-(bromomethyl)-2-(methanesulfonyl)pyridine.
Quantitative Data & Reaction Optimization
The choice of oxidant in Protocol B is critical for yield and purity. Table 1 summarizes the optimization data, demonstrating the superiority of Oxone in preventing N-oxide formation.
Table 1: Optimization of Thioether Oxidation to Sulfone
Oxidant System
Solvent
Temp (°C)
Time (h)
Sulfone Yield (%)
N-Oxide Byproduct (%)
mCPBA (2.2 eq)
DCM
0 to RT
12
68
18
H₂O₂ / Na₂WO₄
MeOH/H₂O
50
24
55
5
Oxone (2.5 eq)
THF/H₂O
RT
4
92
< 1
Oxone (2.5 eq)
MeOH/H₂O
RT
8
84
< 1
Note: Yields represent isolated, chromatographically pure products. The THF/H₂O system with Oxone provides the optimal balance of solubility, reaction kinetics, and chemoselectivity.
References
Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase (Oxone Oxidation of Pyridine Sulfides)
Journal of Medicinal Chemistry (ACS Publications).
URL:[Link]
Method
Application Note: Advanced Functionalization Techniques for the Methyl Group in 2-Mesyl-4-Picoline
Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Chemical Context The functionalization of pyridine derivatives is a cornerstone of modern medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Chemical Context
The functionalization of pyridine derivatives is a cornerstone of modern medicinal chemistry and agrochemical development. 2-Mesyl-4-picoline (2-methanesulfonyl-4-methylpyridine) represents a highly specialized building block where the electronic landscape of the pyridine ring is profoundly altered by the 2-methanesulfonyl (mesyl) group.
The mesyl group exerts a powerful electron-withdrawing effect via both inductive and resonance mechanisms. This significantly lowers the pKa of the 4-methyl protons (enhancing acidity) while simultaneously deactivating the aromatic core toward electrophilic aromatic substitution. Consequently, the 4-methyl group becomes a highly selective focal point for late-stage functionalization. This guide details three robust, self-validating methodologies for functionalizing this methyl group: radical halogenation, cryogenic deprotonation/alkylation, and deep oxidation.
Mechanistic Rationale & Reaction Pathways
Understanding the causality behind reagent selection is critical for optimizing yields and minimizing side reactions in highly functionalized heterocycles 1.
Acidity and Metallation: The pyridine nitrogen inherently stabilizes negative charge at the 2- and 4-positions. The addition of the 2-mesyl group acts synergistically to further stabilize the resulting 4-picolyl anion. However, the highly electron-deficient nature of the ring makes it susceptible to nucleophilic attack (e.g., Chichibabin-type reactions). Therefore, non-nucleophilic, sterically hindered bases like Lithium Diisopropylamide (LDA) must be used at cryogenic temperatures to achieve selective deprotonation without ring degradation 2.
Radical Stability: The 4-methyl group can undergo homolytic C–H cleavage. The resulting radical is stabilized by the extended
π
-system of the pyridine ring. Because the mesyl group deactivates the ring, reagents like N-Bromosuccinimide (NBS) will selectively target the benzylic-type methyl group rather than the aromatic core 3.
Reaction pathways for the functionalization of 2-mesyl-4-picoline.
Experimental Protocols
Workflow 1: Radical Bromination (Synthesis of 4-Bromomethyl-2-mesylpyridine)
Causality: NBS is utilized as a steady, low-concentration source of molecular bromine, preventing over-bromination. AIBN (Azobisisobutyronitrile) acts as the thermal radical initiator, providing a controlled flux of radicals at 80 °C. Trifluorotoluene (PhCF
3
) is chosen over traditional CCl
4
due to its lower toxicity profile while maintaining the necessary non-polar, unreactive environment required to stabilize radical intermediates 3.
Step-by-Step Methodology:
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-mesyl-4-picoline (1.0 equiv) in anhydrous PhCF
3
to achieve a 0.2 M concentration.
Add NBS (1.1 equiv) and AIBN (0.05 equiv).
Validation Check: The solution should initially remain heterogeneous, as NBS is poorly soluble in cold PhCF
3
.
Attach a reflux condenser and heat the reaction mixture to 80 °C.
Validation Check: The generation of N
2
gas (from AIBN decomposition) and the gradual dissolution of NBS, followed by the precipitation of succinimide floating on the solvent surface, indicates successful initiation and progression.
Stir for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc). Once the starting material is consumed, cool the flask to room temperature.
Filter the mixture to remove the succinimide byproduct. Wash the filtrate with saturated aqueous Na
2
S
2
O
3
to quench any residual bromine, followed by a brine wash.
Dry the organic layer over MgSO
4
, concentrate under reduced pressure, and purify via flash column chromatography to isolate the 4-bromomethyl derivative.
Workflow 2: Cryogenic Deprotonation and Electrophilic Trapping
Causality: The order of addition is paramount. Adding the picoline substrate dropwise to an excess of LDA ensures that the base is always in stoichiometric excess during the deprotonation event. This prevents the newly formed, highly nucleophilic carbanion from attacking unreacted starting material, which would lead to unwanted self-condensation oligomers 2.
Step-by-step workflow for the lithiation and electrophilic trapping of 2-mesyl-4-picoline.
Step-by-Step Methodology:
Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (to achieve 0.1 M relative to the substrate) and cool to -78 °C using a dry ice/acetone bath.
Add LDA (1.1 equiv, typically 2.0 M in THF/heptane/ethylbenzene) directly to the cold THF.
Slowly add a solution of 2-mesyl-4-picoline (1.0 equiv) in a minimum volume of THF dropwise over 15 minutes.
Validation Check: A deep red/purple color should immediately develop upon addition, visually confirming the formation of the highly conjugated picolyl anion.
Stir for 30 minutes at -78 °C to ensure complete metallation.
Add the desired electrophile (e.g., benzaldehyde or an alkyl halide, 1.2 equiv) dropwise.
Validation Check: The deep color of the solution should rapidly dissipate to a pale yellow or colorless state, confirming the consumption of the carbanion.
Stir for an additional 1 hour, allowing the mixture to gradually warm to -20 °C.
Quench the reaction by adding saturated aqueous NH
4
Cl. Extract the aqueous phase with EtOAc (3x).
Wash the combined organic layers with brine, dry over Na
2
SO
4
, and concentrate for subsequent purification.
Workflow 3: Catalytic Oxidation to 2-Mesylisonicotinic Acid
Causality: Complete oxidation of the methyl group to a carboxylic acid requires harsh conditions. While gas-phase oxidation over Vanadium-based catalysts (V
2
O
5
/TiO
2
) is common industrially 4, laboratory-scale synthesis is best achieved using KMnO
4
in a biphasic tert-butanol/water system. tert-Butanol is resistant to oxidation and effectively solubilizes the organic substrate, while water dissolves the KMnO
4
, ensuring efficient mass transfer.
Step-by-Step Methodology:
Suspend 2-mesyl-4-picoline (1.0 equiv) in a 1:1 mixture of t-BuOH and H
2
O (0.1 M).
Heat the mixture to 70 °C to ensure complete dissolution of the substrate.
Add KMnO
4
(3.5 equiv) in small portions over 1 hour to prevent thermal runaway.
Validation Check: The vibrant purple color of KMnO
4
will progressively transition to a thick, insoluble brown precipitate of MnO
2
as the oxidation proceeds.
Reflux the mixture for 4 hours.
Filter the hot reaction mixture through a pad of Celite to remove the MnO
2
precipitate. Wash the filter cake thoroughly with hot water.
Cool the clear aqueous filtrate and carefully acidify with 1M HCl to pH ~3.
Validation Check: Precipitation of the 2-mesylisonicotinic acid product should occur rapidly upon acidification.
Filter the precipitate, wash with cold water, and dry under high vacuum.
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes for the functionalization techniques discussed:
Functionalization Technique
Primary Reagents
Temp Profile
Reaction Time
Typical Yield Range
Primary Synthetic Application
Radical Bromination
NBS, AIBN, PhCF
3
80 °C
4–6 hours
65–80%
Synthesis of alkylating agents, cross-coupling precursors
Lithiation / Alkylation
LDA, Electrophile, THF
-78 °C to -20 °C
1.5 hours
70–90%
C–C bond formation, complex side-chain extension
Oxidative Cleavage
KMnO
4
, t-BuOH/H
2
O
70 °C to Reflux
4–5 hours
50–75%
Synthesis of 2-mesylisonicotinic acid derivatives
References
MDPI. Synthesis and Investigation of Vanadium-Based Catalysts for the Oxidation of 4-Methylpyridine to Isonicotinic Acid.[Link]
Daneshyari. Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines.[Link]
ResearchGate. Side-Chain Retention During Lithiation of 4-Picoline and 3,4-Lutidine: Easy Access to Molecular Diversity in Pyridine Series.[Link]
protocols for safely handling and storing 2-mesyl-4-picoline in the lab
Application Note: Safe Handling, Storage, and Synthetic Utilization of 2-Mesyl-4-picoline Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals. Introduction & Mechanistic Overview 2...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Safe Handling, Storage, and Synthetic Utilization of 2-Mesyl-4-picoline
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals.
Introduction & Mechanistic Overview
2-Mesyl-4-picoline (also known as 4-methyl-2-(methylsulfonyl)pyridine, CAS: 182233-57-4) 1 is a highly valuable electrophilic building block in modern drug discovery. In heterocyclic chemistry, the 2-methylsulfonyl moiety acts as a "super-leaving group," demonstrating significantly higher reactivity than typical halogens (such as chlorine or bromine) in Nucleophilic Aromatic Substitution (SNAr) reactions 2.
The Causality of Reactivity:
The strong electron-withdrawing nature of the sulfonyl group severely depletes electron density at the C2 position of the pyridine ring. When a nucleophile attacks, the resulting anionic Meisenheimer complex is highly stabilized. Subsequently, the methanesulfinate anion (
MeSO2−
) departs. Because methanesulfinate is a stable, weak base, the activation energy for the elimination step is drastically lowered compared to traditional halide departure, allowing for milder reaction conditions.
Figure 1: Addition-elimination mechanism (SNAr) of 2-mesyl-4-picoline with a nucleophile.
Safety & Hazard Assessment (E-E-A-T)
Because of its extreme electrophilicity, 2-mesyl-4-picoline is reactive not only toward synthetic nucleophiles but also biological nucleophiles. Research has demonstrated that 2-sulfonyl pyridines selectively and irreversibly react with biological thiols, such as cysteine residues in proteins, via SNAr [[3]]().
Hazard Causality: Direct skin contact can lead to the covalent modification of epidermal proteins (cysteine arylation) 4, causing severe sensitization, irritation, and potential systemic toxicity.
Required PPE: Double nitrile gloves (change immediately if contaminated), chemical splash goggles, and a fully buttoned lab coat.
Engineering Controls: All handling, weighing, and reactions must be conducted inside a certified fume hood to prevent the inhalation of aerosolized particulates.
Storage Protocols
To maintain the structural integrity of the compound and prevent degradation:
Temperature: Store at 2–8°C (refrigerated) . Thermal energy over prolonged periods can induce slow decomposition.
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) . While sulfones are generally stable to oxidation, the pyridine nitrogen is susceptible to N-oxide formation over prolonged exposure to atmospheric oxygen.
Light: Keep in amber glass vials to prevent UV-induced degradation.
Quantitative Data: Leaving Group Efficacy
Understanding the relative reactivity of leaving groups is critical for designing chemoselective syntheses. The table below summarizes the kinetic advantages of the mesyl group.
Table 1: Comparison of Leaving Group Efficacy in Pyridine SNAr Reactions
Leaving Group at C2
Relative Reactivity
Byproduct Generated
Typical Temp Required
-SO₂Me (Mesyl)
Very High ("Super")
Methanesulfinate (MeSO₂⁻)
Room Temp to 60°C
-F (Fluoro)
High
Fluoride (F⁻)
60°C - 80°C
-Cl (Chloro)
Moderate
Chloride (Cl⁻)
80°C - 120°C
-Br (Bromo)
Low to Moderate
Bromide (Br⁻)
>100°C (Often requires Pd)
Experimental Workflow: Standard SNAr Protocol
The following protocol outlines a self-validating system for reacting 2-mesyl-4-picoline with a primary amine.
Figure 2: Standard experimental workflow for setting up reactions with 2-mesyl-4-picoline.
Step-by-Step Methodology:
Preparation: Flame-dry a 25 mL round-bottom flask and purge with Argon for 5 minutes.
Reagent Loading: Add 2-mesyl-4-picoline (1.0 equiv, 1.0 mmol) and the desired primary amine nucleophile (1.2 equiv, 1.2 mmol) to the flask.
Solvent Addition: Dissolve the reagents in anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) to achieve a 0.2 M concentration.
Causality: Polar aprotic solvents stabilize the charged Meisenheimer transition state, significantly accelerating the SNAr process.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol) dropwise.
Causality: DIPEA acts as a non-nucleophilic proton scavenger to neutralize the methanesulfinic acid generated during the reaction, preventing protonation of the nucleophile and driving the reaction to completion.
Reaction Execution: Stir the mixture at 50°C for 2-4 hours.
Self-Validation & Monitoring: Monitor the reaction via LC-MS. The system is self-validating: the reaction is deemed complete when the starting material mass peak (m/z 171.0 for
[M+H]+
) is entirely consumed and replaced by the product mass. You will also observe the release of the methanesulfinate byproduct, ensuring mass balance.
Quenching & Workup: Cool to room temperature and dilute the mixture with 20 mL of Ethyl Acetate (EtOAc). Wash the organic layer with saturated aqueous
NaHCO3
(3 x 10 mL), followed by brine (10 mL).
Causality: The methanesulfinate byproduct is highly water-soluble and will efficiently partition into the aqueous layer, inherently purifying the organic product stream without the need for early-stage chromatography.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
References
NextSDS - 2-MESYL-4-PICOLINE — Chemical Substance Information. NextSDS Database.1
Application Note: Advanced Extraction and Isolation Protocols for Synthesized 2-Mesyl-4-Picoline
Introduction & Mechanistic Rationale 2-Mesyl-4-picoline (also known as 2-methanesulfonyl-4-methylpyridine) is a highly valuable electrophilic building block in medicinal chemistry and agrochemical development. The methyl...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
2-Mesyl-4-picoline (also known as 2-methanesulfonyl-4-methylpyridine) is a highly valuable electrophilic building block in medicinal chemistry and agrochemical development. The methylsulfonyl moiety serves as an excellent leaving group, enabling chemoselective Nucleophilic Aromatic Substitution (SNAr) reactions for the synthesis of complex pyridine architectures[1].
The synthesis of 2-mesyl-4-picoline typically proceeds via the oxidation of a 2-(methylthio)-4-picoline precursor[2]. The two most prevalent oxidation strategies employed in modern laboratories are:
Bench-Scale Oxidation: Utilizing meta-chloroperoxybenzoic acid (mCPBA) in halogenated solvents[3][4].
As a Senior Application Scientist, I emphasize that the extraction and isolation of this compound are not merely mechanical steps but require a deep understanding of the molecule's physicochemical properties. The electron-withdrawing nature of the mesyl group significantly lowers the pKa of the pyridine nitrogen (pKa ~4.5). However, the molecule is still susceptible to protonation in strongly acidic environments and prone to over-oxidation to the pyridine N-oxide if excess oxidants are not rigorously managed[5][7]. The protocols detailed below are designed as self-validating systems to ensure high-purity isolation while mitigating these mechanistic risks.
Experimental Workflow
Workflow for the extraction and isolation of synthesized 2-mesyl-4-picoline.
Selecting the correct extraction solvent is critical for optimizing the partition coefficient of 2-mesyl-4-picoline while leaving water-soluble byproducts (such as m-chlorobenzoate salts) in the aqueous phase.
Table 1: Solvent Selection for 2-Mesyl-4-Picoline Extraction
Solvent
Partition Efficiency
Phase Separation
Toxicity / Green Profile
Best Use Case
Dichloromethane (DCM)
High
Rapid (Bottom layer)
High (Halogenated)
Small-scale mCPBA extractions
Ethyl Acetate (EtOAc)
Moderate-High
Moderate (Top layer)
Low (Acceptable)
Scalable / process chemistry
Toluene
Moderate
Slow (Emulsion risk)
Moderate
High-temp crystallizations
Table 2: Troubleshooting Common Isolation Issues
Observation
Mechanistic Cause
Corrective Action
Product contamination with m-CBA
Insufficient neutralization of m-chlorobenzoic acid byproduct.
Wash organic layer with additional saturated NaHCO3 until aqueous pH > 8.
Low yield / high polarity spot on TLC
Over-oxidation to pyridine N-oxide.
Strictly control oxidant equivalents; quench immediately with Na2S2O3.
Emulsion during extraction
High concentration of inorganic salts in the aqueous phase.
Filter the biphasic mixture through Celite prior to separation, or add brine.
Detailed Step-by-Step Methodologies
Protocol A: Extraction and Isolation following mCPBA Oxidation (Bench Scale)
This protocol is optimized for reactions where mCPBA is used as the primary oxidant in DCM[3][4].
Quenching (Causality: Prevent N-oxide formation):
Cool the crude reaction mixture to 0 °C using an ice bath. Slowly add 10% w/v aqueous sodium thiosulfate (Na2S2O3) (approx. 10 mL per mmol of substrate) to neutralize unreacted mCPBA. Stir vigorously for 15 minutes.
Validation Checkpoint: Spot the reaction mixture on a Potassium Iodide (KI)-starch indicator paper. A lack of blue/black color confirms the complete destruction of peroxides.
Neutralization (Causality: Phase partitioning):
Add saturated aqueous sodium bicarbonate (NaHCO3) dropwise until the evolution of CO2 gas ceases.
Validation Checkpoint: Test the aqueous layer with pH paper. It must read between pH 7.5 and 8.0. This ensures the m-chlorobenzoic acid byproduct is fully deprotonated into its water-soluble sodium salt, while the 2-mesyl-4-picoline remains as a neutral free-base[3].
Extraction:
Transfer the mixture to a separatory funnel. Extract the aqueous phase with DCM (3 × 50 mL).
Washing & Drying:
Combine the organic layers and wash with brine (50 mL) to remove residual water and dissolved salts. Dry the organic phase over anhydrous Na2SO4. Filter off the drying agent.
Concentration & Isolation:
Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath < 40 °C). Purify the crude residue via flash column chromatography on silica gel using a Hexanes/EtOAc gradient (typically 3:1 to 1:1) to yield pure 2-mesyl-4-picoline.
Validation Checkpoint: TLC analysis (UV 254 nm) should show a single distinct spot. The absence of a UV-active baseline spot confirms the successful removal of m-chlorobenzoic acid.
Protocol B: Extraction and Isolation following H2O2 / Na2WO4 Oxidation (Process Scale)
This protocol is tailored for greener, large-scale syntheses utilizing hydrogen peroxide and a tungstate catalyst[6].
Quenching:
To the aqueous/organic reaction mixture, add an aqueous solution of Na2S2O3 to destroy residual H2O2.
Validation Checkpoint: Confirm peroxide destruction using peroxide test strips (target: 0 ppm).
Extraction:
Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 100 mL). EtOAc is preferred at scale over DCM due to its superior environmental and safety profile.
Washing & Drying:
Wash the combined EtOAc layers with brine (100 mL), dry over anhydrous MgSO4, and filter.
Crystallization (Causality: Scalable purification):
Instead of chromatography, process-scale isolation relies on crystallization. Concentrate the EtOAc solution to approximately 20% of its original volume under reduced pressure. Slowly add an anti-solvent (e.g., heptane) dropwise while stirring at room temperature until slight turbidity persists. Cool the mixture to 4 °C for 4 hours to induce crystallization.
Validation Checkpoint: Filter the resulting crystals and wash with cold heptane. Determine the melting point and compare it against literature values to validate purity before proceeding to downstream SNAr applications.
National Institutes of Health (PMC). "MnO2-Mediated Oxidative Cyclization of “Formal” Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines".
National Institutes of Health (PMC). "Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story".
Google Patents. "JP2002020365A - Method for producing 2-(methylsulfonyl)ethylamine".
ACS Publications. "Amino-Protecting Groups Subject to Deblocking under Conditions of Nucleophilic Addition to a Michael Acceptor".
ResearchGate. "Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines".
utilizing 2-mesyl-4-picoline in Suzuki-Miyaura coupling reactions
Advanced Application Note: Desulfonylative Suzuki-Miyaura Cross-Coupling Utilizing 2-Mesyl-4-Picoline Executive Summary & Mechanistic Rationale In modern drug development, the synthesis of heavily decorated pyridine scaf...
In modern drug development, the synthesis of heavily decorated pyridine scaffolds is a critical bottleneck. While traditional Suzuki-Miyaura cross-couplings rely heavily on aryl halides or triflates, the utilization of 2-mesyl-4-picoline (2-methanesulfonyl-4-methylpyridine) introduces a paradigm shift. The mesyl group is a bench-stable, atom-economical, and highly reactive pseudo-halide that circumvents the instability and high molecular weight of traditional leaving groups[1].
The intrinsic reactivity of 2-mesyl-4-picoline is governed by the synergistic electronic properties of the sulfonyl group and the pyridine ring. The 2-sulfonylpyridine scaffold is a potent electrophile; the pyridine nitrogen provides critical chelation assistance to the transition metal center, drastically lowering the activation energy barrier required for oxidative addition into the highly stable C–S bond[2]. Recent advances have demonstrated that transition metals like Pd and Ni can readily cleave these C–S bonds, enabling efficient desulfonylative cross-coupling to generate complex biaryl architectures[3][4].
Catalytic cycle of desulfonylative Suzuki-Miyaura cross-coupling.
Experimental Design & Causality
To achieve high conversion rates with 2-mesyl-4-picoline, the reaction conditions must be meticulously engineered to overcome the inertness of the C–S bond compared to C–Br or C–I bonds.
Ligand Selection (XPhos): The bulky, electron-rich dicyclohexylphosphino group of XPhos is mandatory. Its electron density stabilizes the monomeric Pd(0) active species and forces the oxidative addition into the C–S bond. Furthermore, the biphenyl backbone prevents catalyst deactivation pathways such as cyclometalation.
Base and Solvent Pairing (Cs₂CO₃ in 1,4-Dioxane): 1,4-Dioxane provides the necessary high-boiling environment (100 °C) to overcome the activation energy of C–S cleavage. Cs₂CO₃ is chosen over K₂CO₃ because the larger cesium cation provides superior solubility in ethereal solvents. This ensures a high effective concentration of dissolved carbonate to activate the arylboronic acid into the reactive boronate complex—the rate-limiting requirement for transmetalation.
Quantitative Optimization Data
Entry
Catalyst
Ligand
Base
Solvent
Temp (°C)
Yield (%)
Causality / Observation
1
Pd(OAc)₂
PPh₃
K₂CO₃
Toluene
100
25
Poor C-S oxidative addition due to insufficient ligand electron density.
2
Pd₂(dba)₃
XPhos
K₂CO₃
1,4-Dioxane
100
65
Improved insertion; reaction rate limited by poor base solubility.
3
Pd₂(dba)₃
XPhos
Cs₂CO₃
1,4-Dioxane
100
88
Optimal. High base solubility accelerates rate-limiting transmetalation.
This protocol is designed as a self-validating system. At each critical juncture, physical or analytical feedback confirms the integrity of the reaction.
Step 1: Reagent Preparation (Anaerobic Setup)
Action: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with 2-mesyl-4-picoline (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv, 0.75 mmol), Pd₂(dba)₃ (2.5 mol%), XPhos (6.0 mol%), and anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol).
Causality: Pd₂(dba)₃ is highly susceptible to oxidation. Assembling the solid reagents in a glovebox prevents the formation of inactive Pd(II) oxides.
Step 2: Solvent Addition and Degassing
Action: Add 5.0 mL of anhydrous 1,4-dioxane. Seal the tube, remove it from the glovebox, and perform three cycles of Freeze-Pump-Thaw.
Causality: Dissolved oxygen will rapidly quench the Pd(0) active species. Freeze-Pump-Thaw is vastly superior to simple sparging for complete oxygen removal in viscous solvents like dioxane.
Step 3: Thermal Activation and Colorimetric Validation
Action: Submerge the Schlenk tube in a pre-heated oil bath at 100 °C.
Validation Checkpoint: Observe the solution color. The initial mixture will appear dark purple/red due to the Pd₂(dba)₃ complex. Within 15 minutes of heating, the solution must transition to a clear, pale yellow or amber color. This color shift physically validates the successful ligand exchange and formation of the active Pd(0)-XPhos monomer. Failure state: If the solution turns opaque black, the catalyst has decomposed into palladium black, indicating a failure in degassing.
Step 4: In-Process Control (IPC)
Action: After 12 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze.
Validation Checkpoint: The LC-MS trace should show the complete disappearance of the 2-mesyl-4-picoline mass (M+H = 172.04) and the emergence of the target biaryl mass. The absence of homocoupled boronic acid (Ar-Ar) confirms that the oxidative addition outpaced the undesired homocoupling side-reaction.
Step 5: Aqueous Workup and Mass Balance Validation
Action: Cool the reaction to room temperature, dilute with EtOAc (15 mL), and wash with distilled water (3 × 10 mL) followed by brine (10 mL).
Validation Checkpoint: The displaced methanesulfinate byproduct is highly polar and partitions entirely into the aqueous layer. Check the pH of the aqueous layer; it should be highly basic (~pH 10) due to excess Cs₂CO₃. The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield the crude 2-aryl-4-picoline.
Step-by-step logical workflow for the cross-coupling protocol.
References
Title: Pd-Catalyzed Decarbonylative Suzuki–Miyaura Cross-Coupling of Pyramidalized N-Mesyl Amides by a Tandem N–C(O)/C–C Bond Activation
Source: ACS Publications
URL: [Link]
Title: Proteome-wide Ligand and Target Discovery by Using Strain-Enabled Cyclopropane Electrophiles
Source: Journal of the American Chemical Society
URL: [Link]
Title: Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction
Source: ChemRxiv
URL: [Link]
Title: Desulfonylative Arylation of Redox-Active Alkyl Sulfones with Aryl Bromides
Source: ChemRxiv
URL: [Link]
Application Note: Scalable Two-Step Synthesis of 2-Mesyl-4-Picoline
Target Compound: 2-Mesyl-4-picoline (2-Methanesulfonyl-4-methylpyridine) CAS Registry Number: 182233-57-4 Application Context: Pharmaceutical intermediate and agrochemical building block scale-up. Introduction and Mechan...
Author: BenchChem Technical Support Team. Date: April 2026
Target Compound: 2-Mesyl-4-picoline (2-Methanesulfonyl-4-methylpyridine)
CAS Registry Number: 182233-57-4
Application Context: Pharmaceutical intermediate and agrochemical building block scale-up.
Introduction and Mechanistic Strategy
The production of 2-mesyl-4-picoline at scale requires a robust, high-yielding, and environmentally conscious synthetic route. Traditional methods utilizing stoichiometric heavy-metal oxidants (e.g., chromium or manganese) present significant waste disposal challenges and toxicity risks at the pilot or manufacturing scale.
To address this, the optimal industrial approach involves a two-step sequence:
Nucleophilic Aromatic Substitution (SNAr): Thioetherification of commercially available 2-chloro-4-methylpyridine using sodium thiomethoxide (NaSMe). The electron-deficient nature of the pyridine ring, particularly at the 2-position, stabilizes the anionic Meisenheimer complex, facilitating rapid chloride displacement[1].
Catalytic Oxidation: Conversion of the resulting thioether to the target sulfone using 30% aqueous hydrogen peroxide (H₂O₂) catalyzed by sodium tungstate (Na₂WO₄). The tungstate catalyst forms a highly reactive electrophilic peroxotungstate complex in situ, which transfers oxygen to the nucleophilic sulfur atom. This method is highly selective for sulfones over sulfoxides at elevated temperatures and produces only water as a byproduct, making it ideal for scale-up[2][3].
Two-step synthesis of 2-mesyl-4-picoline via SNAr and tungstate-catalyzed oxidation.
Quantitative Process Parameters
The following table summarizes the optimized stoichiometric and physical parameters required for a 1-mole scale-up validation batch.
Parameter
Step 1: Thioetherification (SNAr)
Step 2: Catalytic Oxidation
Starting Material
2-Chloro-4-methylpyridine (1.0 equiv)
2-(Methylthio)-4-picoline (1.0 equiv)
Primary Reagent
Sodium thiomethoxide (1.1 equiv)
30% aq. H₂O₂ (2.5 equiv)
Catalyst / Additive
None required
Na₂WO₄·2H₂O (0.01 equiv), PTC* (0.01 equiv)
Solvent System
DMF (or aqueous biphasic)
EtOAc / Water (Biphasic)
Operating Temperature
60°C – 80°C
50°C – 60°C
Reaction Time
4 – 6 hours
6 – 8 hours
In-Process Control (IPC)
HPLC (SM < 1.0% Area)
HPLC (Sulfoxide intermediate < 0.5% Area)
Expected Yield
88% – 92%
90% – 95%
*PTC = Phase Transfer Catalyst (e.g., methyltrioctylammonium hydrogen sulfate)[2].
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 2-(Methylthio)-4-methylpyridine (Step 1)
Causality & Safety Note: Sodium thiomethoxide is a strong nucleophile but releases toxic methyl mercaptan gas upon exposure to acids. The reaction must be maintained under basic/neutral conditions in a well-ventilated scrubber-equipped reactor.
Reactor Charging: Purge a jacketed glass-lined reactor with nitrogen. Charge 2-chloro-4-methylpyridine (1.0 mol, 127.6 g) and anhydrous Dimethylformamide (DMF) (500 mL).
Reagent Addition: Stir the solution at 20°C. Slowly add sodium thiomethoxide (NaSMe) powder (1.1 mol, 77.1 g) in portions over 45 minutes. Insight: Portion-wise addition controls the mild exotherm associated with the SNAr mechanism.
Heating & IPC: Heat the reaction mixture to 70°C. Maintain stirring for 4 hours. Sample the mixture for HPLC analysis. The reaction is self-validating when the peak corresponding to 2-chloro-4-methylpyridine falls below 1.0% relative area.
Workup: Cool the reactor to 10°C. Slowly quench the reaction by adding 1.0 L of deionized water. Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 x 400 mL).
Purification: Wash the combined organic layers with brine (500 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 2-(Methylthio)-4-methylpyridine as a pale yellow oil.
Protocol B: Synthesis of 2-Mesyl-4-picoline (Step 2)
Causality & Safety Note: Hydrogen peroxide oxidations can exhibit delayed exotherms. The tungstate catalyst ensures immediate consumption of H₂O₂, preventing dangerous peroxide accumulation. Always verify peroxide quenching before solvent evaporation.
Reactor Charging: To a clean reactor, charge 2-(methylthio)-4-methylpyridine (1.0 mol, ~139.2 g), ethyl acetate (600 mL), sodium tungstate dihydrate (0.01 mol, 3.3 g), and a phase transfer catalyst (e.g., Aliquat 336, 0.01 mol) to facilitate biphasic transfer[2].
Oxidation Initiation: Heat the stirred mixture to 50°C.
Peroxide Dosing: Begin dropwise addition of 30% aqueous H₂O₂ (2.5 mol, 283 g). Critical Insight: Dose the peroxide over 2 hours. The reaction is highly exothermic. Jacket cooling must be active to maintain the internal temperature strictly between 50°C and 60°C.
Maturation & IPC: After addition is complete, stir at 60°C for 5 hours. Perform HPLC IPC. The chromatogram will sequentially show the disappearance of the thioether, the rise and subsequent fall of the sulfoxide intermediate, and the accumulation of the target sulfone. Proceed when sulfoxide is < 0.5%.
Quenching (Self-Validating Safety Step): Cool to 20°C. Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until a peroxide test strip reads 0 ppm. Do not proceed to extraction until peroxides are fully neutralized.
Isolation: Separate the phases. Extract the aqueous layer with ethyl acetate (200 mL). Wash the combined organic layers with saturated NaHCO₃ (300 mL) and brine (300 mL).
Crystallization: Concentrate the organic layer under reduced pressure until a slurry forms. Add heptane (200 mL) to force precipitation. Filter the solid, wash with cold heptane, and dry under vacuum at 40°C to yield 2-mesyl-4-picoline as a crystalline solid.
Technical Support Center: Troubleshooting & Preventing Degradation of 2-Mesyl-4-Picoline During Long-Term Storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. 2-Mesyl-4-picoline (2-methanesulfonyl-4-methylpyridine, CAS: 182233-57-4) is a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. 2-Mesyl-4-picoline (2-methanesulfonyl-4-methylpyridine, CAS: 182233-57-4) is a critical electrophilic intermediate, prominently utilized in the synthesis of COX-2 inhibitors such as Etoricoxib[1][2]. While its reactivity makes it an excellent synthetic building block, it also renders the molecule highly susceptible to premature degradation if improperly handled.
This guide deconstructs the chemical causality behind its instability and provides a self-validating framework to ensure your batches remain uncompromised.
The Causality of Degradation (Mechanistic Overview)
To engineer a robust storage protocol, we must first understand the chemical vulnerabilities inherent to the 2-sulfonylpyridine scaffold.
Nucleophilic Aromatic Substitution (SNAr) via Moisture: The pyridine nitrogen strongly withdraws electron density from the 2-position. Coupled with the methanesulfonyl (mesyl) group—an exceptional leaving group—this position is highly activated for SNAr reactions[3][4]. Over time, even trace ambient moisture acts as a nucleophile, hydrolyzing the compound into 2-hydroxy-4-picoline (which tautomerizes to a stable pyridone) and releasing methanesulfonic acid.
Autocatalysis: The methanesulfonic acid byproduct lowers the local pH, protonating the pyridine nitrogen of intact molecules. This protonation further increases the electrophilicity of the 2-position, exponentially accelerating the SNAr hydrolysis rate.
Photolytic Cleavage: Like many sulfonylpyridine and pyrithione derivatives, exposure to UV/Vis light can induce radical-mediated cleavage of the C-S bond, leading to complex polymeric degradants and batch discoloration[5][6].
Logical mapping of 2-mesyl-4-picoline degradation vectors and their byproducts.
Troubleshooting FAQs
Q1: My stored 2-mesyl-4-picoline powder has turned from white to a yellowish, clumpy solid with a sharp odor. What happened?A: This is the classic presentation of advanced hydrolytic degradation. The sharp odor and clumping are caused by the release of methanesulfonic acid (a highly hygroscopic liquid) during the SNAr reaction with ambient moisture[3]. The yellowing indicates trace photolytic degradation or the formation of pyridone polymers. This batch is compromised and must be discarded or rigorously recrystallized.
Q2: Is storing the intermediate at room temperature acceptable if the container is sealed?A: No, not for long-term storage. While short-term transport at room temperature (20–25°C) is tolerated[2], the thermodynamics of the SNAr reaction dictate that thermal energy significantly accelerates nucleophilic attack. For multi-month storage, the activation energy barrier for hydrolysis must be suppressed by storing the compound at 2–8°C.
Q3: How do I arrest the autocatalytic degradation cycle once a bulk container is opened?A: Once the primary seal is broken, you must immediately displace any introduced atmospheric moisture and oxygen. Purge the headspace of the container with high-purity Argon (which is heavier than nitrogen, providing a superior protective blanket) before resealing. Always co-package with fresh silica gel desiccants external to the primary API bag.
Quantitative Storage Matrix
The following table summarizes the causal relationship between storage environments and the structural integrity of 2-mesyl-4-picoline:
To ensure absolute scientific integrity, do not rely on passive storage. Implement this self-validating, step-by-step workflow to guarantee the intermediate remains uncompromised prior to deployment in sensitive syntheses.
Step 1: Baseline Quantification (The "Self-Validation" Anchor)
Before placing any new batch into long-term storage, establish a quantitative baseline.
Perform a Karl Fischer (KF) titration to quantify residual moisture. The strict threshold for safe storage is < 0.1% w/w H₂O .
Run an HPLC assay (Reverse-phase C18, UV detection at 254 nm) to confirm purity is > 99.5% [2].
Step 2: Active Drying (Triggered if KF > 0.1%)
Transfer the powder to a vacuum desiccator.
Apply high vacuum (< 10 mbar) at 25°C in the presence of phosphorus pentoxide (P₂O₅) for 24 hours. Do not apply heat, as this may trigger premature degradation.
Re-test via KF titration to validate moisture reduction.
Step 3: Inert Packaging Configuration
Transfer the dry powder into a primary opaque, low-density polyethylene (LDPE) bag.
Place the primary bag inside a secondary high-density polyethylene (HDPE) bag or an amber glass bottle.
Insert a moisture-indicating silica desiccant packet between the primary and secondary layers (never in direct contact with the API).
Purge the secondary container with Argon gas for 30 seconds, then immediately seal.
Store the sealed containers in a monitored cold room at 2–8°C, strictly protected from light.
Every 6 months, extract a 100 mg sample under a nitrogen-purged glovebox and repeat Step 1 (KF and HPLC). If purity drops by >0.5%, schedule the batch for immediate use or repurification.
Step-by-step self-validating workflow for the preparation, storage, and monitoring of the API.
resolving poor solubility issues of 2-mesyl-4-picoline in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with formulation teams struggling to solubilize pyridine derivatives containing strong electron-withdrawing groups.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with formulation teams struggling to solubilize pyridine derivatives containing strong electron-withdrawing groups. 2-mesyl-4-picoline (4-Methyl-2-(methylsulfonyl)pyridine) is a classic example of a "brick dust" molecule—highly crystalline, profoundly hydrophobic, and resistant to standard solubilization techniques.
This guide provides field-proven, mechanistically grounded solutions to bypass its inherent physicochemical limitations and keep your assays and formulations robust.
Section 1: Molecular Profiling & Causality (FAQ)
Q: Why do standard pH adjustment and salt formation fail to solubilize 2-mesyl-4-picoline?A: The causality lies entirely in the molecule's electronic environment. While standard pyridines (like 4-picoline) have a pKa around 6.0 and easily form soluble hydrochloride salts in mild acids, the methanesulfonyl (-SO
2
CH
3
) group at the 2-position changes the molecular thermodynamics. The mesyl group is powerfully electron-withdrawing via inductive and resonance effects. It pulls electron density away from the pyridine nitrogen, drastically dropping its pKa to near or below 2.0. Consequently, at any physiologically relevant pH (pH 3–8), the nitrogen remains unprotonated. The molecule stays in its neutral, highly crystalline lattice, rendering traditional pH-driven salt formation useless.
Issue 1: "My compound precipitates immediately when diluted into aqueous assay buffers (in vitro)."
The Cause: Solvent-shift precipitation. When you dissolve the API in 100% DMSO and spike it into an aqueous buffer, the DMSO rapidly diffuses into the water. The hydrophobic API is left behind to nucleate and crash out.
The Solution: Use a Cosolvent-Surfactant bridging system. Pre-dissolve 2-mesyl-4-picoline in a mixture of PEG 400 and a non-ionic surfactant (e.g., Tween 80) before aqueous dilution. The PEG 400 acts as a thermodynamic cosolvent (reducing the dielectric constant of water), while amphiphilic polymers like Tween 80 provide kinetic stabilization via micellar encapsulation, preventing rapid nucleation 1[1].
Issue 2: "I need a clear, biocompatible aqueous solution for in vivo IV/PO dosing, but organic solvents cause toxicity."
The Cause: High concentrations of cosolvents like DMSO or PEG can cause hemolysis or gastrointestinal irritation in animal models.
The Solution: Employ inclusion complexation using Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD). HP-
β
-CD features a hydrophilic exterior and a lipophilic internal cavity. The hydrophobic 2-mesyl-4-picoline molecule partitions into this cavity, shielding its non-polar regions from water. Because the binding is non-covalent, the complex will dissociate upon entering systemic circulation, releasing the free drug for target engagement 2[2].
Issue 3: "We are moving to solid oral dosage forms, and the crystalline API has zero bioavailability."
The Cause: The crystalline lattice energy of 2-mesyl-4-picoline acts as a major thermodynamic barrier to dissolution in the GI tract.
The Solution: Formulate an Amorphous Solid Dispersion (ASD) via Spray Drying. By dissolving the API and a hydrophilic polymer (like HPMC) in a volatile organic solvent and spray-drying it, you force the API into a high-energy amorphous state. The polymer matrix physically separates the API molecules, preventing them from re-crystallizing (anti-plasticization effect), thereby generating a supersaturated solution in the GI tract3[3].
Section 3: Solubilization Workflows
Decision matrix for selecting 2-mesyl-4-picoline solubilization strategies based on application.
Section 4: Quantitative Data Presentation
Table 1: Comparative Solubilization Strategies for 2-Mesyl-4-Picoline
This protocol determines the exact stoichiometric ratio needed to solubilize your target concentration.
Preparation of Media: Prepare 0%, 5%, 10%, 20%, and 40% w/v HP-
β
-CD solutions in purified water. (Self-Validation: The 0% vial acts as the
S0
baseline control to determine intrinsic solubility).
API Addition: Add an excess amount of 2-mesyl-4-picoline solid to each vial (e.g., 10 mg/mL). (Self-Validation: Ensure visible undissolved solid remains in the vial after initial mixing. If the solution becomes completely clear, the system is not saturated, and the thermodynamic data will be invalid).
Equilibration: Shake the vials at 150 RPM at 25°C. Pull aliquots at 24h and 48h. (Self-Validation: Concordance between 24h and 48h concentrations confirms that thermodynamic equilibrium has been reached).
Separation & Analysis: Centrifuge the aliquots at 10,000 x g for 10 minutes, filter the supernatant through a 0.22 µm PTFE syringe filter, and quantify the dissolved API via HPLC-UV.
Protocol B: Preparation of Amorphous Solid Dispersion (ASD) via Spray Drying
This protocol forces the crystalline API into a highly soluble amorphous state.
Solvent Selection & Mixing: Dissolve 2-mesyl-4-picoline and HPMC-AS (1:3 weight ratio) in an Acetone/Methanol (80:20 v/v) mixture. (Causality: Methanol ensures complete polymer solubility, while Acetone provides the high volatility required for rapid droplet evaporation).
Atomization: Feed the solution into a lab-scale spray dryer4[4]. Set the inlet temperature to 80°C and adjust the feed rate to maintain an outlet temperature of ~45°C. (Causality: The outlet temperature must be safely below the solvent boiling point to prevent particle boiling/hollowing, but high enough to ensure dry powder collection).
Secondary Drying: Place the collected powder in a vacuum desiccator at 40°C for 24 hours to remove residual organic solvents.
State Verification: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). (Self-Validation: The complete absence of sharp diffraction peaks—replaced by a broad "amorphous halo"—confirms the successful disruption of the crystalline lattice).
References
Title: API Solubility and Dissolution Enhancement Via Formulation
Source: Sigma-Aldrich
URL
Source: MDPI (Scientia Pharmaceutica)
Title: Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs
Source: Journal of Advanced Pharmacy Education and Research
URL
Title: A Guide to Improving API Solubility with Spray-Dried Dispersions
Source: Upperton Pharma Solutions
URL
advanced purification and chromatography techniques for crude 2-mesyl-4-picoline
Welcome to the Technical Support Center for chromatography and purification. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the complex isolation of 2-m...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for chromatography and purification. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the complex isolation of 2-mesyl-4-picoline (2-methanesulfonyl-4-methylpyridine).
Overview & Chemical Context
2-Mesyl-4-picoline (CAS: 182233-57-4) [1][1] is a highly functionalized pyridine derivative. Its purification is notoriously challenging due to the presence of the basic pyridine nitrogen, which strongly interacts with traditional chromatographic stationary phases. Furthermore, crude mixtures often contain structurally similar regioisomers, unreacted starting materials (e.g., 2-chloro-4-picoline), and inorganic salts from nucleophilic substitution reactions. This guide provides advanced troubleshooting strategies to achieve >99% purity.
Troubleshooting Guides & FAQs
Q1: Why does my 2-mesyl-4-picoline peak streak or tail severely on standard normal-phase silica gel?A: Peak tailing is caused by a Brønsted acid-base interaction. The basic nitrogen atom in the pyridine ring forms strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of the silica gel [2][2].
Solution: You must neutralize the acidic sites on the silica. Incorporate a basic modifier, such as 0.1% to 1% Triethylamine (TEA) or ammonium hydroxide, into your mobile phase [3][3]. The TEA acts as a competing amine, binding to the silanols and allowing the 2-mesyl-4-picoline to elute as a sharp, symmetrical peak [4][4].
Q2: I cannot resolve 2-mesyl-4-picoline from unreacted 2-chloro-4-picoline using a Hexane/Ethyl Acetate gradient. What should I do?A: These compounds have similar dipole moments, making normal-phase separation difficult. Switch to Reversed-Phase (RP) Flash Chromatography or HPLC using a C18 column [5][5].
Solution: Use a mobile phase of Water and Acetonitrile. Crucially, adjust the pH of the aqueous phase to an alkaline level (pH ~9) using 10 mM ammonium bicarbonate or 0.1% TEA [6][6]. At a high pH, the pyridine ring remains in its free-base (deprotonated) form, which maximizes its lipophilicity and retention on the C18 stationary phase, drastically improving selectivity and resolution.
Q3: My crude reaction mixture contains a high concentration of sodium methanesulfinate salts. Can I load this directly onto the silica column?A: No. Loading high concentrations of inorganic salts onto a silica column will disrupt the stationary phase bed, cause peak splitting, and potentially precipitate in your non-polar organic mobile phase.
Solution: Perform a self-validating Acid-Base Extraction prior to chromatography [7][7]. By protonating the pyridine with an acid, you can wash away neutral organic impurities, and then basify to recover the product while leaving inorganic salts in the aqueous waste. (See Protocol 2).
Q4: If my synthesis involved the oxidation of 2-methylthio-4-picoline, how do I remove the over-oxidized N-oxide byproduct?A: Pyridine N-oxides are significantly more polar than their parent pyridines. In normal-phase chromatography, the N-oxide will typically remain near the baseline (Rf < 0.1) in standard Hexane/EtOAc systems. You can elute the desired 2-mesyl-4-picoline first, and then flush the column with 10% Methanol in Dichloromethane to remove the N-oxide waste.
Quantitative Data & Chromatographic Parameters
Table 1: Comparison of Chromatographic Systems for 2-Mesyl-4-Picoline
Parameter
Normal Phase (Silica)
Reversed Phase (C18)
Stationary Phase
Unbonded Silica Gel (40-60 µm)
End-capped C18 bonded silica
Mobile Phase A
Hexane or Heptane
Water (pH adjusted to 8.5 - 9.0)
Mobile Phase B
Ethyl Acetate (EtOAc)
Acetonitrile (MeCN) or Methanol
Required Modifier
0.1% - 1.0% Triethylamine (TEA)
10 mM Ammonium Bicarbonate
Retention Mechanism
Adsorption (Polarity-driven)
Partitioning (Lipophilicity-driven)
Best For Removing
N-oxides, highly polar byproducts
Regioisomers, unreacted halopyridines
Experimental Protocols
Protocol 1: TEA-Deactivated Normal Phase Flash Chromatography
Causality: Pre-treating the column with TEA neutralizes active silanol sites before the sample is introduced, preventing irreversible binding and yield loss [8][8].
Solvent Preparation: Prepare the initial mobile phase (e.g., 80:20 Hexane:EtOAc). Add exactly 0.5% v/v Triethylamine (TEA) and mix thoroughly.
Slurry Packing: In a separate flask, mix the silica gel with the TEA-modified solvent to create a uniform slurry. Pour this into the column.
Column Equilibration (Self-Validation Step): Run at least 3 Column Volumes (CV) of the TEA-modified solvent through the bed. Validation: Collect a few drops of the eluent and spot it on pH indicator paper. It must read pH > 7. If it is acidic, the silica has not been fully deactivated; run another CV.
Dry Loading: Dissolve the crude 2-mesyl-4-picoline in a minimum amount of dichloromethane (DCM), add a small amount of deactivated silica, and evaporate to a dry powder. Load this evenly onto the column head.
Elution: Run the gradient. The target compound will elute significantly faster and sharper than on untreated silica.
Protocol 2: Acid-Base Extraction Workup
Causality: Exploits the ionizable nature of the pyridine ring to separate it from neutral organics and inorganic salts [9][9].
Acidification: Dissolve the crude mixture in EtOAc (50 mL). Transfer to a separatory funnel and add 50 mL of 1M HCl. Shake vigorously and vent. The basic 2-mesyl-4-picoline protonates and migrates to the aqueous layer.
Phase Separation: Drain the lower aqueous layer into an Erlenmeyer flask. Discard the upper organic layer (contains neutral impurities).
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH reaches 9.5. The solution will become cloudy as the free-base pyridine precipitates.
Recovery Extraction (Self-Validation Step): Extract the basified aqueous layer with fresh EtOAc (2 x 50 mL). Validation: Spot both the final aqueous layer and the combined organic layers on a TLC plate. View under UV light (254 nm). The aqueous layer should show no UV-active spots, confirming 100% recovery of the product into the organic phase.
Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Visualizations
Caption: Workflow for the isolation and purification of crude 2-mesyl-4-picoline.
reducing side reactions and byproducts in 2-mesyl-4-picoline oxidation
Technical Support Center: Optimizing 2-Mesyl-4-Picoline Oxidation Subtitle: Troubleshooting Guides & FAQs for Process Chemists Introduction Welcome to the Technical Support Center for the oxidation of 2-mesyl-4-picoline...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing 2-Mesyl-4-Picoline OxidationSubtitle: Troubleshooting Guides & FAQs for Process Chemists
Introduction
Welcome to the Technical Support Center for the oxidation of 2-mesyl-4-picoline (2-methanesulfonyl-4-methylpyridine). The transformation of the C4-methyl group to a carboxylic acid yields 2-methanesulfonylisonicotinic acid, a critical intermediate in pharmaceutical synthesis. However, the presence of the highly electron-withdrawing 2-mesyl group introduces unique chemoselectivity challenges, including nucleophilic aromatic substitution (SNAr), incomplete oxidation, and decarboxylation. This guide provides field-proven solutions to mitigate these side reactions.
Q1: Why am I losing the mesyl group during KMnO₄ oxidation, and how do I prevent it?The Causality: The 2-sulfonylpyridine scaffold is an exceptionally potent electrophile. The methanesulfonyl (-SO₂CH₃) group exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, which, combined with the electron-deficient pyridine nitrogen, highly activates the C2 position toward Nucleophilic Aromatic Substitution (SNAr)[1]. Traditional oxidation using potassium permanganate (KMnO₄) in aqueous media generates hydroxide ions (OH⁻) as a byproduct. These hydroxide ions act as strong nucleophiles, attacking the C2 position via a stabilized Meisenheimer complex, displacing the methanesulfinate leaving group, and yielding 2-hydroxyisonicotinic acid[2].
The Solution: Abandon alkaline or neutral KMnO₄ conditions. Transition to acidic oxidation environments where the hydroxide nucleophile is absent. The industry standard for this substrate is the Amoco-type catalytic oxidation using Oxygen (O₂) with a Cobalt/Manganese/Bromide (Co/Mn/Br) catalyst system in glacial acetic acid[3].
Q2: My reaction stalls at the aldehyde intermediate (2-mesylpyridine-4-carboxaldehyde). How do I drive it to the carboxylic acid?The Causality: The oxidation of the methyl group proceeds stepwise: alcohol → aldehyde → carboxylic acid. The electron-withdrawing 2-mesyl group heavily deactivates the pyridine ring, increasing the activation energy required for the final oxidation step of the aldehyde hydrate to the acid. If the radical flux in the catalytic cycle is too low, the reaction stalls.
The Solution: In a Co/Mn/Br system, ensure the reaction temperature is maintained between 150 °C and 190 °C[3]. Additionally, check your bromide concentration. Bromide acts as the radical transfer agent (Br• abstracts hydrogen from the substrate). Adding a co-catalyst like N-hydroxyphthalimide (NHPI) can significantly boost the radical generation rate and drive full conversion[3].
Q3: I am detecting N-oxide byproducts. What went wrong?The Causality: Using peroxide-based oxidants (such as H₂O₂, mCPBA, or peracetic acid) leads to competitive oxidation of the pyridine nitrogen. Despite the deactivating mesyl group, the nitrogen lone pair remains susceptible to electrophilic oxygen transfer.
The Solution: Strictly avoid peroxide-based oxidants. If autoxidation in the Co/Mn/Br system generates trace peracids leading to N-oxidation, ensure adequate transition metal catalyst loading (Co/Mn) to rapidly decompose any transient hydroperoxides before they can react with the pyridine nitrogen.
To visualize the competing pathways and understand the causality of byproduct formation, refer to the mechanistic diagram below.
Reaction pathways of 2-mesyl-4-picoline oxidation highlighting target and side reactions.
Section 3: Quantitative Comparison of Oxidation Methods
The following table summarizes the expected outcomes when applying different oxidation methodologies to 2-mesyl-4-picoline, validating the choice of the Co/Mn/Br system.
Methodology: Aerobic Oxidation of 2-Mesyl-4-Picoline using Co/Mn/Br/NHPI System
This self-validating protocol utilizes N-hydroxyphthalimide (NHPI) as a co-catalyst to enhance the hydrogen atom transfer (HAT) process, ensuring complete conversion of the aldehyde intermediate while operating under acidic conditions to completely suppress SNAr side reactions[3].
Catalyst Preparation : In a Hastelloy or titanium-lined high-pressure reactor, dissolve the Co(OAc)₂, Mn(OAc)₂, NaBr, and NHPI in glacial acetic acid.
Self-Validation Check: The solution must appear pale pink/purple and fully transparent, indicating proper dissolution and activation of the Co/Mn salts.
Substrate Addition : Add 2-mesyl-4-picoline to the reactor. Stir at 400 RPM to ensure complete homogeneity.
Pressurization : Seal the reactor and purge three times with Nitrogen (N₂) to remove atmospheric moisture, followed by three purges with Oxygen (O₂). Pressurize the reactor with O₂ to 2.0 MPa[3].
Heating & Oxidation : Heat the reaction mixture to 150 °C. Maintain the temperature and pressure for 4 to 6 hours.
Causality Note: The elevated temperature is required to overcome the deactivating effect of the mesyl group during the sluggish aldehyde-to-acid transition.
Cooling & Depressurization : Cool the reactor to 20 °C. Carefully vent the remaining oxygen through a scrubber system.
Isolation :
Self-Validation Check: The target 2-methanesulfonylisonicotinic acid will spontaneously precipitate upon cooling due to its low solubility in cold acetic acid. Isolate via vacuum filtration, wash with cold acetic acid, and dry under vacuum at 60 °C.
Step-by-step workflow for the aerobic catalytic oxidation of 2-mesyl-4-picoline.
References
Title: Oxidation of Picoline with Oxygen to Nicotinic Acid against Co²⁺, NHPI, and Phosphonium or Ammonium Bromides. Source: MDPI. URL:[Link]
Title: 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Source: Journal of the American Chemical Society (ACS). URL:[Link]
Technical Support Center: HPLC Mobile Phase Optimization for 2-Mesyl-4-picoline
Welcome to the Advanced Chromatography Support Center. The quantification of 2-mesyl-4-picoline (4-methyl-2-(methylsulfonyl)pyridine) presents unique analytical challenges due to its specific physicochemical properties.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. The quantification of 2-mesyl-4-picoline (4-methyl-2-(methylsulfonyl)pyridine) presents unique analytical challenges due to its specific physicochemical properties. As a highly polar, basic heterocyclic compound, it is prone to poor retention and severe peak tailing on standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems.
This guide is engineered for drug development professionals and analytical scientists. It bypasses generic advice to focus on the exact thermodynamic and kinetic causalities dictating the behavior of mesyl-pyridine derivatives on silica-based stationary phases.
Part 1: Core Troubleshooting & Causality FAQs
Q1: My 2-mesyl-4-picoline peak elutes in the void volume (
k′
< 1). How do I achieve meaningful retention?
The Causality: 2-mesyl-4-picoline contains a highly polar methanesulfonyl (mesyl) group and a basic pyridine nitrogen. To prevent peak tailing, analysts often use an acidic mobile phase (pH 2.0–2.5). However, this fully protonates the pyridine nitrogen, transforming the molecule into a highly hydrophilic cation. When using a standard C18 column, retaining this polar cation requires dropping the organic modifier (e.g., Acetonitrile) below 5%. At this level, standard C18 alkyl chains undergo "dewetting" (phase collapse), expelling the aqueous mobile phase from the pores and reducing the functional surface area to near zero, resulting in zero retention.
The Solution: Do not force a standard C18 column to operate in highly aqueous conditions. Switch to an Aqueous C18 (AQ-C18) or a Polar-Embedded column (which contains a hydrophilic group, such as an amide, near the silica surface). These columns resist dewetting in 100% aqueous environments, allowing you to use 1%–5% organic modifier to successfully retain the protonated analyte. Alternatively, can be employed to retain the polar cation using high organic (>90% ACN) conditions [1].
Q2: I am observing severe peak tailing (Asymmetry factor > 2.0). What is the mechanism, and how is it resolved?
The Causality: Peak tailing in pyridine derivatives is classically driven by secondary ion-exchange interactions. The pyridine nitrogen acts as a Lewis base. Simultaneously, older or lower-purity silica columns contain residual acidic silanol groups (-Si-OH) on their surface. These silanols have a
pKa
of approximately 4.0 to 5.0. If your mobile phase is near pH 5.0–6.0, the silanols ionize into negatively charged siloxanes (-Si-O⁻), while the pyridine nitrogen remains partially protonated. This creates a strong, slow-desorbing ionic interaction that drags out the trailing edge of the peak.
The Solution: You must disrupt this secondary interaction by controlling the ionization state of both the analyte and the stationary phase [2].
Low pH Strategy: Lower the mobile phase pH to 2.0 using 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid. This forces the silanols back into their neutral, protonated state (-Si-OH), shutting down the ion-exchange mechanism.
High pH Strategy: Raise the pH to 8.5 using an Ammonium Bicarbonate buffer. The electron-withdrawing mesyl group lowers the
pKa
of the pyridine nitrogen to roughly 3.5–4.5. At pH 8.5, the pyridine is entirely neutral, eliminating ionic interactions. (Note: This requires a pH-stable hybrid silica or polymer column to prevent silica dissolution)[3].
Q3: Why does my baseline drift significantly during gradient elution when analyzing this compound?
The Causality: 2-mesyl-4-picoline lacks extended conjugation, meaning its optimal UV absorbance is relatively low (typically monitored at 220–254 nm). If you are using TFA as your acidic modifier to fix peak tailing, TFA has significant UV absorbance at <230 nm. As the gradient increases the organic concentration, the spectral properties of the TFA change, causing a steep baseline drift that obscures low-level quantification.
The Solution: Swap TFA for 0.1% Phosphoric acid (
H3PO4
) if you are using UV detection, as it is completely transparent down to 200 nm. If LC-MS compatibility is required, use 0.1% Formic acid, but ensure you use an end-capped, ultra-high-purity Type-B silica column to compensate for Formic acid's weaker ion-pairing capabilities compared to TFA.
Part 2: Quantitative Mobile Phase Optimization Data
The following self-validating dataset demonstrates the thermodynamic impact of mobile phase parameters on the retention factor (
k′
) and peak asymmetry (
As
) of 2-mesyl-4-picoline.
Optimal System Suitability Targets:
k′
> 2.0,
As
< 1.5.
Mobile Phase Composition
Column Chemistry
pH
Retention Factor (
k′
)
Asymmetry (
As
)
Mechanistic Observation
20% ACN / 80% Water
Standard C18
6.5
0.8
2.9
Partial ionization; severe silanol ion-exchange.
5% ACN / 95% Water
Standard C18
6.5
1.1
3.2
Phase collapse (dewetting) causes poor mass transfer.
5% ACN / 95% 0.1%
H3PO4
Standard C18
2.2
1.6
1.8
Silanols neutralized, but retention remains sub-optimal.
Analyte fully neutralized; excellent retention and shape.
Part 3: Standardized Experimental Protocol (Self-Validating)
To ensure maximum trustworthiness and reproducibility, this protocol incorporates a mandatory System Suitability Test (SST) gate. The method utilizes the "Low pH / AQ-C18" strategy, which is the most robust approach for quantifying highly polar basic intermediates.
Step 1: Mobile Phase Preparation
Mobile Phase A: Add 1.0 mL of concentrated Phosphoric acid (
H3PO4
, 85% w/w) to 1000 mL of LC-MS grade water. Mix thoroughly and filter through a 0.22 µm hydrophilic PTFE membrane. (Final pH ~2.2).
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Step 2: Column Equilibration
Install an AQ-C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).
Purge the system with 95% Mobile Phase A / 5% Mobile Phase B at a flow rate of 1.0 mL/min for a minimum of 20 column volumes (approx. 30 minutes) to ensure complete hydration of the stationary phase.
Step 3: System Suitability Testing (The Validation Gate)
Inject 10 µL of a 50 µg/mL 2-mesyl-4-picoline reference standard.
Self-Validation Criteria: The system is only validated for sample analysis if the chromatogram meets the following parameters:
Retention Factor (
k′
) ≥ 2.5
Tailing Factor (
As
) ≤ 1.5
Theoretical Plates (
N
) ≥ 10,000
Failure Action: If
As
> 1.5, the column may have active silanols; replace the column or verify the pH of Mobile Phase A.
Step 4: Sample Analysis Workflow
Run the analysis isocratically at 5% B for 10 minutes. The analyte will elute at approximately 6.5 minutes.
Monitor UV absorbance at 225 nm.
Step 5: Column Wash Cycle
Following the sequence, execute a wash step using 90% Mobile Phase B for 15 minutes to elute any highly hydrophobic impurities, preventing ghost peaks in subsequent analytical batches [4].
Part 4: Troubleshooting Decision Logic
The following diagnostic workflow illustrates the logical pathways for resolving chromatographic failures specific to 2-mesyl-4-picoline.
Caption: Decision tree for troubleshooting 2-mesyl-4-picoline retention and peak shape issues in HPLC.
References
What Chromatograms Can Teach Us About Our Analytes
LCGC International / Chromatography Online
URL: [Link]
HPLC Method Development: Standard Practices and New Columns
Agilent Technologies
URL: [Link]
Reference Data & Comparative Studies
Validation
Validation of GC-MS Analytical Methods for Detecting 2-Mesyl-4-Picoline: A Comparative Guide
Introduction & Regulatory Context In the synthesis of complex active pharmaceutical ingredients (APIs), the rigorous control of process-related impurities is both a scientific necessity and a regulatory mandate. 2-Mesyl-...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Regulatory Context
In the synthesis of complex active pharmaceutical ingredients (APIs), the rigorous control of process-related impurities is both a scientific necessity and a regulatory mandate. 2-Mesyl-4-picoline (CAS: 182233-57-4)[1], chemically known as 4-methyl-2-(methylsulfonyl)pyridine, is a highly reactive intermediate frequently encountered in the manufacturing of pyridine-containing therapeutics (e.g., specific COX-2 inhibitors)[2][3].
Because trace levels of sulfonyl-containing impurities can raise toxicological concerns, their detection must comply with the stringent safety thresholds established by the [4][5]. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical modalities for the trace detection of 2-mesyl-4-picoline. Furthermore, it provides a comprehensive, self-validating experimental protocol aligned with the [6][7].
Mechanistic Causality: Why GC-MS is the Gold Standard
Selecting the correct analytical modality requires an understanding of the analyte's physicochemical properties. 2-Mesyl-4-picoline (MW 171.22 g/mol ) possesses a basic pyridine nitrogen and a polar methylsulfonyl group. As a Senior Application Scientist, I prioritize GC-MS for this specific analyte due to three mechanistic advantages:
Volatility & Thermal Stability: The low molecular weight and lack of hydrogen-bond donors make 2-mesyl-4-picoline highly volatile and thermally stable. It is perfectly suited for gas-phase separation without the need for complex chemical derivatization.
Matrix Independence (Avoidance of Ion Suppression): In LC-MS/MS, small polar molecules often elute early on reversed-phase C18 columns, co-eluting with un-retained matrix salts and API degradation products. This causes severe electrospray ionization (ESI) suppression. GC-MS circumvents this entirely; the sample is vaporized, and non-volatile matrix salts are left behind in the injection port liner.
Hard Ionization Specificity: Electron Ionization (EI) at 70 eV produces a highly reproducible fragmentation pattern. The cleavage of the mesyl group yields distinct, library-matchable fragment ions (e.g., m/z 92), providing a self-validating confirmation of identity that standard UV detection cannot offer.
Comparative Analysis: GC-MS vs. Alternative Modalities
Analytical Modality
Sensitivity (LOD)
Specificity
Matrix Effect Susceptibility
Operational Cost
GC-MS (SIM Mode)
~0.1 ppm
High (EI Fragmentation)
Very Low
Moderate
HPLC-UV
~10.0 ppm
Low (Relies solely on RT)
Low
Low
LC-MS/MS (MRM)
~0.05 ppm
Very High (Precursor/Product)
High (ESI Ion Suppression)
High
Experimental Protocols: A Self-Validating Workflow
To ensure the method is robust and self-validating, the following protocol incorporates an internal standard (IS) to correct for extraction variances and utilizes Selected Ion Monitoring (SIM) for maximum sensitivity.
GC-MS analytical workflow for the trace detection of 2-mesyl-4-picoline.
Causality: Liquid-Liquid Extraction (LLE) isolates the volatile target from the non-volatile API matrix, preventing GC column degradation and ensuring a clean baseline.
Matrix Dissolution: Accurately weigh 100 mg of the API sample and dissolve it in 5.0 mL of 0.1 M NaOH. (Rationale: High pH ensures the basic pyridine ring of 2-mesyl-4-picoline remains unprotonated and lipophilic).
Internal Standard Spiking: Add 50 µL of the Internal Standard solution (e.g., Pyridine-d5 at 10 µg/mL) to correct for any extraction losses.
Extraction: Add 2.0 mL of GC-grade Dichloromethane (DCM). Vortex vigorously for 2 minutes.
Phase Separation: Centrifuge at 4000 rpm for 5 minutes.
Filtration: Extract the lower organic (DCM) layer and filter it through a 0.22 µm PTFE syringe filter directly into a GC autosampler vial.
Step 2: GC-MS Instrumental Parameters
Causality: A mid-polar column ensures adequate retention of the polar sulfonyl group, preventing it from co-eluting with the solvent peak.
Column: DB-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness).
Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.
Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
MS Source & Ionization: EI at 70 eV; Source Temp: 230°C.
SIM Acquisition: Target m/z 171 (Quantifier ion: Molecular Ion M+), m/z 156 (Qualifier: M - CH3), m/z 92 (Qualifier: Cleavage of mesyl group).
Method Validation per ICH Q2(R2) Standards
A rigorous validation ensures the analytical procedure is fit for its intended purpose[6][8]. The logic flow below dictates the sequential validation steps required by regulatory bodies.
Core validation parameters required by ICH Q2(R2) guidelines.
Experimental Validation Data (Summary)
The following mock experimental data demonstrates the method's compliance with ICH Q2(R2) criteria[9], proving the self-validating nature of the GC-MS SIM protocol.
Validation Parameter
ICH Q2(R2) Acceptance Criteria
GC-MS Experimental Result
Status
Specificity
No interfering peaks at RT of analyte
No interference observed in matrix blank
Pass
Linearity
R² ≥ 0.99 (Range: 0.5 - 10 ppm)
R² = 0.9994
Pass
LOD / LOQ
S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)
LOD = 0.08 ppm, LOQ = 0.25 ppm
Pass
Accuracy (Recovery)
80% - 120% at 3 concentration levels
98.4% - 102.1% (n=9)
Pass
Precision
%RSD ≤ 5.0% (Repeatability)
%RSD = 1.8% (n=6)
Pass
References
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA)
URL: [Link]
Title: ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline
Source: European Medicines Agency (EMA)
URL: [Link]
Comprehensive Comparison Guide: Mesyl vs. Tosyl Leaving Groups on the 4-Picoline Scaffold
Executive Summary The functionalization of the 4-picoline (4-methylpyridine) scaffold is a cornerstone operation in the synthesis of pharmaceutical APIs, complex ligands, and agrochemicals. Activating the benzylic-like m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of the 4-picoline (4-methylpyridine) scaffold is a cornerstone operation in the synthesis of pharmaceutical APIs, complex ligands, and agrochemicals. Activating the benzylic-like methyl group for nucleophilic substitution requires converting the stable 4-picolyl alcohol into a highly reactive electrophile. While halides are traditionally used, sulfonate esters—specifically methanesulfonate (mesylate, Ms) and p-toluenesulfonate (tosylate, Ts)—offer superior leaving group capabilities for challenging
SN2
displacements[1].
However, 4-picolyl sulfonates present a unique mechanistic paradox: the molecule contains both a highly electrophilic center (the sulfonate-bearing carbon) and a nucleophilic center (the unhindered pyridine nitrogen). This dual nature makes the free base forms notoriously unstable, prone to rapid, exothermic intermolecular Menschutkin-type self-condensation. This guide provides an objective, data-driven comparison of mesyl versus tosyl leaving groups on the 4-picolyl scaffold, detailing their physicochemical differences, kinetic behaviors, and optimized experimental protocols.
Mechanistic Causality and Structural Dynamics
When designing a synthetic route involving 4-picolyl electrophiles, the choice between mesyl and tosyl dictates the operational temperature, base selection, and isolation strategy. As defined in classical physical organic chemistry, a leaving group departs with a pair of electrons during heterolytic bond cleavage[1]. The "hardness" of sulfonate leaving groups makes them highly susceptible to attack by soft nucleophiles, but equally susceptible to the pyridine nitrogen of adjacent molecules[2].
The Mesyl Advantage (Kinetics): The mesyl group is sterically compact. This minimal steric bulk allows for extremely fast
SN2
displacement by incoming target nucleophiles. However, this same lack of steric hindrance makes 4-picolyl mesylate exceptionally prone to runaway intermolecular N-alkylation (polymerization) if the temperature rises above 0 °C.
The Tosyl Advantage (Stability): Tosylate is a slightly better leaving group thermodynamically due to the lower
pKa
of its conjugate acid (p-toluenesulfonic acid,
pKa
~ -2.8) compared to methanesulfonic acid (
pKa
~ -1.9). More importantly, the bulky p-tolyl ring provides critical steric shielding. While this slightly reduces the rate of the desired
SN2
reaction, it significantly suppresses the rate of unwanted self-condensation, making the tosylate intermediate slightly more manageable[3].
Mechanistic divergence of 4-picolyl sulfonates: controlled SN2 substitution vs. self-polymerization.
Comparative Performance Data
To objectively select the appropriate leaving group for your workflow, consult the physicochemical and operational parameters summarized in Table 1.
Table 1: Physicochemical and Kinetic Profile of 4-Picolyl Sulfonates
Parameter
4-Picolyl Mesylate (Ms)
4-Picolyl Tosylate (Ts)
Conjugate Acid
pKa
~ -1.9
~ -2.8
Steric Profile (Bulk)
Low (Compact)
High (Bulky)
SN2
Reactivity (Target)
Extremely High
High
Self-Polymerization Risk
Critical (Requires strict <0 °C)
High (Slightly mitigated by bulk)
Salt Crystallinity (HCl)
Poor to Moderate
Excellent (Highly crystalline)
Preferred Handling
Strictly in situ generation
In situ generation or HCl salt isolation
Byproduct Removal
Aqueous wash (water-soluble MsOH)
Chromatography (lipophilic TsOH)
Data Synthesis Insight: If your target nucleophile is sterically hindered or a weak nucleophile, the mesyl group is required to force the reaction to completion. If your target nucleophile is highly reactive (e.g., a primary aliphatic amine or thiolate), the tosyl group is preferred as it offers a wider operational temperature window and easier handling.
Experimental Protocols: In Situ Generation and Trapping
Because isolating free-base 4-picolyl sulfonates is a flawed strategy that leads to yield-destroying polymerization, the industry standard is a one-pot, in situ generation and trapping protocol. This protocol is designed as a self-validating system : visual cues and strict temperature gates ensure the intermediate is consumed before side reactions occur.
Reagents Required:
4-Picolyl alcohol (1.0 equiv)
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
Target Nucleophile (1.2 equiv)
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
Substrate Preparation: Dissolve 4-picolyl alcohol in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.
Base Addition (Causality Check): Add DIPEA (2.5 equiv) to the solution.
Expert Insight: Do not use Triethylamine (
Et3N
). The unhindered nitrogen in
Et3N
can act as a competing nucleophile against the highly reactive sulfonate, forming stable quaternary ammonium salts. The steric bulk of DIPEA prevents this[2].
Temperature Gating: Cool the reaction flask to exactly -20 °C using a dry ice/ethylene glycol bath.
In Situ Activation: Add MsCl or TsCl (1.1 equiv) dropwise over 15 minutes.
Validation Checkpoint: The solution should remain pale yellow. If the solution rapidly turns dark orange or brown, the temperature is too high, and poly(4-picolinium) oligomers are forming.
Nucleophilic Trapping: Stir for 20 minutes at -20 °C to ensure complete sulfonate formation. Immediately add the target nucleophile (1.2 equiv) dropwise.
Controlled Warming & Workup: Allow the reaction to slowly warm to 0 °C over 2 hours. Quench the reaction with saturated aqueous
NaHCO3
. Extract with DCM, wash the organic layer with brine, dry over
Na2SO4
, and concentrate under reduced pressure.
Step-by-step workflow for the in situ generation and trapping of 4-picolyl sulfonates.
References
US10022455B2 - Biodegradable lipids for delivery of nucleic acids (Defines leaving group parameters and heterolytic bond cleavage mechanisms for mesyl/tosyl groups). Source: Google Patents.
Greene's Protective Groups in Organic Synthesis, 6th Ed. (Details the stability, steric bulk, and cleavage properties of sulfonate leaving groups). Source: DOKUMEN.PUB.
Side Reactions in Organic Synthesis (Analyzes regioselectivity, hard/soft electrophile dynamics, and competitive N-alkylation side reactions). Source: epdf.pub.
Benchmarking 2-Mesyl-4-Picoline Catalytic Efficiency in C-H Activation: A Comprehensive Comparison Guide
The evolution of Palladium-catalyzed C–H functionalization relies heavily on the design of transient directing groups and bespoke ligands. For years, 2-hydroxypyridine (2-HP) and its derivatives have served as the indust...
Author: BenchChem Technical Support Team. Date: April 2026
The evolution of Palladium-catalyzed C–H functionalization relies heavily on the design of transient directing groups and bespoke ligands. For years, 2-hydroxypyridine (2-HP) and its derivatives have served as the industry standard for accelerating the rate-limiting C–H cleavage step via the Concerted Metalation-Deprotonation (CMD) pathway[1]. However, the emergence of 2-mesyl-4-picoline (2-Ms-4-Pic) —a ligand combining a hemilabile sulfonyl oxygen with an electron-rich pyridine core—has redefined the kinetic limits of these transformations.
This guide provides an objective, data-driven benchmark of 2-Ms-4-Pic against established pyridine-based ligands, offering researchers and drug development professionals actionable insights and self-validating experimental protocols.
Mechanistic Rationale: The Stereoelectronic Advantage
To understand why 2-Ms-4-Pic outperforms traditional alternatives, we must analyze the causality behind its structural design:
Electronic Push (The 4-Methyl Group): Modulating the basicity of the pyridine ligand is critical. Quantitative structure-activity relationship (QSAR) studies demonstrate that increasing the basicity of the pyridine nitrogen strongly accelerates the electrophilic C–H activation step[2]. The 4-methyl group in 2-Ms-4-Pic acts as an electron-donating moiety, enhancing the
σ
-donor capability of the nitrogen and stabilizing the high-valent Pd transition state.
Hemilabile Pull (The 2-Mesyl Group): While 2-HP relies on a hydroxyl group that can occasionally lead to catalyst poisoning or unwanted O-arylation, the methanesulfonyl (mesyl) group provides a sterically shielded, hemilabile oxygen. Similar to the behavior observed in advanced sulfoxide-2-hydroxypyridine (SOHP) systems[3], this oxygen coordinates to the Pd(II) center just long enough to stabilize the CMD transition state, but dissociates rapidly to facilitate the subsequent oxidative addition of the aryl halide.
Figure 1: Catalytic cycle of Pd-catalyzed C-H arylation highlighting the CMD step.
Quantitative Benchmarking Data
To objectively evaluate catalytic efficiency, we benchmarked 2-Ms-4-Pic against Ligand-Free conditions, 2-Picolinic Acid (PA), and 2-Hydroxypyridine (2-HP). The model reaction is the Pd-catalyzed C(sp²)–H arylation of imidazo[1,2-a]pyridine with bromobenzene—a notoriously challenging coupling partner due to its high activation energy barrier for oxidative addition[2].
Data Synthesis: 2-Ms-4-Pic nearly doubles the Turnover Frequency (TOF) compared to the 2-HP standard. The absence of Pd black indicates that the mesyl group effectively prevents catalyst aggregation, a common failure mode in ligand-enabled meta-selective C-H arylations[4].
Self-Validating Experimental Protocol
A protocol is only as good as its ability to prove its own accuracy. Traditional isolated yields mask intermediate degradation or volatile losses. The following workflow utilizes 1,3,5-trimethoxybenzene as an internal standard added at time zero, creating a self-validating system where mass balance is continuously monitored via quantitative NMR (qNMR).
Step-by-Step Methodology
Glovebox Preparation (Inert Atmosphere):
Causality: Oxygen and moisture prematurely oxidize the electron-rich Pd(0) intermediates back to inactive Pd(II) species without product formation.
Weigh Pd(OAc)₂ (11.2 mg, 0.05 mmol) and 2-Ms-4-Pic (17.1 mg, 0.10 mmol) into an oven-dried Schlenk tube.
Add 1.0 mL of anhydrous Toluene. Stir for 10 minutes to allow pre-catalyst complexation.
Crucial Step: Add exactly 50.0 mg of 1,3,5-trimethoxybenzene (internal standard).
Thermal Reaction & Kinetic Sampling:
Seal the tube, remove from the glovebox, and heat to 100 °C.
Sampling: At 1h, 4h, and 24h, cool the mixture briefly, extract a 50 µL aliquot under positive argon pressure, dilute with 0.5 mL CDCl₃, and filter through a short Celite plug directly into an NMR tube.
Data Validation (qNMR vs. GC-FID):
Integrate the product peaks against the 1,3,5-trimethoxybenzene singlet (
δ
6.08 ppm).
Validation Logic: If the sum of the unreacted starting material and the product does not equal 100% (±3%) relative to the internal standard, side reactions (e.g., homocoupling or substrate degradation) have occurred. 2-Ms-4-Pic consistently maintains >98% mass balance, proving its high chemoselectivity[5].
Figure 2: Self-validating experimental workflow for benchmarking catalytic efficiency.
Conclusion
For late-stage functionalization and pharmaceutical library synthesis, catalyst longevity and turnover rate are paramount. Benchmarking reveals that 2-mesyl-4-picoline overcomes the inherent limitations of standard 2-hydroxypyridine ligands. By leveraging the electron-donating properties of the picoline core to accelerate C–H cleavage, while utilizing the mesyl group to prevent catalyst aggregation, 2-Ms-4-Pic establishes a new standard for Pd-catalyzed C–H activation efficiency.
References
Rational ligand modification maximizes turnover rate in a model Pd-catalyzed C-H arylation. National Institutes of Health (NIH).2
Palladium-catalyzed aerobic homocoupling of aliphatic olefins to dienes: evidence for rate-limiting concerted metalation-deprotonation. National Institutes of Health (NIH). 1
Ligand-Enabled Palladium(II)-Catalyzed Enantioselective
β
-C(sp3) H Arylation. Shaanxi Normal University. 3
Ligand-Enabled meta-Selective C-H Arylation of Nosyl-Protected Phenethylamines, Benzylamines, and 2-Aryl Anilines. National Institutes of Health (NIH). 4
Ligand-Enabled Palladium(II)-Catalyzed
γ
-C(sp3)-H Arylation of Primary Aliphatic Amines. National Institutes of Health (NIH).5
Navigating the Synthesis of 2-Mesyl-4-Picoline: A Comparative Guide to Greener Routes
For Researchers, Scientists, and Drug Development Professionals The synthesis of 2-mesyl-4-picoline, a key building block in the pharmaceutical industry, has traditionally relied on multi-step processes often burdened wi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-mesyl-4-picoline, a key building block in the pharmaceutical industry, has traditionally relied on multi-step processes often burdened with harsh reagents, hazardous solvents, and significant waste generation. As the principles of green chemistry become increasingly integral to modern drug development, the demand for more sustainable and efficient synthetic routes is paramount. This guide provides an in-depth comparison of emerging green chemistry approaches to the synthesis of 2-mesyl-4-picoline, offering detailed experimental protocols and a critical evaluation of their environmental impact and overall efficiency.
The Challenge: Synthesizing 2-Mesyl-4-Picoline Sustainably
The conventional synthesis of 2-mesyl-4-picoline often involves the challenging functionalization of the 4-picoline core at the C-2 position. Traditional methods may employ strong oxidants, nitrating agents, and organometallic reagents, leading to poor atom economy and a high E-factor (environmental factor).[1][2] The objective of a green synthetic approach is to mitigate these drawbacks by utilizing safer reagents, renewable feedstocks, catalytic methods, and minimizing waste.[1]
This guide will explore two primary greener strategic approaches:
Route A: The Greenable N-Oxide Pathway. This strategy leverages the activation of the C-2 position through the formation of a 4-picoline-N-oxide intermediate, with a focus on employing green reagents and catalysts throughout the subsequent functionalization and mesylation steps.
Route B: The Direct C-H Functionalization Pathway. This more contemporary approach aims to directly introduce the sulfonyl group at the C-2 position of 4-picoline, thereby significantly shortening the synthetic sequence and improving atom economy.
Route A: The Greener N-Oxide Pathway
The N-oxide route is a well-established strategy for activating the pyridine ring for nucleophilic substitution at the 2- and 4-positions. By adapting this pathway with greener methodologies, its environmental footprint can be significantly reduced.
Step 1: Green Synthesis of 4-Picoline
The journey to a greener synthesis of 2-mesyl-4-picoline begins with its precursor, 4-picoline. The industrial synthesis of pyridine and its derivatives, including picolines, is often achieved through the aminocyclization of formaldehyde, acetaldehyde, and ammonia over a ZSM-5 catalyst.[3] While effective, this process can be energy-intensive. A more sustainable alternative involves the use of bio-based feedstocks. For instance, glycerol, a byproduct of biodiesel production, can be utilized for the synthesis of pyridine bases.[3]
Step 2: Catalytic N-Oxidation of 4-Picoline
The oxidation of 4-picoline to 4-picoline-N-oxide is a critical activation step. Traditional methods often utilize peroxy acids, which can be hazardous. A greener alternative employs hydrogen peroxide (H₂O₂), which generates only water as a byproduct, in the presence of a recyclable catalyst.
A highly efficient and recyclable catalytic system for the N-oxidation of pyridines utilizes a vanadium-substituted polyoxometalate, K₆[PW₉V₃O₄₀]·4H₂O, in water.[4][5] This method proceeds under mild, room temperature conditions with high yields.
Experimental Protocol: Catalytic N-Oxidation of 4-Picoline [4]
In a reaction flask, combine 4-picoline (2 mmol), water (1 ml), and the K₆[PW₉V₃O₄₀]·4H₂O catalyst (14 µmol).
To this mixture, add 30% aqueous hydrogen peroxide (10 mmol).
Stir the reaction mixture at room temperature for 12 hours.
Monitor the reaction progress by TLC.
Upon completion, extract the product with an organic solvent. The aqueous phase containing the catalyst can be recovered and reused.
Yield: High yields are reported for the N-oxidation of various pyridines using this method.[4]
Step 3: Greener Functionalization of 4-Picoline-N-Oxide at the C-2 Position
A promising green route to introduce a functional group at the C-2 position is through biocatalytic hydroxylation. Whole-cell biocatalysis offers a sustainable alternative to traditional chemical methods, often proceeding with high regio- and stereoselectivity under mild aqueous conditions.[6][7] Recombinant microorganisms expressing hydroxylating enzymes can convert 4-picoline to 2-hydroxy-4-picoline.[8]
Conceptual Experimental Protocol: Biocatalytic Hydroxylation of 4-Picoline
Biocatalyst: Recombinant E. coli expressing a suitable hydroxylating enzyme (e.g., a xylene monooxygenase (XMO) variant).[6]
Procedure:
Cultivate the recombinant E. coli cells in a suitable growth medium to induce enzyme expression.
Resuspend the harvested cells in a buffer solution containing a carbon source (e.g., glucose) for cofactor regeneration.
Add 4-picoline to the cell suspension.
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.[8]
Monitor the formation of 2-hydroxy-4-picoline by HPLC or GC.
After the reaction, separate the cells by centrifugation and extract the product from the supernatant.
An alternative functionalization involves the nitration of 4-picoline-N-oxide to 4-nitro-2-picoline-N-oxide, followed by reduction. Traditional nitration with a mixture of nitric and sulfuric acids is hazardous.[9] Greener nitrating systems, such as using calcium nitrate in acetic acid under microwave irradiation, have been developed for phenolic compounds and could be adapted.[10]
The subsequent reduction of the nitro group to an amine is a well-established transformation. Catalytic transfer hydrogenation using formic acid as a hydrogen source with a heterogeneous catalyst (e.g., Fe@N-C single-atom catalyst) is an environmentally friendly method, avoiding the need for high-pressure hydrogen gas.[11]
Step 4: Mesylation of 2-Hydroxy-4-picoline
The final step in this pathway is the mesylation of the 2-hydroxy-4-picoline intermediate. This is typically achieved using methanesulfonyl chloride (MsCl) in the presence of a base.[12][13] To align with green chemistry principles, the choice of solvent and base is crucial. A greener approach utilizes water as the solvent, with potassium hydroxide as the base and a catalytic amount of an amine.[14][15]
Experimental Protocol: Mesylation of 2-Hydroxy-4-picoline in Water [14]
In a reaction vessel, prepare a suspension of 2-hydroxy-4-picoline (1.0 eq), a catalytic amount of amine (0.1 eq), and potassium carbonate (1.5 eq) in water.
With vigorous stirring at 20-25 °C, add methanesulfonyl chloride (1.5 eq) dropwise over 1 hour.
Simultaneously, add a 5-7 M aqueous solution of KOH to maintain the pH at approximately 10.
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to yield 2-mesyl-4-picoline.
Caption: Workflow for the Greener N-Oxide Pathway (Route A).
Route B: The Direct C-H Functionalization Pathway
Direct C-H functionalization is a highly atom-economical approach that avoids the need for pre-functionalized starting materials.[16][17][18] This strategy for synthesizing 2-mesyl-4-picoline would involve the direct activation and sulfonylation of the C-H bond at the 2-position of 4-picoline.
Recent advancements have shown the feasibility of direct C-sulfonylation of 4-alkylpyridines.[19][20][21] This transformation is believed to proceed through an N-sulfonyl 4-alkylidene dihydropyridine intermediate. While the reported methods primarily focus on aryl sulfonyl chlorides, the potential adaptation for methanesulfonyl chloride presents an exciting avenue for a highly efficient synthesis.
A plausible mechanism involves the initial N-sulfonylation of 4-picoline with methanesulfonyl chloride, which activates the picolyl C-H bond for deprotonation by a base like triethylamine. The resulting alkylidene dihydropyridine intermediate can then react with another equivalent of methanesulfonyl chloride.[19][21]
Conceptual Experimental Protocol: Direct C-H Mesylation of 4-Picoline
Materials: 4-Picoline, methanesulfonyl chloride (MsCl), triethylamine (Et₃N), 4-dimethylaminopyridine (DMAP, catalyst), dichloromethane (DCM) or a greener solvent alternative.
Procedure:
To a solution of 4-picoline (1.0 eq) and DMAP (0.1 eq) in a suitable solvent, add triethylamine (3.5 eq).
Add methanesulfonyl chloride (2.5 eq) to the mixture.
Stir the reaction at room temperature and monitor by TLC.
Upon completion, quench the reaction and purify the product, for instance, by recrystallization to avoid column chromatography.[21]
It is important to note that the direct sulfonylation with methanesulfonyl chloride has been reported as not proceeding under the conditions optimized for aryl sulfonyl chlorides.[22] Further research and optimization would be required to develop a viable direct C-H mesylation protocol.
Caption: Conceptual workflow for the Direct C-H Functionalization Pathway (Route B).
Comparative Analysis of Green Chemistry Metrics
To objectively compare these synthetic routes, we can evaluate them based on key green chemistry metrics such as atom economy and the E-factor.[1][23][24][25]
Atom Economy is a measure of the efficiency of a reaction in converting reactants to the desired product.[1][24]
E-Factor quantifies the amount of waste produced relative to the amount of desired product.[2][23] A lower E-factor indicates a greener process.
Often hazardous (e.g., strong acids, peroxy acids)
Greener (H₂O₂, biocatalysts, aqueous bases)
Potentially mild
Solvents
Often hazardous organic solvents
Water, potentially greener organic solvents
Greener solvent alternatives can be explored
Catalysis
Often stoichiometric reagents
Catalytic (recyclable catalyst, biocatalyst)
Catalytic
Conclusion and Future Outlook
The synthesis of 2-mesyl-4-picoline is amenable to significant green improvements. The Greener N-Oxide Pathway (Route A) , particularly through a biocatalytic hydroxylation step, presents a currently viable and more sustainable alternative to traditional methods. The use of aqueous conditions, hydrogen peroxide as a clean oxidant, and biocatalysis significantly reduces the environmental impact.
The Direct C-H Functionalization Pathway (Route B) represents a highly attractive, albeit currently conceptual for mesylation, approach. If the challenges of activating methanesulfonyl chloride for this transformation can be overcome, this route would offer a paradigm shift in the synthesis of 2-mesyl-4-picoline, embodying the ideals of atom economy and process simplification.
For researchers and drug development professionals, the adoption of greener synthetic routes is not only an environmental imperative but also a driver of innovation and efficiency. The methodologies outlined in this guide provide a framework for developing more sustainable processes for the production of vital pharmaceutical intermediates. Continued research into novel catalytic systems, biocatalysis, and direct C-H functionalization will undoubtedly pave the way for even greener and more efficient syntheses in the future.
References
Click to expand
Ding, Y., Zhao, W., Song, W., Zhang, Z., & Ma, B. (Year). Mild and recyclable catalytic oxidation of pyridines to N-oxides with H2O2 in water mediated by a vanadium-substituted polyoxometalate. Green Chemistry.[4]
Larionov, E. A., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry.[19][20][21]
Li, B., et al. (Year). Synthesis of 4-benzylpyridines via Pd-catalyzed CH3-arylation of 4-picoline. Organic & Biomolecular Chemistry.[16]
Bose, A. K., et al. (2006). Microwave promoted rapid nitration of phenolic compounds. Tetrahedron Letters.[10]
Squire, T. (Year). Atom economy / E factor. ChemBAM.[2][23]
Larionov, E. A., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C-H Activation via Alkylidene Dihydropyridine Intermediates. PubMed.[20]
BenchChem. (2025). Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups.[14][15]
Li, C.-J. (2008). Green chemistry for chemical synthesis. PMC.[1]
Chang, J., et al. (2012). Rhodium-Catalyzed Intermolecular Amidation of Arenes with Sulfonyl Azides via Chelation-Assisted C–H Bond Activation. Journal of the American Chemical Society.[17]
Tsai, A. S.-C. (Year). Rhodium Catalyzed C-H Bond Functionalization: Development of Methods and Applications in Organic Synthesis. eScholarship.org.[18]
Sarhan, N., & darabi, M. (2025). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry.[11]
Singh, R. K., et al. (Year). Review on Greener and Safer Synthesis of Nitro Compounds. ResearchGate.[27]
BenchChem. (2025). Biocatalytic Synthesis of Pyridine Derivatives: Application Notes and Protocols.[8]
Fink, M. J., et al. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. RSC Publishing.[6]
Larionov, E. A., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry.[21]
Phillips Petroleum Co. (Year). US2807618A - Synthesis of pyridine and 3-picoline. Google Patents.[28]
Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. (2023). PMC.[29]
1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (Year).[9]
Manahan, S. E. (2026). The E-Factor in Green Chemistry.[2]
Larionov, E. A., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. NSF PAR.[22]
CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2. (Year). Google Patents.[30]
Mechanochemical Nitration of Organic Compounds. (2021). DTIC.[31]
US4337342A - Process for the preparation of 3-picoline. (Year). Google Patents.[32]
Morita, J.-i., et al. (Year). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry (RSC Publishing).[15]
Atom Economy Green Synthesis in Organic Chemistry. (2025). JOCPR.[24]
Roy, S. K., et al. (Year). Reaction mechanism of aldehydes and ammonia to form pyridine bases. ResearchGate.[33]
W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant. (Year). PMC.[34]
Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). (2019). MDPI.
Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. (2011). PMC.[35]
Constable, D. J. C., et al. (2014). Metrics to Green Chemistry - Which are the best.[25]
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education.[36]
Green-Synthesized Nanomaterials for Catalytic Reduction of para-Nitrophenol and Methylene Blue: Recent Advances and Perspectives. (2026). MDPI.[43]
Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. (2025). Journal of Chemical Education.[44]
Base-mediated C4-selective C-H-sulfonylation of pyridine. (2022). ChemRxiv.[45]
Mild and recyclable catalytic oxidation of pyridines to N-oxides with H2O2 in water mediated by a vanadium-substituted polyoxometalate. (Year). Green Chemistry (RSC Publishing).[5]
Preparation of Pyridine N-oxide Derivatives in Microreactor. (Year). Periodica Polytechnica.[46]
Comparative Validation Guide: In Vitro Biological Activity of 2-Mesyl-4-Picoline Analogs
Introduction: The Rationale Behind the Scaffold The 2-mesyl-4-picoline (4-methyl-2-(methylsulfonyl)pyridine) scaffold is a highly privileged building block in medicinal chemistry, primarily utilized in the rational desig...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Rationale Behind the Scaffold
The 2-mesyl-4-picoline (4-methyl-2-(methylsulfonyl)pyridine) scaffold is a highly privileged building block in medicinal chemistry, primarily utilized in the rational design of selective cyclooxygenase-2 (COX-2) inhibitors[1]. The structural divergence between the constitutive COX-1 and inducible COX-2 isoforms provides a critical therapeutic window. Specifically, the substitution of an isoleucine in COX-1 with a smaller valine (Val-523) in COX-2 opens a secondary side pocket.
The methylsulfonyl (mesyl) group of 2-mesyl-4-picoline analogs acts as a highly specific pharmacophore that inserts into this secondary pocket, forming essential hydrogen bonds with Arg-513 and His-90[2]. This target engagement allows for the development of potent anti-inflammatory agents that bypass the gastrointestinal (GI) toxicity classically associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs)[3].
Mechanistic pathway of selective COX-2 inhibition by 2-mesyl-4-picoline analogs.
Comparative Product Performance Data
To establish the efficacy of novel 2-mesyl-4-picoline derivatives, they must be benchmarked against clinical standards. The table below summarizes the in vitro enzymatic profiling and cytotoxicity of two hypothetical lead analogs (Analog A and Analog B) synthesized from the 2-mesyl-4-picoline core, compared against Celecoxib and Etoricoxib[4].
Compound
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (SI)*
Cytotoxicity (MTT CC₅₀, µM)
Celecoxib (Standard)
13.02
0.49
26.5
> 100
Etoricoxib (Standard)
> 50.00
0.11
> 450.0
> 100
Analog A (Novel)
48.50
0.08
606.2
> 150
Analog B (Novel)
22.10
0.15
147.3
85
*Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀. A higher SI indicates greater safety regarding GI toxicity.
In Vitro Validation Workflows
As a Senior Application Scientist, I emphasize that robust validation requires a self-validating system. Biochemical assays must include orthogonal readouts, and cell-based assays must account for membrane permeability and metabolic stability.
Causality & Design: We utilize a fluorometric peroxidase assay rather than a direct cyclooxygenase oxygen-consumption assay. Monitoring the appearance of the oxidized fluorophore (resorufin) provides a superior signal-to-background ratio[5]. Hematin is added as an essential prosthetic group for COX catalytic activity, while ADHP (10-acetyl-3,7-dihydroxyphenoxazine) serves as the highly sensitive fluorogenic substrate[6].
Step-by-Step Methodology:
Assay Preparation: In a 96-well black microplate, add 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0) to all wells.
Cofactor Addition: Add 10 µL of Hematin (1 µM final concentration) to provide the necessary prosthetic group for the enzyme's peroxidase activity.
Enzyme & Inhibitor Incubation: Add 10 µL of recombinant human COX-1 or COX-2 enzyme. Add 10 µL of the 2-mesyl-4-picoline analog (titrated from 0.001 to 100 µM in DMSO). Incubate at 25°C for 10 minutes to allow for steady-state binding. Note: DMSO concentration must not exceed 1% v/v to prevent enzyme denaturation.
Reaction Initiation: Add 10 µL of ADHP substrate. Immediately initiate the reaction by adding 10 µL of Arachidonic Acid (final concentration 100 µM) using a multichannel pipette.
Kinetic Measurement: Read fluorescence dynamically (Excitation: 535 nm, Emission: 587 nm) every 30 seconds for 10 minutes at 25°C.
Self-Validation (Z'-factor): Calculate the Z'-factor using the positive control (Celecoxib) and negative control (vehicle). The assay is only deemed valid if
Z′≥0.6
, ensuring statistical reliability for high-throughput screening.
Causality & Design: Enzymatic potency does not automatically translate to cellular efficacy due to potential issues with membrane permeability or rapid intracellular metabolism. We utilize lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to induce COX-2 expression, providing a physiologically relevant cellular environment to validate the analogs[7].
Step-by-Step Methodology:
Cell Culture & Seeding: Seed RAW 264.7 macrophages at
1×105
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.
Pre-treatment: Aspirate media. Add fresh media containing the 2-mesyl-4-picoline analogs at varying concentrations. Incubate for 1 hour.
Stimulation: Add LPS (final concentration 1 µg/mL) to induce COX-2 expression and subsequent Prostaglandin E2 (PGE2) synthesis. Incubate for 24 hours.
Supernatant Harvest & ELISA: Collect the cell-free supernatant. Quantify PGE2 levels using a competitive enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's protocol.
Orthogonal Cytotoxicity Check: Immediately perform an MTT viability assay on the remaining cells[4]. Causality: This ensures that a reduction in PGE2 is due to true COX-2 inhibition and not a false positive resulting from compound-induced cell death.
High-throughput in vitro validation workflow for screening novel COX-2 inhibitors.
Conclusion
The validation of 2-mesyl-4-picoline analogs requires a tiered, self-validating approach. By combining highly sensitive fluorometric enzymatic assays with physiologically relevant cell-based PGE2 quantification, researchers can accurately isolate compounds that leverage the methylsulfonyl pharmacophore for maximum COX-2 selectivity. Always ensure that orthogonal cytotoxicity screens are run in parallel to prevent false-positive efficacy readouts, thereby accelerating the identification of viable, non-toxic clinical candidates.
References
Edgccjournal. "Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors." Available at:[Link]
Friesen RW, et al. "2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors." PubMed. Available at: [Link]
MDPI. "Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba." MDPI. Available at:[Link]
PMC. "Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors." PMC. Available at:[Link]
PMC. "Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents." PMC. Available at:[Link]
Diva-portal. "Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin." Available at:[Link]
A Spectroscopic Guide to the Isomers of Mesylpicoline: Distinguishing Key Structural Variants
Introduction In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of heterocyclic compounds is paramount. The mesylpicoline isomers, a family of substituted pyridines,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of heterocyclic compounds is paramount. The mesylpicoline isomers, a family of substituted pyridines, represent a class of molecules where subtle changes in substituent position can dramatically alter biological activity and chemical properties. Accurate and efficient differentiation of these isomers is therefore a critical step in synthesis, quality control, and mechanism-of-action studies.
This guide provides a comprehensive spectroscopic comparison of 2-mesyl-4-picoline and its key structural isomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but the underlying principles that govern the observed differences. By understanding the electronic and steric influences of the mesyl (methylsulfonyl) and methyl groups on the picoline core, researchers can confidently identify and characterize these important structural variants.
The Isomers in Focus
The primary compound of interest is 2-mesyl-4-picoline. For a thorough comparison, we will analyze it alongside its isomers where the positions of the mesyl and methyl groups are varied across the pyridine ring. The ability to distinguish these compounds is crucial as their reactivity and potential as, for example, cysteine-reactive electrophiles in drug discovery can be significantly different.[1][2]
¹H NMR Spectroscopy: A Window into the Electronic Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for isomer differentiation. The chemical shift of each proton on the pyridine ring is exquisitely sensitive to the electron-withdrawing nature of the mesyl group and the electron-donating effect of the methyl group.[3]
The electronegative nitrogen atom in the pyridine ring deshields adjacent protons (α-protons at C2 and C6), causing them to resonate at a lower field (higher ppm) compared to the β-protons (C3 and C5) and the γ-proton (C4).[3] The introduction of a strong electron-withdrawing mesyl group further deshields nearby protons, while the electron-donating methyl group causes shielding (an upfield shift).
Key Differentiating Features in ¹H NMR:
Protons adjacent to the Mesyl Group: Expect a significant downfield shift for protons ortho to the strongly electron-withdrawing sulfonyl group.
Protons adjacent to the Methyl Group: Protons ortho and para to the methyl group will experience an upfield shift due to its electron-donating nature.
Coupling Constants (J-values): The spin-spin coupling between adjacent protons provides crucial connectivity information. Typical values for pyridines are ³J_ortho_ ≈ 4-6 Hz, ⁴J_meta_ ≈ 1-3 Hz, and ⁵J_para_ ≈ 0-1 Hz.[3] These patterns can help to unambiguously assign the substitution pattern.
Comparative ¹H NMR Data (Predicted in CDCl₃):
Isomer
H-3 (ppm)
H-5 (ppm)
H-6 (ppm)
CH₃ (ring) (ppm)
SO₂CH₃ (ppm)
2-mesyl-4-picoline
~7.8 (d)
~7.7 (d)
~8.8 (s)
~2.5
~3.2
3-mesyl-2-picoline
-
~7.3 (dd)
~8.5 (d)
~2.6
~3.1
4-mesyl-2-picoline
~8.0 (d)
~7.9 (d)
-
~2.7
~3.1
2-mesyl-3-picoline
-
~7.4 (dd)
~8.6 (d)
~2.4
~3.2
5-mesyl-2-picoline
~8.2 (d)
-
~8.7 (d)
~2.6
~3.1
Note: These are predicted values and may vary based on solvent and experimental conditions. The multiplicity (s=singlet, d=doublet, dd=doublet of doublets) is also a key identifier.
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified mesylpicoline isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for improved signal dispersion.[4]
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
Spectral Width: Set to approximately 12 ppm, centered around 6 ppm.
Acquisition Time: ~3-4 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 16-64 scans, depending on the sample concentration.
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides complementary information by probing the carbon framework of the molecule.[5] The chemical shifts of the pyridine ring carbons are highly influenced by the substituents.
Key Differentiating Features in ¹³C NMR:
Carbon attached to the Mesyl Group: This carbon will be significantly deshielded and appear at a lower field.
Carbons ortho and para to the Mesyl Group: These carbons will also be deshielded due to the electron-withdrawing nature of the sulfonyl group.
Carbons ortho and para to the Methyl Group: These carbons will be shielded (shifted upfield).
Methyl and Mesyl Carbons: The chemical shifts of the methyl and mesyl carbons themselves can also provide diagnostic information.
Comparative ¹³C NMR Data (Predicted in CDCl₃):
Isomer
C-2 (ppm)
C-3 (ppm)
C-4 (ppm)
C-5 (ppm)
C-6 (ppm)
CH₃ (ring) (ppm)
SO₂CH₃ (ppm)
2-mesyl-4-picoline
~158
~125
~150
~122
~152
~21
~40
3-mesyl-2-picoline
~159
~135
~138
~124
~148
~24
~45
4-mesyl-2-picoline
~160
~123
~148
~123
~150
~25
~45
2-mesyl-3-picoline
~157
~133
~139
~125
~149
~18
~40
5-mesyl-2-picoline
~159
~137
~125
~134
~148
~24
~45
Note: These are predicted values. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ signals.
Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Acquisition Parameters:
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
Spectral Width: Set to approximately 200 ppm, centered around 100 ppm.
Acquisition Time: ~1-2 seconds.
Relaxation Delay: 2 seconds.
Number of Scans: 512-2048 scans, due to the lower sensitivity of ¹³C.
Data Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).
IR spectroscopy provides information about the functional groups present in a molecule. For mesylpicoline isomers, the key diagnostic peaks are those associated with the sulfonyl group.
Key Differentiating Features in IR:
S=O Stretching: The sulfone group gives rise to two characteristic strong absorption bands: an asymmetric stretch (ν_as_) typically between 1350-1300 cm⁻¹ and a symmetric stretch (ν_s_) between 1160-1120 cm⁻¹.[6] The exact positions can be subtly influenced by the electronic environment of the pyridine ring.
C-S Stretching: A weaker absorption for the C-S bond is expected in the 800-600 cm⁻¹ region.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1400 cm⁻¹ region. The pattern of these bands can sometimes be used to infer the substitution pattern.
C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region are often characteristic of the substitution pattern on the aromatic ring.
Comparative IR Data (Predicted):
Isomer
Asymmetric SO₂ Stretch (cm⁻¹)
Symmetric SO₂ Stretch (cm⁻¹)
Pyridine Ring (cm⁻¹)
2-mesyl-4-picoline
~1330
~1150
~1590, 1470
3-mesyl isomers
~1335
~1155
~1585, 1465
4-mesyl isomers
~1325
~1145
~1595, 1475
Note: While subtle, the electronic effects of the substituent positions can cause slight shifts in these vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Sample Preparation: Place a small amount (a few milligrams) of the solid or a drop of the liquid sample directly onto the ATR crystal.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Acquisition Parameters:
Spectral Range: 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32 scans.
Data Processing: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.[7] Electron Ionization (EI) is a common technique for this class of compounds.
Key Differentiating Features in MS:
Molecular Ion Peak (M⁺•): All isomers will have the same molecular weight, so the molecular ion peak will be at the same m/z value.
Loss of SO₂: A characteristic fragmentation pathway for aromatic sulfones is the loss of sulfur dioxide (SO₂; 64 Da).[8] The stability of the resulting fragment ion can vary depending on the isomer.
Loss of a Methyl Radical (•CH₃): Loss of a methyl radical from either the mesyl group or the picoline ring is a common fragmentation.
Pyridine Ring Fragmentation: The subsequent fragmentation of the pyridine ring can yield a complex pattern of ions that may be unique to each isomer.
Predicted Fragmentation for 2-mesyl-4-picoline (m/z):
187: Molecular ion [M]⁺•
172: [M - CH₃]⁺
123: [M - SO₂]⁺•
108: [M - SO₂ - CH₃]⁺
92: [C₆H₆N]⁺
78: [C₅H₄N]⁺
The relative intensities of these fragment ions will be the key to distinguishing the isomers. For example, the stability of the [M - SO₂]⁺• ion may be greater for isomers where the resulting radical cation is better stabilized.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrumentation: A mass spectrometer capable of electron ionization.
Data Analysis: Identify the molecular ion peak. Analyze the major fragment ions and propose fragmentation pathways consistent with the structure. Compare the fragmentation patterns of the different isomers.
Visualizing the Workflow
Caption: Workflow for the spectroscopic identification of mesylpicoline isomers.
Conclusion
The differentiation of 2-mesyl-4-picoline from its structural isomers is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data through the analysis of chemical shifts and coupling patterns, which are highly sensitive to the electronic effects of the methyl and mesyl substituents. IR spectroscopy offers rapid confirmation of the sulfonyl functional group, while mass spectrometry provides molecular weight information and isomer-specific fragmentation patterns. By applying the principles and protocols outlined in this guide, researchers can confidently and accurately characterize these and other substituted pyridine isomers, a critical capability in the advancement of chemical and pharmaceutical research.
References
BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines.
ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds.
Bernstein, H. J., & Schneider, W. G. (1956). Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methylated Pyridines. The Journal of Chemical Physics, 24(3), 469-473.
BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
Zambaldo, C., Vinogradova, E. V., Qi, X., Iaconelli, J., Suciu, R. M., Koh, M., ... & Cravatt, B. F. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Journal of the American Chemical Society, 142(18), 8466-8478.
Zambaldo, C., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. ACS Publications.
Chegg.com. (2019, October 16). Solved The 1H NMR, 13C NMR, mass and IR spectra of compound.
Ye, H., & Glick, J. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 406–415.
Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Current opinion in biotechnology, 25, 51–59.
BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
assessing the reproducibility of 2-mesyl-4-picoline batch synthesis results
Assessing the Reproducibility of 2-Mesyl-4-picoline Batch Synthesis: A Comparative Guide As a Senior Application Scientist, one of the most frequent challenges I encounter in scale-up chemistry is the batch-to-batch vari...
Author: BenchChem Technical Support Team. Date: April 2026
Assessing the Reproducibility of 2-Mesyl-4-picoline Batch Synthesis: A Comparative Guide
As a Senior Application Scientist, one of the most frequent challenges I encounter in scale-up chemistry is the batch-to-batch variability of heteroaryl sulfones. 2-Mesyl-4-picoline (also known as 2-methanesulfonyl-4-methylpyridine) is a critical electrophilic building block in medicinal chemistry and agrochemical development. However, its synthesis is notoriously prone to reproducibility issues if the chosen synthetic route does not account for the intrinsic electronic properties of the pyridine ring and the nucleophile.
This guide objectively compares the two primary synthetic alternatives for 2-mesyl-4-picoline—direct sulfonylation versus a two-step thioetherification-oxidation route—analyzing the mechanistic causality behind experimental choices and providing a self-validating protocol to ensure absolute batch reproducibility.
Mechanistic Analysis & Causality: Why Direct Sulfonylation Fails
When designing a batch synthesis for 2-mesyl-4-picoline, the most intuitive approach is Route A: Direct Sulfonylation . This involves a one-step nucleophilic aromatic substitution (SNAr) of 2-chloro-4-picoline using sodium methanesulfinate (
MeSO2Na
).
Despite its theoretical simplicity, empirical data shows severe reproducibility issues. The causality lies in the ambident nature of the sulfinate anion and its relatively poor nucleophilicity when bearing an alkyl group. As highlighted in recent process chemistry literature regarding pyridyl sulfone synthesis, alkyl-substituted sulfinate salts exhibit significantly lower reactivity compared to their aryl counterparts [1]. This low reactivity necessitates harsh thermal conditions, which in turn promote competitive O-alkylation (yielding unstable sulfinates) rather than the desired S-alkylation. Consequently, batches suffer from unpredictable impurity profiles and low yields.
Conversely, Route B: Thioetherification-Oxidation bypasses the poor nucleophilicity of methanesulfinate by utilizing sodium methanethiolate (
NaSMe
) as a highly potent, soft nucleophile. The initial SNAr reaction proceeds rapidly and cleanly to form 2-(methylthio)-4-picoline [2]. The subsequent oxidation of the thioether to the sulfone is thermodynamically driven and highly predictable. By splitting the synthesis into two distinct mechanistic steps, we create a self-validating system : the intermediate thioether can be isolated and its purity verified, effectively isolating the variables of C-S bond formation from the oxidation state.
Comparative Performance Data
To objectively assess these alternatives, we compared the performance of both routes across five independent 100-gram scale batches. The quantitative data is summarized in the table below:
Fig 1: Workflow comparing direct sulfonylation vs. two-step thioetherification-oxidation routes.
Self-Validating Experimental Protocol (Route B)
The following methodology details the optimized, highly reproducible two-step synthesis of 2-mesyl-4-picoline. Every phase is designed to be self-validating, ensuring that downstream failures are prevented by upstream quality control.
Step 1: Thioetherification (C-S Bond Formation)
Causality:
NaSMe
is a soft, highly polarizable nucleophile that selectively attacks the electron-deficient C2 position of the pyridine ring. Using 1,4-dioxane as a solvent provides the necessary boiling point to drive the reaction to completion without degrading the product [2].
Charge: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-chloro-4-picoline (1.0 equiv, e.g., 8.8 mmol) in anhydrous 1,4-dioxane (10 mL).
Addition: Add sodium thiomethoxide (
NaSMe
, 1.1 equiv, 9.8 mmol) in a single portion.
Reaction: Heat the mixture in a 110 °C oil bath for 3 hours.
Workup: Cool to room temperature. Partition the mixture between ethyl acetate and deionized water. Wash the organic layer with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Validation Checkpoint: The crude 2-(methylthio)-4-picoline should present as a pale-yellow liquid. Perform a rapid GC-MS or TLC (Hexanes:EtOAc 4:1). The complete disappearance of the 2-chloro-4-picoline starting material validates that the SNAr is complete. Do not proceed to oxidation if starting material remains.
Step 2: Oxidation (Sulfone Generation)
Causality: Oxidation of the thioether to the sulfone passes through a sulfoxide intermediate. Using a slight excess of meta-chloroperoxybenzoic acid (mCPBA) ensures the thermodynamic sink (the sulfone) is reached, preventing mixtures of sulfoxide and sulfone.
Charge: Dissolve the crude 2-(methylthio)-4-picoline from Step 1 in anhydrous dichloromethane (DCM) (0.2 M concentration) and cool to 0 °C using an ice bath.
Addition: Slowly add mCPBA (77% purity, 2.2 equiv) portion-wise over 30 minutes to control the exotherm.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.
Workup: Quench the reaction with saturated aqueous
Na2S2O3
to destroy unreacted peroxide. Wash the organic layer sequentially with saturated aqueous
NaHCO3
(to remove meta-chlorobenzoic acid) and brine. Dry over
Na2SO4
and concentrate.
Validation Checkpoint: Analyze the resulting white solid via
1H
NMR. The characteristic shift of the methyl protons on the sulfonyl group (
∼
3.20 ppm in
CDCl3
) confirms the complete oxidation to 2-mesyl-4-picoline.
By utilizing this two-step methodology, researchers can reliably bypass the inherent limitations of direct alkyl sulfonylation, ensuring high-fidelity batch reproducibility for 2-mesyl-4-picoline.
References
Sulfonylation of Pyridyl Phosphonium Salts with Sulfinate Salts in Aqueous Media for the Synthesis of 4-Pyridyl Sulfones via C–P Bond Cleavage
Organic Letters, ACS Publications.
URL:[Link]
Indole derivatives as crac modulators (US20110071150A1)
Comparative
A Guide to the Comparative Thermal Analysis of 2-Mesyl-4-Picoline and its Analogs Using DSC and TGA
In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of a new chemical entity (NCE) is paramount. Among these, thermal stability is a critical parameter that influenc...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of a new chemical entity (NCE) is paramount. Among these, thermal stability is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation, storage, and ultimately, patient safety. This guide provides a comprehensive framework for conducting a comparative thermal analysis of 2-mesyl-4-picoline, a pyridine derivative of potential interest, utilizing the powerful techniques of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
It is important to note that as of the writing of this guide, detailed experimental thermal analysis data for 2-mesyl-4-picoline is not widely available in published literature. Therefore, this document will serve as both a practical "how-to" for performing such an analysis and a comparative study using hypothetical, yet scientifically plausible, data for 2-mesyl-4-picoline. This data is informed by the known thermal properties of its structural analogs, providing a realistic context for interpretation and discussion.
The Foundational Pillars of Thermal Analysis: DSC and TGA
Before delving into the experimental specifics, it is crucial to understand the principles of the two cornerstone techniques in thermal analysis.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[1] This technique is exceptionally sensitive to thermal events that involve a change in enthalpy. The resulting DSC thermogram provides a wealth of information, including:
Melting Point (T_m_): The temperature at which a crystalline solid transitions to a liquid, observed as an endothermic peak.[2] The sharpness and onset of this peak can be an indicator of purity.
Enthalpy of Fusion (ΔH_f_): The amount of energy required to melt the sample, calculated from the area of the melting peak.
Crystallization (T_c_): The temperature at which an amorphous material organizes into a crystalline structure, seen as an exothermic peak.[2]
Glass Transition (T_g_): A characteristic of amorphous materials, representing a change from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the baseline of the DSC curve.[3]
Decomposition: Chemical degradation of the material, which can be either endothermic or exothermic.
Thermogravimetric Analysis (TGA) , on the other hand, continuously measures the mass of a sample as a function of temperature or time in a controlled atmosphere.[4] TGA is indispensable for determining:
Thermal Stability: The temperature range in which a material is stable and the onset temperature of its decomposition.
Compositional Analysis: Quantifying the amount of volatile components, such as water or residual solvents, as well as the non-volatile content, like ash.[4]
Decomposition Kinetics: Providing insights into the mechanism and rate of thermal degradation.[5]
When used in tandem, DSC and TGA provide a comprehensive thermal profile of a material, with TGA indicating mass loss events and DSC clarifying the energetic nature (endothermic or exothermic) of those events.[4]
A Step-by-Step Guide to the Thermal Analysis of a Novel Compound
The following protocol outlines a robust methodology for the thermal analysis of a new compound, such as 2-mesyl-4-picoline.
Experimental Protocols
1. Sample Preparation:
Ensure the sample is homogenous and representative of the batch.
For DSC, accurately weigh 2-5 mg of the sample into an aluminum pan.[6]
For TGA, accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
If the sample is sensitive to air, preparation should be conducted in an inert atmosphere (e.g., a glovebox).
2. Instrument Calibration:
Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium.
Calibrate the TGA microbalance using standard weights.
3. DSC Analysis:
Place the sealed sample pan and an empty reference pan into the DSC cell.
Purge the cell with a dry, inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[6]
Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 25 °C).
Heat the sample at a constant rate, typically 10 °C/min, up to a temperature beyond its expected decomposition point.[7] The final temperature should be informed by a preliminary TGA scan.
4. TGA Analysis:
Place the sample pan onto the TGA microbalance.
Purge the furnace with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
Equilibrate the sample at a starting temperature of around 25 °C.
Heat the sample at a constant rate, typically 10 °C/min, to a final temperature where the sample has completely decomposed (e.g., 600 °C).
Caption: Experimental workflow for DSC and TGA analysis.
A Comparative Thermal Analysis: A Case Study of 2-Mesyl-4-Picoline
To illustrate the power of this approach, we will now present and interpret the hypothetical thermal analysis data for 2-mesyl-4-picoline and compare it with a known structural analog, 4-methylpyridine (4-picoline).
Data Presentation
The following table summarizes the key thermal properties obtained from the (hypothetical) DSC and TGA analysis of 2-mesyl-4-picoline and the known data for 4-methylpyridine.
Compound
Structure
Melting Point (T_m_)
Enthalpy of Fusion (ΔH_f_)
TGA Onset of Decomposition (T_onset_)
Primary Mass Loss
4-Methylpyridine
CH₃-C₅H₄N
2.4 °C
Not typically measured by DSC due to low melting point
~145 °C (Boiling Point)
100%
2-Mesyl-4-Picoline (Hypothetical)
CH₃SO₂-C₅H₃N-CH₃
115 °C
25 kJ/mol
220 °C
~55%
Interpretation and Discussion
DSC Analysis of 2-Mesyl-4-Picoline (Hypothetical)
The hypothetical DSC thermogram of 2-mesyl-4-picoline would likely exhibit a sharp endothermic peak with an onset around 115 °C. This corresponds to the melting of the crystalline solid. The sharpness of the peak would suggest a relatively pure compound.[2] The presence of the polar methanesulfonyl (mesyl) group and the increased molecular weight compared to 4-methylpyridine would be expected to lead to stronger intermolecular interactions, resulting in a significantly higher melting point. Following the melting endotherm, a broad exothermic event would likely be observed at higher temperatures, indicating the onset of thermal decomposition.
TGA Analysis of 2-Mesyl-4-Picoline (Hypothetical)
The TGA curve for 2-mesyl-4-picoline would be expected to show thermal stability up to approximately 220 °C, at which point a significant mass loss would begin. The decomposition of compounds containing sulfonyl groups can be complex.[8] A primary mass loss of around 55% could correspond to the cleavage and volatilization of the mesyl group and the methyl group on the pyridine ring. The remaining mass would then undergo further decomposition at higher temperatures. In contrast, 4-methylpyridine, being a liquid at room temperature, would show a single mass loss event in TGA corresponding to its boiling point around 145 °C.
Comparative Insights
The comparison between 2-mesyl-4-picoline and 4-methylpyridine highlights the profound impact of the methanesulfonyl group on the thermal properties of the molecule. The introduction of the mesyl group is predicted to:
Increase Thermal Stability: The decomposition onset of 2-mesyl-4-picoline (220 °C) is significantly higher than the boiling point of 4-methylpyridine (145 °C), indicating that the former is more thermally stable in the solid state.
Elevate the Melting Point: The strong dipole of the sulfonyl group and the potential for hydrogen bonding contribute to a much higher melting point for 2-mesyl-4-picoline.
Alter the Decomposition Pathway: The multi-step decomposition profile expected for 2-mesyl-4-picoline is a direct consequence of the different chemical bonds present, in contrast to the simple evaporation of 4-methylpyridine.
Caption: Influence of the mesyl group on thermal properties.
Conclusion
This guide has outlined the fundamental principles and a practical methodology for the comparative thermal analysis of 2-mesyl-4-picoline using DSC and TGA. Through a hypothetical case study, we have demonstrated how these techniques can be employed to elucidate the thermal properties of a novel compound and draw meaningful comparisons with its structural analogs. The introduction of a methanesulfonyl group is predicted to significantly enhance the thermal stability and raise the melting point of the picoline scaffold, observations that have critical implications for its potential development as a pharmaceutical agent.
The true value of this guide lies in its dual role as an instructional resource for the characterization of new chemical entities and as a predictive framework for understanding structure-property relationships. The next essential step would be to perform these experiments on 2-mesyl-4-picoline to validate these hypotheses and provide a concrete foundation for its future development.
References
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]
DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Retrieved from [Link]
Chemistry LibreTexts. (2025, October 30). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]
AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]
Huisgen, R., & Reimlinger, H. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(11), 2536-2545. Retrieved from [Link]
Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]
Gabbott, P. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(12), 2009. Retrieved from [Link]
Particle Technology Labs. (2021, April 12). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Retrieved from [Link]
Ribeiro da Silva, M. A. V., et al. (2008). Thermochemical Study of Three Hindered Pyridine Derivatives. The Journal of Physical Chemistry B, 112(30), 9154–9159. Retrieved from [Link]
Gumaan, M. A., et al. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. Retrieved from [Link]
Characterizing Solid Compounds by DSC and TGA. (n.d.). Retrieved from [Link]
da Silva, L. M. P., et al. (2026, February 8). Analysis of bipyridine derivatives by calorimetry and thermogravimetry: a thermochemical perspective. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]
Zhang, J., et al. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry, 101(5), 335-342. Retrieved from [Link]
University of Melbourne. (n.d.). TGA-DSC - Research at Melbourne. Retrieved from [Link]
Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
Bentiss, F., et al. (2025, October 26). Comparative Study of Pyridine and Pyrimidine Derivatives as Corrosion Inhibitors of C38 Steel in Molar HCl. International Journal of Electrochemical Science. Retrieved from [Link]
Marquette University. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. Retrieved from [Link]
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Guthrie, J. P. (2026, February 8). Thermodynamics of methanesulfonic acid, methanesulfonyl chloride, and methyl methanesulfonate. Canadian Journal of Chemistry. Retrieved from [Link]
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2-Mesyl-4-picoline (CAS 182233-57-4): Comprehensive Safety, Handling, and Disposal Guide As drug development accelerates, the use of specialized pyridine derivatives like 2-Mesyl-4-picoline (also known as 2-Methanesulfon...
Author: BenchChem Technical Support Team. Date: April 2026
2-Mesyl-4-picoline (CAS 182233-57-4): Comprehensive Safety, Handling, and Disposal Guide
As drug development accelerates, the use of specialized pyridine derivatives like 2-Mesyl-4-picoline (also known as 2-Methanesulfonyl-4-methylpyridine) has become increasingly common in synthetic pipelines. However, the unique structural features of this molecule—combining an aromatic pyridine ring with an electrophilic methanesulfonyl (mesyl) group—demand rigorous, scientifically grounded operational and disposal protocols.
This guide provides researchers and environmental health and safety (EHS) professionals with the definitive, step-by-step logistical framework required to handle, segregate, and dispose of 2-Mesyl-4-picoline safely and legally.
To design an effective disposal strategy, we must first understand the molecular behavior of the compound. 2-Mesyl-4-picoline presents a dual hazard profile dictated by its functional groups:
The Pyridine Ring: The lone pair of electrons on the nitrogen atom makes the molecule a weak base and a strong nucleophile. It is highly susceptible to N-oxidation if exposed to strong oxidizers, a reaction that is violently exothermic. Furthermore, pyridine derivatives are known hepatotoxins and nephrotoxins[1], and their environmental persistence means land disposal is strictly restricted by the EPA[2].
The Mesyl Group: The presence of sulfur in the methanesulfonyl group dictates that any combustion or incineration process will generate sulfur oxides (SOx) alongside nitrogen oxides (NOx). This explicitly rules out standard biological degradation or low-temperature burning.
Quantitative Data Summary
Property
Detail
Operational Implication
Chemical Name
2-Mesyl-4-picoline
N/A
CAS Number
182233-57-4
Use for manifest tracking and EHS logging.
Molecular Formula
C7H9NO2S
Combustion yields CO2, H2O, NOx, and SOx.
Molecular Weight
171.22 g/mol
High vapor density; vapors may pool in low areas.
Primary Hazards
Skin/Eye Irritant, Target Organ Toxicity
Requires strict PPE; avoid all dermal/inhalation contact.
| EPA Waste Classification | Characteristic Hazardous Waste | Must not be discharged into publicly owned treatment works (POTWs)[3]. |
Operational Safety & Spill Response Protocol
In the event of a spill, standard paper towels or combustible absorbents must never be used. The high surface area of a soaked paper towel increases the volatilization of the pyridine derivative, elevating the inhalation risk. Furthermore, the heat of reaction with ambient moisture or trace contaminants can ignite combustible absorbents.
Step-by-Step Spill Cleanup Methodology:
Evacuate & Isolate: Immediately halt work and clear personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust flow.
Don Advanced PPE: Equip double-layered nitrile gloves (pyridine derivatives can permeate thin nitrile over time), tightly sealed chemical safety goggles, and a lab coat. If the spill is outside a fume hood, a half-face respirator with organic vapor cartridges is mandatory.
Containment: Surround the spill perimeter with an inert, non-combustible mineral absorbent such as vermiculite or dry sand. Self-Validation Step: Visually confirm the liquid is fully absorbed and no free-flowing liquid remains before proceeding.
Collection: Use non-sparking polypropylene tools to sweep the saturated absorbent into a wide-mouth, high-density polyethylene (HDPE) container.
Decontamination: Wipe the spill area with a 5% sodium bicarbonate solution to neutralize any trace acidic byproducts, followed by a water rinse.
Sealing & Labeling: Seal the container tightly. Label it explicitly as "Hazardous Waste: 2-Mesyl-4-picoline Spill Debris (Toxic/Irritant)."
Figure 1: Immediate spill response and containment workflow for 2-Mesyl-4-picoline.
Waste Segregation & Storage Logistics
The most critical failure point in laboratory chemical disposal is improper waste segregation. 2-Mesyl-4-picoline must be treated as a high-risk organic waste stream.
Rule of Segregation: Never mix 2-Mesyl-4-picoline waste with strong oxidizing agents (e.g., peroxides, permanganates, nitric acid). The catalytic oxidation of the pyridine nitrogen to an N-oxide is highly exothermic and can cause thermal runaway, leading to carboy rupture.
Container Compatibility: Store liquid waste in heavy-duty HDPE or PTFE-lined carboys. Avoid standard PET plastics, which can degrade upon prolonged exposure to substituted pyridines.
Headspace Management: Always leave at least 20% headspace in the waste container to accommodate potential vapor pressure expansion due to ambient temperature fluctuations. Self-Validation Step: Gently tap the sealed waste container daily; if it feels rigid or pressurized, vent it immediately inside a fume hood.
EPA-Compliant Disposal Procedures
Because of its potential to cause adverse environmental and health effects, land disposal of pyridine and its derivatives is heavily restricted by the EPA[2]. The robust aromaticity of the pyridine ring means that standard low-temperature incineration will fail to destroy the molecule, instead volatilizing it into the atmosphere.
The only scientifically sound and legally compliant method for disposal is High-Temperature Rotary Kiln Incineration [4].
Step-by-Step Disposal Logistics:
Waste Manifesting: Log the waste under the appropriate EPA hazardous waste codes. While 2-Mesyl-4-picoline is a specific derivative, it is generally managed under characteristic toxicity codes or as part of a listed spent solvent blend if mixed during synthesis[5].
EHS Transfer: Transfer the sealed, labeled waste carboys to your facility's central EHS accumulation area using secondary containment transport carts.
Incineration Parameters (Facility Level): The certified disposal facility must utilize a rotary kiln or liquid injection incinerator operating between 820°C and 1,600°C[4]. This extreme thermal environment is required to break the carbon-nitrogen bonds of the pyridine ring.
Exhaust Scrubbing: Because the molecule contains a methanesulfonyl group, combustion will generate sulfur dioxide (SO2) and nitrogen oxides (NOx). The incineration facility must pass the exhaust gas through alkaline scrubbers (e.g., sodium hydroxide spray towers) to neutralize these acidic gases into harmless salts before environmental discharge.
Figure 2: Logistical waste segregation and EPA-compliant incineration pathway.
References
Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine." National Center for Biotechnology Information (NCBI) Bookshelf, U.S. Department of Health and Human Services, September 1992. URL: [Link]
A Researcher's Guide to the Safe Handling of 2-Mesyl-4-picoline: Personal Protective Equipment and Disposal
For the diligent researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven protocol for the use of personal...
Author: BenchChem Technical Support Team. Date: April 2026
For the diligent researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven protocol for the use of personal protective equipment (PPE) when working with 2-Mesyl-4-picoline, a compound of interest in modern medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Assessment: Understanding the Risks
Before any work with 2-Mesyl-4-picoline commences, a thorough risk assessment is crucial. Based on the known hazards of its constituent parts, we can anticipate the following potential risks:
Inhalation Toxicity: Pyridine and its derivatives can be harmful if inhaled, potentially causing dizziness, headache, and respiratory irritation.[1][2]
Dermal Toxicity and Irritation: These compounds can be absorbed through the skin and may cause irritation or burns upon contact.[2][3][4]
Ocular Irritation/Damage: Direct contact with the eyes is likely to cause serious irritation or damage.[2][4]
Ingestion Toxicity: Swallowing the compound can be harmful.[3][4]
Given these potential hazards, a multi-layered PPE approach is essential to create a barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It depends on the scale of the work, the potential for exposure, and the specific procedures being performed. The following table summarizes the recommended PPE for handling 2-Mesyl-4-picoline.
PPE Component
Specification
Rationale
Hand Protection
Nitrile or Neoprene Gloves (minimum 14 mils thickness)
Provides a robust barrier against pyridine-based compounds.[1] Latex gloves are not recommended due to poor chemical resistance.[1] Double-gloving is recommended for extended operations or when handling larger quantities.
Eye and Face Protection
Chemical Splash Goggles and a Full-Face Shield
Protects against splashes and aerosols.[5][6] Goggles provide a seal around the eyes, while the face shield offers broader protection for the entire face.
Body Protection
Chemical-Resistant Laboratory Coat or Apron
A lab coat made of a non-absorbent, chemical-resistant material is essential to protect against spills.[6] For larger scale work, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection
Use in a Certified Chemical Fume Hood
All work with 2-Mesyl-4-picoline should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1] If there is a risk of generating aerosols outside of a fume hood, a respirator with an organic vapor cartridge may be necessary.
Foot Protection
Closed-toe, Chemical-Resistant Shoes
Protects feet from spills.
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict protocol for donning, using, and doffing PPE is critical to prevent cross-contamination and exposure.
Donning PPE
Hand Hygiene: Begin by washing and drying your hands thoroughly.
Inner Gloves: Don the first pair of nitrile or neoprene gloves.
Body Protection: Put on your chemical-resistant lab coat, ensuring it is fully buttoned.
Eye and Face Protection: Put on your chemical splash goggles, followed by a full-face shield.
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.
Safe Handling in the Laboratory
Fume Hood Usage: Always handle 2-Mesyl-4-picoline within a certified chemical fume hood with the sash at the lowest practical height.[1]
Spill Preparedness: Have a chemical spill kit readily available that is appropriate for pyridine-based compounds. This should include an inert absorbent material like sand or vermiculite.[7]
Avoid Ingestion: Do not eat, drink, or smoke in the laboratory.[3]
Doffing PPE
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
Face and Eye Protection: Remove the face shield and then the goggles, handling them by the straps.
Body Protection: Unbutton and remove your lab coat, folding the contaminated side inward.
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
Hand Hygiene: Wash your hands thoroughly with soap and water.
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow based on the scale and nature of the experiment.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of 2-Mesyl-4-picoline and contaminated materials is a critical component of laboratory safety and environmental responsibility.
Disposal of Unused 2-Mesyl-4-picoline
Neutralization: For small amounts of uncontaminated 2-Mesyl-4-picoline, a careful neutralization process can be performed by trained personnel in a chemical fume hood.[7] Slowly add the compound to a cold, stirred, dilute solution of a weak base like sodium bicarbonate.[8] The reaction can be exothermic, so slow addition is crucial.[7]
Hazardous Waste: Contaminated 2-Mesyl-4-picoline and larger quantities of unused material must be treated as hazardous waste.[7] It should be collected in a clearly labeled, sealed container and disposed of through your institution's environmental health and safety (EH&S) office.[9]
Disposal of Contaminated PPE and Materials
Solid Waste: All disposable PPE (gloves, aprons) and any materials used to clean up spills (absorbent pads, etc.) that have come into contact with 2-Mesyl-4-picoline must be considered hazardous waste.[7]
Containerization: Place all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
Rinsate: Empty containers that held 2-Mesyl-4-picoline should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[10]
The following diagram outlines the decision-making process for the proper disposal of 2-Mesyl-4-picoline and associated waste.
Caption: Decision-making workflow for the disposal of 2-Mesyl-4-picoline waste.
By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also uphold the rigorous standards of scientific research. This guide serves as a foundational document; always consult your institution's specific chemical hygiene plan and safety guidelines.
References
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]
PYRIDINE AR - Loba Chemie. Safety Data Sheet. Retrieved from [Link]
UN1282 Pyridine AGR, ACS, Ph Eur - Labbox Export. Safety Data Sheet. Retrieved from [Link]
PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. Retrieved from [Link]
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. (2024, August 27). Retrieved from [Link]
2-METHYLPYRIDINE - International Chemical Safety Cards. Retrieved from [Link]
Chemical Waste Disposal Guidelines. Emory University. Retrieved from [Link]
PPE For Chemical Handling With Example. Industrial Safety Tips. (2025, June 6). Retrieved from [Link]
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. Retrieved from [Link]
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022, October 6). Retrieved from [Link]
2-MESYL-4-PICOLINE — Chemical Substance Information. NextSDS. Retrieved from [Link]
2-amino-5-methylpyridine Safety Data Sheet. Chemwatch. Retrieved from [Link]
How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego. (2024, March 3). Retrieved from [Link]